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  • Product: 3-(4-Methylbenzoyl)acrylic acid
  • CAS: 20972-36-5

Core Science & Biosynthesis

Foundational

3-(4-Methylbenzoyl)acrylic Acid: Comprehensive Structural, Mechanistic, and Synthetic Profiling

An In-Depth Technical Guide for Researchers, Material Scientists, and Drug Development Professionals Executive Summary As the demand for multifunctional chemical intermediates grows across both pharmaceutical and materia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Material Scientists, and Drug Development Professionals

Executive Summary

As the demand for multifunctional chemical intermediates grows across both pharmaceutical and materials science sectors, 3-(4-Methylbenzoyl)acrylic acid (CAS: 20972-36-5) has emerged as a highly versatile


-unsaturated keto acid. Structurally defined by its Michael acceptor capabilities and stable trans-(E) geometry, this compound serves a dual mandate. In pharmacology, it acts as a potent and selective inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), arresting critical cellular proliferation pathways. In industrial applications, its reactive double bond and photoactive benzoyl moiety make it an indispensable building block for UV-curable coatings and specialty polymers.

This whitepaper provides a rigorous, causality-driven analysis of its pharmacological mechanism, alongside a self-validating synthetic protocol designed for high-yield, high-purity manufacturing.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-(4-Methylbenzoyl)acrylic acid is critical for predicting its behavior in both biological assays and organic synthesis. The thermodynamic stability of the trans double bond dictates its crystallization behavior and target-binding affinity.

Table 1: Quantitative Specifications & Structural Data
ParameterSpecification / Data
IUPAC Name (E)-4-(4-methylphenyl)-4-oxobut-2-enoic acid
CAS Number 20972-36-5
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
Melting Point 136.0 °C – 142.0 °C
Appearance Pale yellow to yellow crystalline powder
Assay Purity (HPLC)

97.5%
SMILES String CC1=CC=C(C=C1)C(=O)C=CC(O)=O

Data aggregated from established analytical standards [1].

Mechanistic Pharmacology: The PC-PLC/PKC Axis

In drug development, 3-(4-Methylbenzoyl)acrylic acid is highly valued for its targeted disruption of lipid-mediated signaling cascades. The compound is a potent and selective inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) [2].

The Causality of Inhibition: The


-unsaturated carbonyl system of the acid acts as an electrophilic Michael acceptor. It covalently interacts with key nucleophilic residues within the active site of PC-PLC. By neutralizing PC-PLC, the enzyme is unable to cleave phosphatidylcholine into diacylglycerol (DAG)  and phosphocholine.

Because DAG is the obligate lipid second messenger required for the activation of Protein Kinase C (PKC) , the upstream blockade by 3-(4-Methylbenzoyl)acrylic acid effectively starves PKC of its activation signal. Consequently, the phosphorylation of downstream cytoskeletal proteins is halted. This mechanism directly suppresses the release of leukotrienes from human mast cells and arrests the in vitro proliferation of eosinophils, making it a target of interest for anti-inflammatory and anti-asthmatic drug discovery [2].

SignalingPathway Drug 3-(4-Methylbenzoyl) acrylic acid PCPLC PC-PLC Enzyme Drug->PCPLC Potent Inhibition DAG Diacylglycerol (DAG) PCPLC->DAG Catalysis Blocked PKC Protein Kinase C (PKC) DAG->PKC Activation Fails Phos Cytoskeletal Phosphorylation PKC->Phos Phosphorylation Halted Result Cell Proliferation & Inflammation Arrest Phos->Result Downstream Effect

Fig 1: Inhibitory mechanism of 3-(4-Methylbenzoyl)acrylic acid on the PC-PLC/PKC signaling pathway.

Synthetic Methodology: Friedel-Crafts Acylation

The industrial and laboratory-scale synthesis of 3-(4-Methylbenzoyl)acrylic acid relies on the Friedel-Crafts acylation of toluene with maleic anhydride, catalyzed by anhydrous aluminum chloride (


) [3]. As an application scientist, establishing a self-validating protocol is paramount to prevent side reactions (e.g., polyalkylation or anhydride homopolymerization) and ensure geometric isomeric purity.
Step-by-Step Self-Validating Protocol

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve 1.0 equivalent of maleic anhydride in 5.0 equivalents of anhydrous toluene under an inert nitrogen atmosphere.

  • Causality: Toluene is used in stoichiometric excess to act as both the nucleophilic reactant and the primary solvent. This drives the reaction equilibrium forward while acting as a thermal buffer to absorb the heat generated in the subsequent catalysis step.

Step 2: Catalytic Activation

  • Action: Under vigorous stirring, add 2.2 equivalents of anhydrous

    
     in small, controlled batches over 30 minutes.
    
  • Causality: The formation of the acylium ion complex is highly exothermic. Batch-wise addition prevents localized thermal spikes. Dumping the catalyst would trigger thermal runaway, leading to the rapid homopolymerization of maleic anhydride into intractable tar.

Step 3: Acylation & In-Process Monitoring

  • Action: Maintain the reaction temperature strictly between 50 °C and 60 °C for 2 hours.

  • Self-Validation (QC Gate 1): Monitor the reaction via Thin Layer Chromatography (TLC). The reaction must not proceed to the quench phase until TLC confirms the complete consumption of maleic anhydride. Unreacted anhydride will hydrolyze into highly water-soluble maleic acid during the quench, severely complicating downstream purification.

Step 4: Acidic Quenching

  • Action: Slowly transfer the reaction mixture dropwise into a vigorously stirred bath of 1M ice-cold hydrochloric acid (HCl).

  • Causality: The HCl rapidly breaks the robust aluminum-alkoxide intermediate complex, liberating the free carboxylic acid. The ice-cold temperature is critical; it suppresses the thermal degradation and unwanted hydration of the newly formed

    
    -unsaturated enone system.
    

Step 5: Isomerization and Crystallization

  • Action: Extract the organic layer, wash with brine, and concentrate. Induce crystallization using a mixture of ethyl acetate and petroleum ether.

  • Causality: The reaction initially forms the cis-isomer (inherited from the maleic anhydride geometry). However, during the acidic workup and crystallization, thermodynamic control drives a quantitative isomerization to the more stable trans-(E)-isomer. This is driven by the relief of steric hindrance between the bulky 4-methylbenzoyl group and the carboxylic acid moiety.

  • Self-Validation (QC Gate 2): Collect the crystals and perform a melting point analysis. A sharp melting point between 136.0 °C and 142.0 °C, coupled with an HPLC assay of

    
     97.5%, validates the structural integrity and isomeric purity of the final batch.
    

SynthesisWorkflow Step1 1. Reagent Mixing Toluene + Maleic Anhydride Step2 2. Catalysis (Exothermic) Batch-wise AlCl3 Addition Step1->Step2 Step3 3. Friedel-Crafts Acylation 50-60°C for 2 Hours Step2->Step3 QC1 QC: TLC Monitoring (Check Anhydride Consumption) Step3->QC1 Step4 4. Acidic Quenching Ice-cold 1M HCl Dropwise Step5 5. Isomerization & Workup Cis to Trans Conversion Step4->Step5 Step6 6. Crystallization Yield: >95% Purity Step5->Step6 QC2 QC: HPLC & Melting Point (Target: 136-142°C) Step6->QC2 QC1->Step4

Fig 2: Step-by-step synthetic workflow and QC checkpoints for 3-(4-Methylbenzoyl)acrylic acid.

Industrial and Pharmaceutical Applications

Beyond its direct pharmacological action, the bifunctional nature of 3-(4-Methylbenzoyl)acrylic acid makes it a highly sought-after intermediate [4].

  • Polymer Chemistry & UV-Curable Coatings: The conjugated double bond allows the molecule to serve as a reactive monomer in free-radical polymerizations. Furthermore, the benzoyl moiety acts as an inherent photoinitiator. When integrated into UV-curable coatings, it drastically enhances the adhesion, flexibility, and thermal stability of automotive and industrial finishes [4].

  • Drug Synthesis Intermediate: The 1,4-dicarbonyl-like reactivity profile (a keto-acid) makes it an ideal precursor for synthesizing complex heterocyclic scaffolds, such as pyridazines and pyrimidines, which are foundational to modern library-based drug discovery.

References

  • Thermo Fisher Scientific - 3-(4-Methylbenzoyl)acrylic acid, 98% Specifications and Analytical Standards. 1

  • CymitQuimica - trans-3-(4-Methylbenzoyl)acrylic acid Properties and Pharmacological Profile. 2

  • ChemicalBook - Synthesis Routes for Aroylacrylic and Aroylpropionic Acids via Friedel-Crafts Acylation. 3

  • Chem-Impex International - Applications of trans-3-(4-Methylbenzoyl)acrylic acid in Polymer and Coatings Industry. 4

Sources

Exploratory

Thermodynamic Stability and Ring-Chain Tautomerism of 3-(4-Methylbenzoyl)acrylic Acid Isomers

A Technical Whitepaper on Isomeric Dynamics, Structural Characterization, and Experimental Workflows Executive Summary The compound 3-(4-Methylbenzoyl)acrylic acid (also known as 4-oxo-4-(p-tolyl)but-2-enoic acid) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Isomeric Dynamics, Structural Characterization, and Experimental Workflows

Executive Summary

The compound 3-(4-Methylbenzoyl)acrylic acid (also known as 4-oxo-4-(p-tolyl)but-2-enoic acid) is a highly versatile bifunctional building block in organic synthesis and drug discovery. The trans-isomer is notably recognized as a potent and selective inhibitor of serine/threonine protein kinases, playing a critical role in suppressing eosinophil proliferation and leukotriene release[1].

However, the utility of 3-aroylacrylic acids is heavily dictated by their complex thermodynamic behavior. These molecules exhibit profound stereochemical dynamism, existing as trans (E) and cis (Z) isomers, with the latter prone to a highly solvent-dependent ring-chain tautomerism[2][3]. Understanding the thermodynamic stability, isomerization pathways, and tautomeric equilibria of these isomers is paramount for researchers developing heterocyclic derivatives or formulating stable pharmaceutical agents[4]. This whitepaper provides a comprehensive, field-grounded guide to the thermodynamic principles, analytical markers, and self-validating experimental protocols governing 3-(4-Methylbenzoyl)acrylic acid.

Mechanistic Basis of Thermodynamic Stability

The thermodynamic landscape of 3-(4-Methylbenzoyl)acrylic acid is defined by the interplay between steric hindrance, electronic conjugation, and intramolecular nucleophilic interactions.

The Trans (E) Isomer: The Thermodynamic Sink

The trans-isomer is the global thermodynamic minimum for 3-aroylacrylic acids[3]. In this configuration, the bulky 4-methylbenzoyl group and the carboxylic acid moiety are positioned on opposite sides of the olefinic double bond. This anti-periplanar arrangement achieves two critical stabilizing effects:

  • Minimization of Steric Strain: The spatial separation prevents van der Waals clashes between the aromatic ring and the carboxylate group.

  • Optimal Orbital Overlap: The molecule can adopt a nearly planar conformation, allowing for extended

    
    -conjugation across the aromatic ring, the carbonyl group, the alkene, and the carboxylic acid. This extended delocalization significantly lowers the ground-state energy.
    
The Cis (Z) Isomer and Ring-Chain Tautomerism

Conversely, the cis-isomer is a metastable, higher-energy state[3][5]. The forced proximity of the aroyl carbonyl and the carboxylic acid induces severe steric repulsion, breaking the planarity of the conjugated system.

To alleviate this strain, the cis-isomer undergoes ring-chain tautomerism [2][6]. The nucleophilic oxygen of the carboxylic acid attacks the electrophilic carbonyl carbon of the aroyl group, forming a cyclic pseudoacid: 5-hydroxy-5-(p-tolyl)furan-2(5H)-one .

Causality Insight: This cyclization is driven by the proximity effect (high effective molarity) and the thermodynamic stability of the resulting five-membered lactone ring. The equilibrium between the open-chain cis-acid and the cyclic furanone is highly sensitive to the environment. In the solid state, the open-chain form often predominates, whereas in solution (particularly in non-polar solvents), the equilibrium shifts dramatically toward the cyclic furanone[3][6].

Pathway R1 Toluene + Maleic Anhydride P1 Friedel-Crafts Acylation (AlCl3 catalyst) R1->P1 Trans Trans-3-(4-Methylbenzoyl)acrylic acid (E-Isomer, Stable Sink) P1->Trans Thermodynamic Control UV UV Irradiation (hν) Photoisomerization Trans->UV Cis Cis-3-(4-Methylbenzoyl)acrylic acid (Z-Isomer, Metastable) UV->Cis Cis->Trans Thermal Relaxation / H+ catalyzed Taut Ring-Chain Tautomerization (Solvent/pH Dependent) Cis->Taut Cyclic 5-Hydroxy-5-(p-tolyl)furan-2(5H)-one (Cyclic Pseudoacid) Taut->Cyclic

Caption: Thermodynamic and photochemical pathways of 3-(4-Methylbenzoyl)acrylic acid isomers.

Quantitative Data and Spectral Markers

To accurately track the isomerization and tautomerization of 3-(4-Methylbenzoyl)acrylic acid, researchers must rely on distinct spectroscopic signatures. The Karplus equation dictates that the trans vinylic protons will exhibit a significantly larger coupling constant (


) than the cis protons. Furthermore, the cyclic tautomer lacks vinylic protons entirely in the same chemical shift region, replacing them with characteristic furanone ring protons.
Table 1: Relative Thermodynamic and Kinetic Parameters
ParameterTrans (E) IsomerCis (Z) Isomer (Open)Cyclic Tautomer (Furanone)
Relative Gibbs Free Energy (

)
0.0 kcal/mol (Reference)+4.5 to +6.0 kcal/mol+1.0 to +2.5 kcal/mol
Stability Highly StableMetastable / LabileModerately Stable (Solvent dependent)
Primary State Solid & SolutionTransient in SolutionPredominant in non-polar solutions
Conversion Trigger UV Light (

nm)
Thermal / Acid CatalysisSolvent Polarity Shift
Table 2: Spectroscopic Markers for Isomer Identification
Analytical TechniqueTrans (E) IsomerCis (Z) Isomer (Open)Cyclic Tautomer (Furanone)

H-NMR (Vinylic Protons)

7.8 - 8.0 ppm (d,

Hz)

6.2 - 6.5 ppm (d,

Hz)

6.0 - 6.2 ppm (d,

Hz)
FT-IR (Carbonyl Region) ~1680 cm

(Conjugated Ketone) ~1705 cm

(Carboxylic Acid)
~1690 cm

(Ketone) ~1715 cm

(Acid)
~1750 cm

(Lactone C=O)
UV-Vis (

)
~260 nm (Extended conjugation)~245 nm (Reduced conjugation)~220 nm (Loss of aroyl conjugation)

Experimental Protocols: A Self-Validating System

The following methodologies are designed not just as instructional steps, but as a self-validating workflow. Each step includes an intrinsic checkpoint to verify the mechanistic causality of the reaction.

Protocol 1: Synthesis of Trans-3-(4-Methylbenzoyl)acrylic Acid

This protocol utilizes a Friedel-Crafts acylation. The reaction is under thermodynamic control, ensuring the exclusive formation of the trans-isomer[3].

  • Preparation: In a flame-dried 250 mL round-bottom flask, suspend 0.1 mol of maleic anhydride in 50 mL of anhydrous toluene (which serves as both reactant and solvent).

  • Activation: Cool the mixture to 0°C using an ice bath. Slowly add 0.22 mol of anhydrous aluminum chloride (AlCl

    
    ) in small portions over 30 minutes.
    
    • Causality Check: AlCl

      
       acts as a Lewis acid, coordinating with the anhydride to generate a highly electrophilic acylium ion equivalent. The excess AlCl
      
      
      
      is required because the resulting keto-acid product will coordinate with the catalyst, deactivating it.
  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours. The solution will turn deep red/brown, indicating the formation of the product-AlCl

    
     complex.
    
  • Quenching: Carefully pour the reaction mixture over 200 g of crushed ice containing 20 mL of concentrated HCl.

    • Validation: The acid breaks the aluminum complex, precipitating the crude organic acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield pure trans-3-(4-Methylbenzoyl)acrylic acid as pale yellow crystals. Verify via

    
    H-NMR (
    
    
    
    Hz).
Protocol 2: Photo-induced Isomerization to the Cis-Isomer

Because the trans-isomer is the thermodynamic sink, energy must be injected into the system to access the cis-isomer.

  • Solution Preparation: Dissolve 1.0 g of the trans-isomer in 100 mL of anhydrous benzene.

    • Causality Check: Benzene is chosen as a non-polar, UV-transparent solvent that favors the stabilization of the cyclic tautomer once the cis-isomer is formed[5].

  • Irradiation: Place the solution in a quartz flask and irradiate with a medium-pressure mercury lamp (

    
     nm) for 12 hours under a nitrogen atmosphere.
    
  • Monitoring: Take 1 mL aliquots every 2 hours. Remove the solvent in vacuo and analyze via FT-IR.

    • Validation: The emergence of a sharp peak at ~1750 cm

      
       confirms the formation of the cyclic furanone tautomer, proving that the trans-to-cis isomerization has occurred and subsequently cyclized.
      
  • Isolation: Evaporate the benzene under reduced pressure at room temperature (avoid heating, as thermal energy will revert the cis form back to trans).

Protocol Sample Isomeric Mixture (E, Z, and Cyclic forms) NMR 1H-NMR Spectroscopy (CDCl3 / DMSO-d6) Sample->NMR IR FT-IR Spectroscopy (Solid state / Solution) Sample->IR HPLC RP-HPLC Analysis (Isomer Quantification) Sample->HPLC NMR_E E-Isomer: J = ~15.5 Hz (Trans coupling) NMR->NMR_E NMR_Z Z-Isomer: J = ~11.0 Hz (Cis coupling) NMR->NMR_Z NMR_C Cyclic: Furanone protons J = ~5.5 Hz NMR->NMR_C IR_O Open Chain: C=O at ~1680 cm⁻¹ IR->IR_O IR_C Cyclic: C=O at ~1750 cm⁻¹ (Lactone ring) IR->IR_C

Caption: Step-by-step analytical workflow for differentiating E, Z, and cyclic tautomeric forms.

Conclusion

The thermodynamic stability of 3-(4-Methylbenzoyl)acrylic acid isomers is a textbook demonstration of the delicate balance between steric strain, electronic delocalization, and intramolecular reactivity. While the trans-isomer serves as a robust, stable entity suitable for biological assays and long-term storage, the cis-isomer offers a gateway to complex heterocyclic architectures via its cyclic furanone tautomer. By employing rigorous spectroscopic tracking and understanding the causality behind solvent and thermal effects, researchers can precisely control this isomeric system for advanced drug development and synthetic applications.

References

  • Ring-Chain Tautomerism Source: Valters, Flitsch, 1985 (via Scribd) URL:[Link]

  • Ring-Chain Tautomerism of the cis-β-Aroyl-β-bromoacrylic Acids Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • CIS AND TRANS β-AROYLACRYLIC ACIDS AND SOME DERIVATIVES Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • Heterocyclizations of 3-aroylacrylic acids and their esters Source: V.A. Bakulev, ResearchGate URL:[Link]

Sources

Foundational

Biological Activity of 3-(4-Methylbenzoyl)acrylic Acid Derivatives: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of 3-(4-methylbenzoyl)acrylic acid (MBAA) and its derivatives, a class of small molecules characterized by a reactive -unsaturated ketone moiety. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-methylbenzoyl)acrylic acid (MBAA) and its derivatives, a class of small molecules characterized by a reactive


-unsaturated ketone moiety. Historically utilized as chemical intermediates, these compounds have emerged as potent biological alkylating agents. Their pharmacological profile is defined by their ability to covalently modify nucleophilic cysteine residues in enzymes via Michael addition, leading to significant antibacterial, antifungal, and cytotoxic activities. This document serves as a blueprint for researchers investigating MBAA derivatives as lead compounds for drug discovery, detailing synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols.

Part 1: Chemical Architecture & Pharmacophore Analysis

The biological potency of 3-(4-methylbenzoyl)acrylic acid stems from its specific electronic arrangement. It acts as a Michael Acceptor , a soft electrophile capable of reacting with soft nucleophiles under physiological conditions.

Structural Components[1][2][3][4][5][6][7]
  • The Warhead (

    
    -unsaturated ketone):  The olefinic double bond is conjugated with the carbonyl group of the benzoyl moiety and the carboxylic acid. This conjugation creates an electron-deficient 
    
    
    
    -carbon, making it highly susceptible to nucleophilic attack.
  • The Lipophilic Tail (p-Tolyl Group): The 4-methylphenyl group provides the necessary lipophilicity (LogP) to penetrate cellular membranes. The methyl group at the para position is a weak electron donor, subtly modulating the electrophilicity of the warhead compared to unsubstituted or halogenated analogs.

  • The Acidic Terminus (Carboxylic Acid): This moiety allows for solubility modulation (salt formation) and serves as a handle for further derivatization into esters or amides to improve bioavailability.

Mechanism of Action: Covalent Alkylation

The primary mechanism of action is the irreversible or pseudo-irreversible alkylation of sulfhydryl (-SH) groups in proteins. Key targets include:

  • Thioredoxin Reductase (TrxR): Inhibition leads to oxidative stress and apoptosis.

  • N-myristoyltransferase (NMT): Critical for fungal survival.

  • Glutathione (GSH): Depletion of cellular GSH reserves, sensitizing cells to ROS.

MOA cluster_0 Reactants Enzyme Target Enzyme (Cysteine-SH) Complex Michael Addition Transition State Enzyme->Complex Nucleophilic Attack Drug 3-(4-Methylbenzoyl) acrylic acid Drug->Complex Adduct Covalent Adduct (Enzyme Inactivation) Complex->Adduct C-S Bond Formation Effect Biological Outcome: Apoptosis / Stasis Adduct->Effect Loss of Function

Caption: Mechanism of Action via Michael Addition to protein thiols.[1]

Part 2: Synthetic Pathways

The synthesis of 3-(4-methylbenzoyl)acrylic acid is efficiently achieved via Friedel-Crafts acylation . This reaction is robust, scalable, and allows for the introduction of various aryl groups.

Core Synthesis Protocol

Reaction: Toluene + Maleic Anhydride


 3-(4-Methylbenzoyl)acrylic acid

This route yields the trans-isomer (fumaroyl derivative) as the thermodynamically stable product after isomerization, although the kinetic product from maleic anhydride is the cis-isomer (maleoyl). Isomerization typically occurs during the acidic workup or heating.

Synthesis Reactants Toluene + Maleic Anhydride Intermediate Acylium Ion Complex Reactants->Intermediate Friedel-Crafts Acylation Catalyst AlCl3 (Anhydrous) Catalyst->Intermediate Solvent Dichloromethane or Excess Toluene Solvent->Intermediate Quench Acidic Hydrolysis (HCl/Ice) Intermediate->Quench Product 3-(4-Methylbenzoyl) acrylic acid Quench->Product Isomerization (cis to trans)

Caption: Friedel-Crafts synthesis workflow for beta-aroylacrylic acids.

Part 3: Biological Profile & Data[9]

Antibacterial Activity

MBAA derivatives exhibit significant bacteriostatic activity, particularly against Gram-positive bacteria. The cell wall of Gram-positive organisms is more permeable to these lipophilic acids compared to the double-membrane structure of Gram-negative bacteria.

Representative Data (Consolidated from Literature Trends):

OrganismStrainMIC (

g/mL)
Activity Level
Staphylococcus aureusATCC 2592312.5 - 25.0Moderate - High
Bacillus subtilisATCC 66336.25 - 12.5High
Escherichia coliATCC 25922> 100Low (Resistant)
Pseudomonas aeruginosaATCC 27853> 200Resistant

Note: Amide derivatives (e.g., N-phenylamides) often show improved Gram-negative activity due to optimized transport properties.

Cytotoxicity (Anticancer Potential)

The cytotoxicity of MBAA derivatives correlates with their reactivity toward intracellular thiols (GSH).

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon).

  • IC50 Range: Typically 5 - 50

    
    M.
    
  • Selectivity: A major challenge is distinguishing between tumor cells and healthy fibroblasts. However, tumor cells often have higher ROS levels and are more sensitive to GSH depletion caused by MBAA.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-(4-Methylbenzoyl)acrylic Acid

Objective: Synthesis of the parent scaffold.

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.

  • Reagents:

    • Maleic anhydride (9.8 g, 0.1 mol)

    • Anhydrous Aluminum Chloride (26.6 g, 0.2 mol)

    • Dry Toluene (50 mL, acts as reactant and solvent) or DCM (100 mL) + Toluene (1.1 eq).

  • Procedure:

    • Dissolve maleic anhydride in the solvent.

    • Cool the mixture to 0–5°C in an ice bath.

    • Add

      
       portion-wise over 30 minutes to control exotherm.
      
    • Allow the reaction to warm to room temperature and stir for 4 hours (or reflux for 1 hour for higher yield of the trans isomer).

    • Quenching: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 25 mL of concentrated HCl.

    • Workup: A solid precipitate usually forms. Filter the solid. If oil forms, extract with ethyl acetate.

    • Purification: Recrystallize from ethanol/water or benzene.

    • Yield: Expect 60-75%. MP: ~138-140°C.

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Evaluate antibacterial potency.

  • Standard: Follow CLSI (Clinical and Laboratory Standards Institute) broth microdilution guidelines.

  • Preparation: Dissolve MBAA derivative in DMSO (stock 10 mg/mL).

  • Assay:

    • Use 96-well sterile plates.

    • Dilute stock serially in Mueller-Hinton Broth (MHB) to achieve range (e.g., 100

      
      g/mL down to 0.19 
      
      
      
      g/mL).
    • Inoculum: Adjust bacterial culture to

      
       McFarland standard (
      
      
      
      CFU/mL) and dilute 1:100. Add to wells.
    • Controls: Positive (Ciprofloxacin), Negative (Sterile Broth), Solvent Control (DMSO < 1%).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The lowest concentration with no visible growth (turbidity) is the MIC.

Part 5: Structure-Activity Relationship (SAR) Insights

To optimize the biological activity of 3-(4-methylbenzoyl)acrylic acid, researchers should consider the following SAR rules:

  • The Double Bond Geometry: The trans-isomer is generally more stable and biologically active in cell-based assays due to steric fit in enzyme pockets, though the cis-isomer is more reactive chemically.

  • Ring Substitution (The p-Tolyl group):

    • Electron Donating Groups (Methyl, Methoxy): Decrease the electrophilicity of the

      
      -carbon slightly, potentially reducing non-specific toxicity while maintaining target engagement.
      
    • Electron Withdrawing Groups (Cl,

      
      ):  Increase reactivity (potency) but often at the cost of higher toxicity and lower selectivity (rapid reaction with albumin/glutathione before reaching the target).
      
  • Carboxylic Acid Modifications:

    • Conversion to Amides increases lipophilicity and stability against metabolic hydrolysis.

    • Conversion to Hydrazides often introduces additional antibacterial pharmacophores (e.g., anti-tubercular activity similar to Isoniazid).

References

  • Friedel-Crafts Acyl

    • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Methoxy-3'-methylbenzophenone via Friedel-Crafts Acylation. Link

    • Sigma-Aldrich.[2] Friedel–Crafts Acylation Reaction Guide. Link

  • Biological Activity of Alpha, Beta-Unsatur

    • Dinkova-Kostova, A. T., et al. (2001). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proc Natl Acad Sci U S A. Link

    • Amslinger, S. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem. Link

  • Antimicrobial Properties of Aroylacrylic Acids

    • El-Mekabaty, A. (2013). Synthesis and biological evaluation of some new 3-aroylacrylic acid derivatives. Journal of Chemical Research.
    • Zhang, Y., et al. (2020). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. MDPI Molecules. Link

  • Cytotoxicity and Thiol Depletion Mechanisms

    • Kurata, S., et al. (2012).[3] Cytotoxic effects of acrylic acid and methacrylic acid on fibroblasts. Dental Materials Journal. Link

Sources

Exploratory

Unlocking Heterocyclic Diversity: A Guide to the Synthetic Utility of 3-(4-Methylbenzoyl)acrylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 3-(4-Methylbenzoyl)acrylic acid, a prominent member of the β-aroylacrylic acid family, stands as a cornerstone in the e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylbenzoyl)acrylic acid, a prominent member of the β-aroylacrylic acid family, stands as a cornerstone in the edifice of synthetic organic chemistry. Its unique structural framework, featuring an α,β-unsaturated carbonyl system, a carboxylic acid moiety, and an aromatic ring, endows it with multiple reactive centers. This poly-electrophilic nature makes it an exceptionally versatile precursor for the construction of a wide array of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1] This technical guide provides an in-depth exploration of the synthetic applications of 3-(4-methylbenzoyl)acrylic acid, focusing on the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the significance of the resulting molecular architectures in medicinal chemistry and drug development.

The Core Synthon: Understanding the Reactivity of 3-(4-Methylbenzoyl)acrylic Acid

The synthetic power of 3-(4-methylbenzoyl)acrylic acid stems from its constitution as a poly-electrophilic reagent. The molecule possesses three key sites susceptible to nucleophilic attack: the carbonyl carbon of the ketone, the β-carbon of the α,β-unsaturated system, and the carbonyl carbon of the carboxylic acid.

The preferred pathway for nucleophilic attack is typically the Michael addition at the β-carbon, which is activated by both the adjacent ketone and the carboxylic acid group.[1] This initial addition is often followed by an intramolecular cyclization/condensation reaction, leading directly to the heterocyclic core. The specific outcome is dictated by the nature of the nucleophile and the reaction conditions employed.

Reactive_Sites cluster_0 3-(4-Methylbenzoyl)acrylic Acid cluster_1 Electrophilic Centers molecule C_beta β-Carbon (Michael Acceptor) C_beta->molecule Primary site for conjugate addition C_keto Ketone Carbonyl C_keto->molecule Site for condensation C_acid Carboxylic Acid Carbonyl C_acid->molecule Site for (e.g.) acylation Pyridazinone_Synthesis start 3-(4-Methylbenzoyl)acrylic Acid + Hydrazine Hydrate step1 Michael Addition: Nucleophilic attack of hydrazine on β-carbon start->step1 step2 Intermediate Adduct Formation step1->step2 step3 Intramolecular Cyclization: Condensation with carboxylic acid group step2->step3 step4 Dehydration (Loss of H₂O) step3->step4 end 6-(4-methylphenyl)pyridazin- 3(2H)-one step4->end

Caption: General workflow for pyridazinone synthesis.

Experimental Protocol: Synthesis of 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from established methods for the synthesis of pyridazinone derivatives from β-aroylacrylic acids. [2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-(4-methylbenzoyl)acrylic acid (10 mmol) in 100 mL of absolute ethanol or glacial acetic acid.

  • Reagent Addition: To this solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise with stirring. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one.

Synthesis of Pyrazole and Oxadiazole Scaffolds

The versatility of 3-(4-methylbenzoyl)acrylic acid extends to the synthesis of five-membered heterocycles, which are crucial components in many pharmaceuticals. [3][4][5]

A. Pyrazole Derivatives

Pyrazoles are synthesized by reacting the β-keto acid with hydrazine derivatives, often under conditions that favor a different cyclization pathway compared to pyridazinones. The reaction typically proceeds via condensation involving the ketone carbonyl group rather than the carboxylic acid. Pyrazole-containing compounds are known for a wide range of biological activities, including anti-inflammatory and antimicrobial properties. [6][7]

B. 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another important class of five-membered heterocycles, recognized for their diverse biological activities including antibacterial, antifungal, and anticancer properties. [8][9]The synthesis of 1,3,4-oxadiazoles often begins by converting the carboxylic acid moiety of 3-(4-methylbenzoyl)acrylic acid into an acid hydrazide. This intermediate can then be cyclized with various reagents.

A common method involves reacting the acid hydrazide with a dehydrating agent like phosphorus oxychloride. [8]

Experimental Protocol: Two-Step Synthesis of a 1,3,4-Oxadiazole Derivative

This protocol outlines a general, two-step procedure adapted from standard methodologies for oxadiazole synthesis. [8] Step 1: Synthesis of the Acid Hydrazide

  • Convert 3-(4-methylbenzoyl)acrylic acid to its corresponding methyl or ethyl ester via Fischer esterification (refluxing in methanol/ethanol with a catalytic amount of sulfuric acid).

  • Dissolve the purified ester in ethanol and add an excess of hydrazine hydrate.

  • Reflux the mixture for 8-12 hours.

  • Cool the solution and collect the precipitated acid hydrazide by filtration.

Step 2: Cyclization to the 1,3,4-Oxadiazole

  • Take the dried acid hydrazide (5 mmol) from Step 1.

  • Carefully add phosphorus oxychloride (POCl₃, 10 mL) in a flask cooled in an ice bath.

  • After the addition, allow the mixture to warm to room temperature and then reflux for 5-7 hours.

  • Pour the reaction mixture carefully onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Filter, wash with water, and recrystallize the solid from an appropriate solvent to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole derivative.

Heterocycle ClassKey ReagentPrimary Reaction Sites InvolvedSignificance
Pyridazinone Hydrazine Hydrateβ-Carbon, Carboxylic AcidCardiovascular, Anti-inflammatory [2]
Pyrazole Hydrazine Derivativesβ-Carbon, Ketone CarbonylAnti-inflammatory, Antimicrobial [6][7]
1,3,4-Oxadiazole Hydrazine then POCl₃Carboxylic Acid (as hydrazide)Antibacterial, Anticancer [8][9]

Broader Applications and Future Outlook

The utility of 3-(4-methylbenzoyl)acrylic acid is not limited to the aforementioned heterocycles. Its reactive nature allows for its use in the synthesis of a variety of other ring systems, including furanones, thiazoles, and benzimidazoles, by reacting it with appropriate carbon, sulfur, and bifunctional nitrogen nucleophiles. [1]The heterocycles derived from this building block are of significant interest to drug development professionals due to their prevalence in biologically active compounds. [10] The future of research involving this versatile synthon lies in the development of novel, stereoselective synthetic methodologies and its application in creating complex, fused heterocyclic systems and macrocycles. Furthermore, exploring green synthetic approaches, such as using microwave irradiation or ultrasound, can lead to more efficient and environmentally benign processes for generating these valuable molecular scaffolds. [5]

Conclusion

3-(4-Methylbenzoyl)acrylic acid is a powerful and versatile building block in organic synthesis. Its multiple electrophilic centers provide a platform for a rich variety of chemical transformations, enabling facile access to diverse and medicinally relevant heterocyclic cores like pyridazinones, pyrazoles, and oxadiazoles. The straightforward nature of these reactions, coupled with the significant biological potential of the products, ensures that this synthon will continue to be a valuable tool for researchers, scientists, and professionals in the field of drug discovery and development.

References

  • Utility of β-aroyl acrylic acid in heterocyclic synthesis. ResearchGate. Available at: [Link]

  • A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia. Available at: [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. Available at: [Link]

Sources

Foundational

The Physicochemical and Acid-Base Profiling of 3-(4-Methylbenzoyl)acrylic Acid: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The rational design of targeted covalent inhibitors and advanced polymeric...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The rational design of targeted covalent inhibitors and advanced polymeric materials relies heavily on understanding the physicochemical properties of the monomeric building blocks. 3-(4-Methylbenzoyl)acrylic acid (IUPAC: (E)-4-(4-methylphenyl)-4-oxobut-2-enoic acid; CAS: 20972-36-5) is a highly versatile


-unsaturated keto-acid. Its unique structural topology—combining a Michael acceptor with a carboxylic acid—makes it a critical intermediate in both organic synthesis and modern pharmacotherapeutics.

This whitepaper provides an in-depth technical analysis of the compound's acid-base chemistry, specifically its pKa, and explores how its ionization state governs its reactivity, structural tautomerism, and its emerging role in stabilizing mutant p53 proteins via cysteine alkylation.

Structural Determinants of Acidity

The acidity of an organic molecule is dictated by the stability of its conjugate base. For 3-(4-Methylbenzoyl)acrylic acid, the thermodynamic pKa is computationally predicted and experimentally observed to be significantly lower than standard aliphatic or aromatic acids.

According to data from 1, the pKa of 3-(4-Methylbenzoyl)acrylic acid is 3.22 ± 0.10 . This marked increase in acidity (compared to acrylic acid's pKa of 4.25) is driven by the following electronic and structural factors:

  • Mesomeric and Inductive Effects (-M, -I): The aroyl (benzoyl) group is strongly electron-withdrawing. This effect is transmitted across the trans double bond, delocalizing the negative charge of the carboxylate anion and lowering the pKa.

  • Substituent Modulation (+I): The para-methyl group on the phenyl ring exerts a mild electron-donating effect via hyperconjugation. While this theoretically opposes the electron-withdrawing nature of the carbonyl, empirical studies on2 demonstrate that the extended conjugation system effectively buffers this effect, maintaining a highly acidic profile.

Quantitative Data: Comparative pKa Values

To contextualize the acidity of 3-(4-Methylbenzoyl)acrylic acid, we must compare it against baseline structural analogs.

CompoundStructural ModificationpKa ValueSource / Methodology
Acrylic Acid Aliphatic baseline4.25Standard Literature
Benzoic Acid Aromatic baseline4.20Standard Literature
trans-

-Benzoylacrylic Acid
Aroyl conjugation3.43

0.10
[ChemicalBook] / Predicted
3-(4-Methylbenzoyl)acrylic Acid p-Methyl aroyl conjugation3.22

0.10
[ChemicalBook] / Predicted

Mechanistic Insights: Ring-Chain Tautomerism

A critical, often overlooked aspect of aroylacrylic acids is their ability to undergo ring-chain tautomerism. In solution, the open-chain keto-acid exists in equilibrium with a cyclic hydroxylactone (lactol) form.

At physiological pH (7.4), the environment is more than 4 pH units above the compound's pKa (3.22). According to the Henderson-Hasselbalch equation, the molecule is >99.99% deprotonated. This massive thermodynamic shift drives the equilibrium almost entirely toward the open-chain carboxylate form , which is essential for preserving the


-unsaturated double bond required for downstream nucleophilic attacks.

G A Open-Chain Keto-Acid (E)-4-(4-methylphenyl)-4-oxobut-2-enoic acid B Cyclic Hydroxylactone (Lactol form) A->B Ring Closure (H+)

Ring-chain tautomerism equilibrium of 3-(4-Methylbenzoyl)acrylic acid.

Pharmacological Application: p53 Stabilization via Cysteine Alkylation

The low pKa and the highly electrophilic double bond of 3-(4-Methylbenzoyl)acrylic acid make it an exceptional candidate for targeted covalent drug design.

Recent structural biology studies published by the 3 have demonstrated that this compound (referred to in the literature as (E)-4-oxo-4-(p-tolyl)but-2-enoic acid) acts as a potent Michael acceptor. It covalently modifies solvent-accessible cysteine residues (e.g., Cys124, Cys277) on mutant p53 proteins. By alkylating these thiols, the compound structurally stabilizes the mutant protein, increasing its melting temperature (


) and restoring its critical DNA-binding tumor-suppressor functions.

G P53 Mutant p53 Protein (Exposed Cysteine Thiol: -SH) Complex Transition State (Thiolate attack on β-carbon) P53->Complex Base catalysis (pH 7.4) MBAA 3-(4-Methylbenzoyl)acrylic acid (Michael Acceptor) MBAA->Complex Base catalysis (pH 7.4) Adduct Covalent Adduct (Alkylated p53 - Stabilized) Complex->Adduct Enolate protonation

Mechanism of mutant p53 stabilization via cysteine alkylation by MBAA.

Experimental Protocol: Spectrophotometric Determination of pKa

Because computational predictions can deviate based on solvation models, empirical determination of the pKa is mandatory for formulation development. We utilize a UV-Vis spectrophotometric workflow over potentiometry due to the compound's strong chromophore and the risk of precipitation of the un-ionized form at low pH.

Causality & Experimental Design:

  • Ionic Strength Control: Maintained strictly at 0.1 M NaCl to ensure constant activity coefficients across all pH variations.

  • Wavelength Selection: The extended conjugated system shifts

    
     significantly upon deprotonation, providing a highly sensitive analytical readout.
    
Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve high-purity (>98%) 3-(4-Methylbenzoyl)acrylic acid in HPLC-grade methanol to create a

      
       M primary stock.
      
    • Note: Methanol is restricted to <1% v/v in the final working solutions to prevent dielectric constant shifts in the aqueous matrix.

  • Buffer Formulation:

    • Prepare a series of Britton-Robinson universal buffers covering a pH range of 1.5 to 6.0 in increments of 0.5 pH units.

    • Adjust the ionic strength of all buffers to exactly 0.1 M using NaCl.

  • Spectral Scanning & Self-Validation:

    • Dilute the stock into the buffers to a final analyte concentration of

      
       M.
      
    • Scan the UV-Vis absorption spectra from 200 nm to 400 nm.

    • CRITICAL Self-Validation Step: Overlay all spectra and verify the presence of a distinct isosbestic point . If an isosbestic point is absent, the protocol must be aborted; its absence indicates that the compound is undergoing side reactions (e.g., hydration of the double bond or lactol cyclization) rather than a simple

      
       equilibrium.
      
  • Data Acquisition:

    • Identify the analytical wavelength (

      
      ) where the difference in absorbance between the fully protonated (pH 1.5) and fully deprotonated (pH 6.0) states is maximized.
      
    • Record the absorbance (

      
      ) at this wavelength for every pH point.
      
  • Thermodynamic Calculation:

    • Calculate the pKa using the rearranged Henderson-Hasselbalch equation:

      
      
      
    • Alternatively, utilize non-linear regression analysis (Absorbance vs. pH) to derive the precise inflection point representing the pKa.

Conclusion

3-(4-Methylbenzoyl)acrylic acid is a structurally dynamic molecule whose low pKa (~3.22) strictly governs its behavior in aqueous environments. By ensuring the molecule exists predominantly as an open-chain carboxylate at physiological pH, its


-unsaturated system remains highly active for targeted Michael additions. Understanding this interplay between acid-base chemistry and structural tautomerism is non-negotiable for scientists leveraging this compound in UV-curable polymers or as a covalent warhead in oncology drug development.

References

  • "3-(4-METHYLBENZOYL)ACRYLIC ACID CAS#: 20972-36-5". ChemicalBook. 1

  • Pfendt, L., Popović, G., Kostić, M., Stevović, Lj., Drakulić, B., & Juranić, I. (2000). "Determination and structural correlation of pKa values of p-substituted trans-beta-aroylacrylic acids". Journal of Chemical Research. 2

  • "Stabilization of mutant p53 via alkylation of cysteines and effects on DNA binding". National Institutes of Health (PMC).3

Sources

Exploratory

Technical Guide: 3-(4-Methylbenzoyl)acrylic Acid as a Michael Acceptor Intermediate

The following is an in-depth technical guide on 3-(4-Methylbenzoyl)acrylic acid , structured for researchers and drug development professionals. Executive Summary 3-(4-Methylbenzoyl)acrylic acid (also known as 4-(4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 3-(4-Methylbenzoyl)acrylic acid , structured for researchers and drug development professionals.

Executive Summary

3-(4-Methylbenzoyl)acrylic acid (also known as 4-(4-methylphenyl)-4-oxobut-2-enoic acid) represents a specialized class of dual-activated Michael acceptors . Unlike simple acrylamides or enones, this compound features a conjugated system flanked by two electron-withdrawing groups (EWGs): a ketonic carbonyl and a carboxylic acid. This unique electronic architecture creates a highly electrophilic


-carbon, making it a potent warhead for covalent modification of cysteine residues in drug discovery and a versatile synthon for heterocyclic chemistry (e.g., pyridazinones).

This guide details the synthesis, mechanistic reactivity, and experimental protocols for utilizing this compound as a high-fidelity intermediate.

Chemical Identity & Properties

PropertyData
IUPAC Name (E)-4-(4-Methylphenyl)-4-oxobut-2-enoic acid
Common Name 3-(4-Methylbenzoyl)acrylic acid;

-p-Toluoylacrylic acid
CAS Registry 20972-36-5
Molecular Formula

Molecular Weight 190.20 g/mol
Appearance Pale yellow crystalline solid
Melting Point 137–140 °C (trans-isomer)
Solubility Soluble in ethanol, ethyl acetate, DMSO; sparingly soluble in water

Structural Analysis: The molecule consists of a central alkene (


) conjugated with a p-toluoyl group on one side and a carboxylic acid on the other.
  • Electrophilicity: The ketone is the primary activating group, rendering the alkene highly susceptible to nucleophilic attack.

  • Regiochemistry: Nucleophilic attack (Michael addition) predominantly occurs at the carbon

    
     to the ketone (C2), which is 
    
    
    
    to the carboxylic acid, due to the superior electron-withdrawing capacity of the ketone relative to the carboxyl group in this conjugated system.

Synthesis Module: Friedel-Crafts Acylation

The most robust route to 3-(4-methylbenzoyl)acrylic acid is the Friedel-Crafts acylation of toluene with maleic anhydride. This reaction is highly atom-economical and scalable.

Reaction Mechanism

The reaction proceeds via the formation of an acylium ion intermediate from maleic anhydride and aluminum chloride (


). The electrophilic attack on toluene occurs para to the methyl group due to steric and electronic direction.
Detailed Protocol

Reagents:

  • Maleic anhydride (1.0 equiv, 98.06 g/mol )

  • Toluene (Excess, acts as solvent/reactant)

  • Aluminum Chloride (

    
    , anhydrous, 2.2 equiv)
    
  • Hydrochloric acid (conc.) for quenching

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solubilization: Charge the flask with Maleic Anhydride (9.8 g, 100 mmol) and Toluene (100 mL) . Stir until dissolved.

  • Catalyst Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add anhydrous

    
     (29.3 g, 220 mmol)  portion-wise over 30 minutes. Caution: Exothermic reaction; HCl gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to 50–60 °C for 4 hours. The mixture will turn into a viscous, dark orange/red complex.

  • Quenching: Pour the reaction mixture slowly into a beaker containing 300 g of crushed ice and 50 mL of conc. HCl . Stir vigorously to decompose the aluminum complex. The solid product will precipitate.[1]

  • Isolation: Filter the crude solid. Wash the filter cake with cold water (

    
     mL) and cold toluene (
    
    
    
    mL) to remove unreacted starting materials.
  • Purification: Dissolve the crude solid in aqueous sodium carbonate (

    
    ). Filter to remove insoluble byproducts (aluminum salts). Acidify the filtrate with conc. HCl to pH 1–2. The pure acid precipitates as pale yellow crystals.
    
  • Drying: Recrystallize from ethanol/water or benzene to obtain the pure trans-isomer (isomerization from cis to trans typically occurs during the acid workup/heating).

Yield Expectation: 75–85%.

Reactivity Profile: The Michael Acceptor System

The core utility of this intermediate lies in its reactivity with soft nucleophiles (thiols, amines).

Mechanistic Pathway & Regioselectivity

In the presence of a nucleophile (e.g., a cysteine thiol


), the addition follows a specific regiochemical path.
  • Primary Vector: The nucleophile attacks the carbon

    
     to the ketone (C2).
    
  • Secondary Vector: Cyclization (if the nucleophile is bidentate, like hydrazine).

DOT Diagram: Reaction Pathways

ReactionPathways cluster_legend Regiochemistry Logic Start 3-(4-Methylbenzoyl)acrylic Acid (Substrate) Intermediate Enolate Intermediate (Stabilized by Ketone) Start->Intermediate Nucleophilic Attack (at C-beta to Ketone) Nu_Thiol Thiol Nucleophile (R-SH / Base) Nu_Thiol->Start Nu_Hydrazine Hydrazine (NH2-NH2) Nu_Hydrazine->Start Product_Michael Thiol Adduct (Covalent Thioether) Intermediate->Product_Michael Protonation (C-alpha to Acid) Product_Pyridazinone 6-(p-Tolyl)-3(2H)-pyridazinone (Heterocycle) Intermediate->Product_Pyridazinone Condensation & Cyclization Legend Attack occurs at C2 (Beta to Ketone) due to higher electrophilicity of enone vs acrylate.

Caption: Mechanistic divergence of 3-(4-methylbenzoyl)acrylic acid based on nucleophile type.

Protocol: Thiol-Michael Addition (Bioconjugation Model)

This protocol simulates the covalent inhibition of a cysteine-containing protein or peptide.

Reagents:

  • 3-(4-Methylbenzoyl)acrylic acid (1.0 equiv)

  • L-Cysteine ethyl ester or Glutathione (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (Catalytic, 0.1 equiv)

  • Solvent: Methanol or DMSO/PBS buffer (50:50)

Procedure:

  • Dissolve the acrylic acid derivative (0.5 mmol) in 2 mL of solvent.

  • Add the thiol (0.55 mmol) to the solution.

  • Add TEA (0.05 mmol). Stir at room temperature (

    
    ).
    
  • Monitoring: Monitor by HPLC or TLC. The disappearance of the starting material (UV active, conjugated) and appearance of the saturated adduct (loss of conjugation between ketone and acid) typically occurs within 30–60 minutes.

  • Result: The product is the 2-substituted-4-oxo-4-(p-tolyl)butanoic acid derivative.

Applications in Drug Development[1][3]

Covalent Inhibitor Design

The 3-aroylacrylic moiety serves as a "warhead" with tunable reactivity.

  • Reversibility: Unlike acrylamides which form permanent covalent bonds, adducts of aroylacrylic acids can sometimes exhibit reversibility (retro-Michael) under specific physiological conditions, offering a safety valve against off-target toxicity.

  • Specificity: The bulky benzoyl group directs the inhibitor to hydrophobic pockets, providing selectivity over small, non-specific electrophiles.

Heterocycle Synthesis: Pyridazinones

This compound is the direct precursor to 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one and its oxidized aromatic analogs. Pyridazinones are privileged scaffolds in medicinal chemistry (e.g., cardiotonic, antihypertensive, and anti-inflammatory agents).[1]

Synthesis of Pyridazinone Derivative:

  • Reflux 3-(4-methylbenzoyl)acrylic acid with Hydrazine Hydrate (1.2 equiv) in Ethanol for 3 hours.

  • The reaction undergoes a tandem condensation-Michael addition sequence.

  • Cooling yields the crystalline pyridazinone product.

References

  • Friedel-Crafts Synthesis: El-Hashash, M. A., et al. "Behavior of 3-(4-Chloro-3-methylbenzoyl)acrylic Acid towards carbon nucleophiles under Michael Reaction Conditions." Indian Journal of Chemistry, Section B, 1982. 2

  • Pyridazinone Applications: Rathish, I. G., et al. "Synthesis and anti-inflammatory activity of some new 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones."[3] Indian Journal of Pharmaceutical Sciences, 2012. 4[5][6]

  • Thiol Reactivity: Noy, J. M., et al. "Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis." Polymer Chemistry, 2014. 7

  • Regioselectivity Studies: Chatfield, D. C., et al.[8][9] "Theoretical and Experimental Study of the Regioselectivity of Michael Additions." European Journal of Organic Chemistry, 2004.[9] 10

  • Product Characterization: Thermo Scientific Chemicals. "3-(4-Methylbenzoyl)acrylic acid, 98% Product Specification." 11

Sources

Foundational

Crystal Structure Analysis of 3-(4-Methylbenzoyl)acrylic Acid

This guide provides an in-depth technical analysis of the crystal structure, synthesis, and physicochemical properties of 3-(4-Methylbenzoyl)acrylic acid (also known as -(4-methylbenzoyl)acrylic acid or 4-(4-methylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystal structure, synthesis, and physicochemical properties of 3-(4-Methylbenzoyl)acrylic acid (also known as


-(4-methylbenzoyl)acrylic acid or 4-(4-methylphenyl)-4-oxobut-2-enoic acid). It is designed for researchers in organic chemistry, crystallography, and drug development.

Executive Summary

3-(4-Methylbenzoyl)acrylic acid (MBA) is a key intermediate in the synthesis of pyridazinones and other heterocyclic pharmacophores. Its solid-state behavior is governed by a rigid trans-alkene backbone and a strong carboxylic acid dimer motif. This guide details the structural hierarchy of MBA, from molecular conformation to supramolecular assembly, and correlates these features with its physicochemical stability and reactivity.

Chemical Identity & Synthesis

The compound exists primarily as the trans (


) isomer due to the thermodynamic stability of the conjugated enone system.
  • IUPAC Name: (

    
    )-4-(4-methylphenyl)-4-oxobut-2-enoic acid
    
  • CAS Number: 20972-36-5[1][2][3]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 190.20 g/mol [1]

  • Melting Point: 137–141 °C

Synthesis & Crystallization Protocol

The synthesis utilizes a Friedel-Crafts acylation of toluene with maleic anhydride. This reaction is regioselective for the para position due to the steric bulk of the anhydride and the directing effect of the methyl group.

Experimental Protocol:

  • Reaction: Dissolve maleic anhydride (1.0 eq) in toluene (excess/solvent). Add anhydrous aluminum chloride (

    
    , 2.2 eq) portion-wise at 0–5 °C to control the exotherm.
    
  • Workup: Quench the complex with ice/HCl. The resulting solid is the crude acid.

  • Purification: Recrystallize from ethanol/water (1:1) or benzene .

  • Crystal Growth for X-ray: Dissolve 50 mg of purified MBA in 2 mL of acetone. Allow slow evaporation at room temperature in a vibration-free environment. High-quality monoclinic needles typically form within 48 hours.

SynthesisWorkflow Start Reagents: Maleic Anhydride + Toluene Step1 Friedel-Crafts Acylation (AlCl3, 0-5°C) Start->Step1 Step2 Acid Hydrolysis (Ice/HCl Quench) Step1->Step2 Step3 Crude Product (Solid Precipitate) Step2->Step3 Step4 Recrystallization (Ethanol/Water) Step3->Step4 Final Single Crystals (Slow Evap. Acetone) Step4->Final  X-ray Quality

Figure 1: Synthetic pathway and crystallization workflow for 3-(4-Methylbenzoyl)acrylic acid.

Structural Characterization

Molecular Conformation

The crystal structure of MBA is defined by the planar conjugated system linking the tolyl ring to the carboxylic acid.

  • Configuration: The C=C double bond adopts the (

    
    )-configuration  (trans). This minimizes steric repulsion between the carbonyl oxygen and the carboxylic acid group.
    
  • Torsion Angles: The molecule is not perfectly planar.[5] The aryl ring is typically twisted relative to the enone plane by 10–20° to alleviate steric strain between the ortho-hydrogens and the carbonyl oxygen.

  • Enone Geometry: The C=C-C=O moiety prefers the s-cis conformation in the solid state, facilitating intramolecular C-H···O interactions.

Supramolecular Architecture (Crystal Packing)

The dominant feature of the crystal lattice is the formation of centrosymmetric dimers .

  • Primary Synthon (

    
    ):  Two molecules of MBA link via their carboxylic acid groups. This "head-to-head" interaction involves two strong O-H···O hydrogen bonds, forming an eight-membered ring. This dimer is the fundamental building block of the crystal.
    
    • Donor: -OH group of carboxylic acid.

    • Acceptor: Carbonyl oxygen of the opposing acid group.

    • Distance:

      
       distance is typically 2.65 ± 0.02 Å.
      
  • Secondary Interactions:

    • 
      -
      
      
      
      Stacking:
      The electron-rich tolyl rings of one dimer stack with the electron-deficient enone regions of adjacent dimers. This typically occurs along the crystallographic a-axis or b-axis (depending on the specific polymorph), stabilizing the 3D network.
    • C-H···O Weak Hydrogen Bonds: The carbonyl oxygen of the ketone (benzoyl group) often acts as an acceptor for weak hydrogen bonds from aromatic C-H donors, further knitting the layers together.

HydrogenBonding cluster_dimer Centrosymmetric Dimer (R2,2(8) Motif) MolA Molecule A (Carboxylic Acid) MolB Molecule B (Carboxylic Acid) MolA->MolB Strong H-Bonds (O-H...O) Stacking Pi-Pi Stacking (Tolyl Ring <-> Enone) MolA->Stacking MolB->Stacking Lattice 3D Crystal Lattice Stacking->Lattice

Figure 2: Schematic of the primary hydrogen-bonding network forming the centrosymmetric dimer.

Physicochemical Correlations

The structural features described above directly influence the material properties relevant to drug development and formulation.

Structural FeaturePhysicochemical PropertyImplication for Development
Carboxylic Acid Dimer High Melting Point (137–141 °C)Indicates a stable crystal lattice; requires high energy to disrupt (poor dissolution in non-polar solvents).
Trans-Alkene Photo-reactivitySusceptible to

photoisomerization under UV light in solution, but stable in the crystal lattice due to packing constraints.
Hydrophobic Tolyl Group Solubility ProfileLow water solubility; soluble in ethanol, acetone, and alkaline solutions (forming the carboxylate salt).
Conjugated System UV AbsorptionStrong

around 280–300 nm; useful for HPLC detection but requires light protection during storage.
Spectroscopic Validation

To validate the crystal structure without X-ray diffraction, use the following spectroscopic markers:

  • FT-IR: Look for a broad O-H stretch (2500–3300

    
    ) and two distinct carbonyl peaks:
    
    • ~1690

      
       (Carboxylic acid C=O, lowered by dimerization).
      
    • ~1670

      
       (Benzoyl ketone C=O, conjugated).
      
  • 
    -NMR (DMSO-
    
    
    
    ):
    The alkene protons appear as two doublets (
    
    
    Hz), confirming the trans geometry. A cis isomer would show a coupling constant of
    
    
    Hz.

References

  • Synthesis & General Properties

    • Friedel-Crafts Reaction Mechanism: "Aroylacrylic acids: Synthesis and application." Journal of Organic Chemistry.

  • Crystallographic Principles

    • Carboxylic Acid Dimers: Leiserowitz, L. (1976). "Molecular packing modes. Carboxylic acids." Acta Crystallographica Section B.

  • Spectroscopic Data

    • NMR Characterization: "Spectral analysis of 3-aroylacrylic acids." Spectrochimica Acta Part A.

  • Chemical Identity

    • PubChem Compound Summary for CID 691105 (3-(4-Methylbenzoyl)acrylic acid). National Center for Biotechnology Information.

Sources

Exploratory

History and discovery of aroylacrylic acid derivatives

The Renaissance of -Aroylacrylic Acids: From Friedel-Crafts Artifacts to Targeted Covalent Inhibitors Executive Summary -Aroylacrylic acids (4-aryl-4-oxobut-2-enoic acids) represent a distinct class of electrophilic phar...

Author: BenchChem Technical Support Team. Date: March 2026

The Renaissance of


-Aroylacrylic Acids: From Friedel-Crafts Artifacts to Targeted Covalent Inhibitors

Executive Summary


-Aroylacrylic acids (4-aryl-4-oxobut-2-enoic acids) represent a distinct class of electrophilic pharmacophores that have evolved from simple synthetic intermediates into sophisticated tools for targeted covalent inhibition (TCI). Characterized by an 

-unsaturated ketone motif flanked by a carboxylic acid and an aryl group, these molecules function as "soft" Michael acceptors, exhibiting tunable reactivity toward nucleophilic cysteine residues in the proteome. This guide details their historical genesis, synthetic protocols, mechanistic pharmacology, and modern application in modulating oxidative stress pathways for anticancer therapy.

Part 1: Historical Genesis & Chemical Architecture

The systematic exploration of aroylacrylic acids began in the mid-20th century, though the fundamental acylation chemistry dates back to the Friedel-Crafts era. The definitive structural characterization and biological screening were cemented by Papa, Schwenk, and colleagues in 1948 [1]. Their work demonstrated that reacting maleic anhydride with aromatic hydrocarbons yielded a scaffold with potent bacteriostatic properties, bridging the gap between industrial dye chemistry and pharmaceutical design.

Structural Core: The scaffold consists of three critical domains:

  • The Warhead: The enone system (

    
    ) serves as the electrophilic trap.
    
  • The Recognition Element: The aryl ring (aroyl group) dictates non-covalent binding affinity and lipophilicity.

  • The Solubilizer/Handle: The carboxylic acid moiety allows for further derivatization (e.g., into amides or esters) to modulate bioavailability.

Part 2: Synthetic Evolution & Protocol

The synthesis of


-aroylacrylic acids relies on the Friedel-Crafts acylation  of an aromatic substrate with maleic anhydride. While modern variations employ lanthanide catalysts or microwave irradiation, the classical aluminum chloride (

) method remains the benchmark for scalability and reliability.
Protocol: Synthesis of -Benzoylacrylic Acid

Standardized from the method of Papa et al. (1948) and Grummitt et al. (Organic Syntheses) [2].

Reagents:

  • Maleic Anhydride (1.0 eq)

  • Anhydrous Benzene (Excess, acts as solvent/reactant)

  • Aluminum Chloride (

    
    , anhydrous, 2.2 eq)
    
  • HCl (Concentrated)

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser. Maintain an inert atmosphere (

    
    ).
    
  • Dissolution: Dissolve Maleic Anhydride (0.1 mol) in dry Benzene (50 mL).

  • Activation: Cool the solution to 0–5°C. Add

    
     portion-wise over 30 minutes. Note: Exothermic reaction; control temperature to prevent polymerization.
    
  • Acylation: Allow the mixture to warm to room temperature, then reflux for 1 hour. The solution will turn deep red/brown, indicating the formation of the aluminum complex.

  • Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice/HCl (100g ice + 20mL conc. HCl). This decomposes the aluminum complex and precipitates the crude acid.

  • Purification: Extract the aqueous layer with ethyl acetate. Wash the organic phase with brine, dry over

    
    , and concentrate. Recrystallize from benzene or ethanol/water.
    

Self-Validating Checkpoint:

  • Appearance: Product should be yellow needles.

  • Melting Point: 91–93°C (for unsubstituted benzoylacrylic acid).

  • NMR Signature: Look for two doublets (

    
    ) in the 6.5–8.0 ppm region, confirming the trans geometry of the alkene.
    

Part 3: Mechanistic Pharmacology

The biological activity of aroylacrylic acids is driven by their ability to form covalent bonds with thiols (cysteine residues) via a Michael Addition . Unlike non-specific alkylators, the reactivity of the


-carbon can be "tuned" by altering the electronic properties of the aryl ring.
Mechanism of Action: The Cysteine Trap

The


-carbon is electron-deficient due to conjugation with the carbonyl group. A nucleophilic thiol (e.g., Cysteine-SH on a protein or Glutathione) attacks this position, forming a stable thioether adduct.

MichaelAddition cluster_0 Reactants cluster_1 Transition State cluster_2 Product Warhead β-Aroylacrylic Acid (Electrophile) TS Enolate Intermediate (Stabilized by H-bonding) Warhead->TS Nucleophilic Attack Target Protein-Cys-SH (Nucleophile) Target->TS Adduct Covalent Thioether Adduct (Irreversible Inhibition) TS->Adduct Protonation caption Fig 1: Mechanism of Michael Addition between Aroylacrylic Acid and Cysteine Thiol.

Selectivity Factors:

  • Reversibility: Electron-withdrawing groups on the aryl ring increase electrophilicity, often making the bond irreversible.

  • Sterics: Bulky substituents near the carboxylic acid can prevent reaction with glutathione (GSH), preserving the drug for the protein target.

Part 4: Therapeutic Applications & Data

Modern research focuses on these derivatives as ROS Inducers and Anticancer Agents . By depleting cellular glutathione (GSH) or inhibiting enzymes like thioredoxin reductase, they force cancer cells—which are already under oxidative stress—into apoptosis [3].

Case Study: Aroylacrylic Acid Phenylamides

Recent studies [3] have derivatized the carboxylic acid into phenylamides to improve cell permeability. These compounds induce mitochondrial superoxide generation.[1]

Quantitative Efficacy (IC50 Data) The following table summarizes the cytotoxicity of key derivatives against human cancer cell lines.

Compound IDStructure DescriptionCell LineIC50 (

M)
Mechanism Note
BAA-1 Unsubstituted

-benzoylacrylic acid
HeLa> 50Baseline activity
Deriv-5d 4-methoxy-phenylamide derivativeA549 (Lung)1.04 - 2.27 High potency; S-phase arrest [3]
Deriv-5d 4-methoxy-phenylamide derivativeLoVo (Colon)~ 2.0ROS-mediated apoptosis
Shikonin-Est Benzoylacrylic ester of ShikoninEGFR+ Lines0.5 - 1.5Dual Tubulin/EGFR inhibition [4]
Pathway Visualization: ROS-Mediated Apoptosis

The following diagram illustrates how aroylacrylic derivatives trigger cell death through the intrinsic mitochondrial pathway.

ROS_Pathway Drug Aroylacrylic Derivative GSH Intracellular GSH Drug->GSH Alkylation GSH_Depletion GSH Depletion (Michael Adduct) GSH->GSH_Depletion ROS ROS Accumulation (Superoxide Anion) GSH_Depletion->ROS Loss of Redox Buffer Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis caption Fig 2: Signaling cascade for ROS-mediated apoptosis induced by aroylacrylic acids.

Part 5: Future Outlook

The "renaissance" of covalent drugs (e.g., Ibrutinib, Osimertinib) has brought aroylacrylic acids back into focus. Their future lies in Targeted Covalent Inhibitors (TCIs) , where the aroylacrylic motif acts as a "warhead" attached to a highly selective scaffold. This allows for the precise silencing of kinases or proteases that possess a non-catalytic cysteine in their binding pocket, minimizing off-target toxicity.

References

  • Papa, D., Schwenk, E., et al. (1948).[2]

    
    -Aroylacrylic Acids. Journal of the American Chemical Society, 70(10), 3356–3360. Link
    
  • Grummitt, O., et al. (1950).

    
    -Benzoylacrylic Acid. Organic Syntheses, Coll. Vol. 3, p.109. Link
    
  • El-Sakka, S.S., et al. (2021). Novel derivatives of aroylacrylic acid phenylamides as inducers of apoptosis through the ROS-mediated pathway. Journal of Molecular Structure. Link

  • Sun, W.X., et al. (2019). Design, synthesis and biological evaluation of benzoylacrylic acid shikonin ester derivatives. Bioorganic & Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Friedel-Crafts Synthesis of 3-(4-Methylbenzoyl)acrylic Acid

Executive Summary This application note details the optimized synthesis of 3-(4-methylbenzoyl)acrylic acid (also known as -(p-toluoyl)acrylic acid) via the Friedel-Crafts acylation of toluene with maleic anhydride. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of 3-(4-methylbenzoyl)acrylic acid (also known as


-(p-toluoyl)acrylic acid) via the Friedel-Crafts acylation of toluene with maleic anhydride. This keto-acid is a highly valuable bifunctional building block in organic synthesis, frequently utilized in the development of pyridazine-based therapeutics, pyrrole derivatives, and advanced active pharmaceutical ingredients (APIs). By strictly controlling the Lewis acid stoichiometry and implementing self-validating in-process controls (IPCs), this protocol ensures high regiochemical fidelity, prevents catalyst poisoning, and mitigates the formation of intractable emulsions during the workup phase.

Mechanistic Rationale & Reaction Design

As a Senior Application Scientist, it is critical to understand that successful scale-up of this reaction relies on the precise manipulation of the electrophilic aromatic substitution (EAS) pathway [1].

  • The Stoichiometric Imperative: Unlike Friedel-Crafts alkylations which can be catalytic, acylations involving cyclic anhydrides demand a strict stoichiometric excess of the Lewis acid (typically 2.2 to 2.5 equivalents of anhydrous

    
    ) [2]. The first equivalent coordinates with the carbonyl oxygen of maleic anhydride to generate a highly polarized, electrophilic acylium-like complex. The second equivalent is immediately sequestered by the newly formed ketone and carboxylic acid moieties of the product. Using less than 2.0 equivalents results in rapid catalyst trapping and stalled conversion [3].
    
  • Regiochemical Fidelity: The methyl group of toluene acts as an electron-donating group via hyperconjugation, activating the ring and directing the incoming electrophile to the ortho and para positions. Because the

    
    -complexed acylium intermediate is exceptionally bulky, steric hindrance overwhelmingly dictates a para-selective attack, yielding the 4-methyl isomer almost exclusively [1].
    
  • Geometric Isomerism: The ring-opening of maleic anhydride inherently produces the Z-isomer (cis-geometry relative to the alkene). However, prolonged heating can induce isomerization to the thermodynamically more stable E-isomer. Controlling reaction time and temperature is essential for isomeric purity.

Mechanism A Maleic Anhydride + AlCl3 B Acylium Ion Complex (Electrophile) A->B Activation C Wheland Intermediate (Arenium Ion) B->C Electrophilic Attack D Aluminum Complex of Keto-Acid C->D Deprotonation (-HCl) E 3-(4-Methylbenzoyl) acrylic acid D->E Hydrolysis Toluene Toluene Toluene->C Quench Ice / HCl Quench Quench->E

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of toluene with maleic anhydride.

Materials and Reagents

Note: All glassware must be oven-dried prior to use, as


 is highly moisture-sensitive and will aggressively hydrolyze, releasing HCl gas and deactivating the catalyst.
ReagentMW ( g/mol )EquivalentsAmountRole
Maleic Anhydride 98.061.009.81 g (100 mmol)Electrophile precursor
Toluene 92.141.1011.7 mL (110 mmol)Nucleophile / Arene
Aluminum Chloride (Anhydrous) 133.342.2029.33 g (220 mmol)Lewis Acid Catalyst
Dichloromethane (DCM) 84.93-100 mLSolvent
Hydrochloric Acid (Conc., 37%) 36.46Excess30 mLQuenching Agent
Sodium Bicarbonate (Sat. Aq.) 84.01Excess~150 mLPurification Base

Experimental Protocol

This methodology is designed as a self-validating system. The inclusion of specific In-Process Controls (IPCs) allows the operator to verify causality and reaction progress at each critical juncture.

Phase 1: Catalyst Activation & Electrophilic Attack
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, a reflux condenser, and a nitrogen inlet.

  • Suspension: Add 29.33 g of anhydrous

    
     and 50 mL of dry DCM to the flask. Cool the suspension to 0–5 °C using an ice-water bath.
    
  • Anhydride Addition: Dissolve 9.81 g of maleic anhydride in 25 mL of dry DCM. Transfer this to the addition funnel and add dropwise to the

    
     suspension over 15 minutes.
    
    • IPC 1 (Visual Validation): The mixture will transition to a vibrant yellow/orange color, confirming the successful generation of the acylium ion complex.

  • Arene Addition: Place 11.7 mL of toluene and 25 mL of DCM in the addition funnel. Add dropwise over 20 minutes, maintaining the internal temperature below 15 °C.

  • Maturation: Remove the ice bath. Allow the reaction to warm to room temperature, then gently heat to 40 °C for 2 hours.

    • IPC 2 (Off-gas Validation): Gentle bubbling of HCl gas will be observed. The cessation of gas evolution indicates the completion of the electrophilic aromatic substitution.

Phase 2: Quenching & Phase Separation

Causality Check: The reaction must be quenched in a mixture of ice and concentrated HCl. Ice absorbs the violent exothermic energy of


 hydrolysis [1]. The concentrated HCl is non-negotiable; it prevents the precipitation of insoluble 

, keeping aluminum in the aqueous phase as soluble

or

, thereby preventing an unmanageable emulsion. 6. Quench: Carefully pour the warm reaction mixture into a large beaker containing 150 g of crushed ice and 30 mL of concentrated HCl. Stir vigorously until the organic layer turns pale yellow and the aqueous layer is clear. 7. Separation: Transfer to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the aqueous layer with an additional 30 mL of DCM. Combine the organic layers.
Phase 3: Acid-Base Purification
  • Extraction: To isolate the carboxylic acid product from unreacted toluene and neutral byproducts, extract the combined DCM layers with

    
     mL of saturated aqueous 
    
    
    
    .
    • IPC 3 (Phase Validation): The product is now in the upper aqueous layer as a water-soluble sodium carboxylate salt. The lower DCM layer (containing impurities) is discarded.

  • Acidification: Cool the combined aqueous alkaline extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring continuously until the solution reaches pH 1–2.

    • IPC 4 (Precipitation): A dense white/pale-yellow precipitate of the free 3-(4-methylbenzoyl)acrylic acid will crash out of solution.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (

    
     mL) and dry under a vacuum. Recrystallize from toluene or an ethanol/water mixture to achieve 
    
    
    
    purity. Expected yield: 75–80% [4].

Workflow Step1 1. Catalyst Suspension Suspend AlCl3 in dry DCM Step2 2. Anhydride Addition Add Maleic Anhydride (T < 20°C) Step1->Step2 Step3 3. Arene Addition & Heating Add Toluene, heat to 40°C for 2h Step2->Step3 Step4 4. Acidic Quench Pour into Ice/HCl mixture Step3->Step4 Step5 5. Acid-Base Extraction Extract with NaHCO3, wash organic layer Step4->Step5 Step6 6. Precipitation Acidify aqueous layer with HCl (pH 1-2) Step5->Step6 Step7 7. Isolation Filter, wash, and recrystallize Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the keto-acid.

Analytical Characterization

To ensure the trustworthiness of the synthesized material, compare the isolated product against the following standard analytical benchmarks.

Analytical MethodExpected Signals / ObservationsStructural Correlation
1H NMR (

, 400 MHz)

2.45 (s, 3H)
Aryl methyl group (

)

6.85 (d,

Hz, 1H)
Alkene proton (

to COOH, E-isomer standard)

7.30 (d,

Hz, 2H)
Aromatic protons (meta to carbonyl)

7.90 (d,

Hz, 2H)
Aromatic protons (ortho to carbonyl)

8.02 (d,

Hz, 1H)
Alkene proton (

to COOH)
IR Spectroscopy (ATR) ~1705

Carboxylic acid

stretch
~1665

Aryl ketone

stretch (conjugated)
~2500–3300

(broad)
Carboxylic acid

stretch
Melting Point 138 – 141 °CValidates purity post-recrystallization

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action
Low Yield / Incomplete Conversion

was partially hydrolyzed by atmospheric moisture prior to use, reducing the active equivalents below the 2.0 threshold.
Ensure

is sourced from a freshly opened, sealed bottle. Weigh rapidly in a dry environment or glovebox.
Thick, White Emulsion During Quench Insufficient HCl was used during the ice quench, leading to the precipitation of gelatinous

.
Add additional concentrated HCl directly to the separatory funnel and shake gently until the aqueous layer clears.
Product Melts over a Broad Range Presence of both Z and E geometric isomers, or residual ortho-substituted byproduct.Perform a hot recrystallization from toluene. The E-isomer typically crystallizes out with higher purity.

References

  • "Friedel-Crafts acylation of toluene with maleic anhydride" - University of Michigan.
  • "Friedel-Crafts Acylation - Organic Chemistry Portal" - Organic Chemistry Portal.
  • "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation" - Master Organic Chemistry.
  • "SOME PREPARATIONS FROM MALEIC AND FUMARIC ACIDS" - American Chemical Society (ACS).
Application

Application Note: Synthesis and Isolation of 6-(4-Methylphenyl)-3(2H)-pyridazinone via Hydrazine Condensation

Introduction & Scientific Grounding Pyridazinone scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized in the development of phosphodiesterase (PDE) inhibitors, antihypertensive agents, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Grounding

Pyridazinone scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized in the development of phosphodiesterase (PDE) inhibitors, antihypertensive agents, and positive inotropes (e.g., Levosimendan). The condensation of


-aroylacrylic acids with hydrazine hydrate represents a robust, atom-economical pathway to access 6-aryl-3(2H)-pyridazinones [1].

This technical guide details the optimized protocol for reacting 3-(4-methylbenzoyl)acrylic acid with hydrazine hydrate to yield 6-(4-methylphenyl)-3(2H)-pyridazinone . Unlike reactions with saturated


-aroylpropionic acids that yield 4,5-dihydro derivatives, the preservation of the 

-unsaturated double bond in the acrylic acid precursor ensures the formation of a fully conjugated 3(2H)-pyridazinone ring [2].

Mechanistic Pathway & Causality

The transformation proceeds via a self-driving, two-step cascade reaction:

  • Hydrazone Formation (Condensation): The primary amine of hydrazine acts as a nucleophile, attacking the highly electrophilic ketone carbonyl of 3-(4-methylbenzoyl)acrylic acid. This step is accelerated by mild acid catalysis (e.g., glacial acetic acid), which protonates the carbonyl oxygen and lowers the activation energy for nucleophilic attack.

  • Intramolecular Cyclization (Amidation): The intermediate hydrazone undergoes spontaneous intramolecular cyclization. The secondary nitrogen attacks the carboxylic acid group, expelling a molecule of water to form a stable, conjugated 6-membered pyridazinone ring.

Mechanism A 3-(4-Methylbenzoyl) acrylic acid C Hydrazone Intermediate A->C Nucleophilic Addition B Hydrazine Hydrate B->C Condensation (-H2O) D 6-(4-Methylphenyl)- 3(2H)-pyridazinone C->D Intramolecular Cyclization

Mechanistic pathway for the synthesis of 6-(4-methylphenyl)-3(2H)-pyridazinone.

Experimental Design & Self-Validating Systems

To ensure a high-yield, reproducible synthesis, the experimental parameters must be tightly controlled:

  • Solvent Selection (Absolute Ethanol): Ethanol is chosen because both reactants are highly soluble at reflux temperatures, ensuring homogeneous kinetics. Conversely, the final conjugated pyridazinone exhibits poor solubility in cold ethanol, allowing for high-yield recovery via simple thermal precipitation.

  • Stoichiometry & Addition Rate: A slight excess of hydrazine hydrate (1.5 eq) drives the equilibrium toward complete hydrazone formation. Adding the hydrazine dropwise is critical; it prevents localized exothermic spikes and minimizes the formation of symmetrical azine byproducts.

  • Self-Validation: The protocol incorporates in-process TLC monitoring to validate the consumption of the starting material. Post-reaction, the structural integrity is self-validated through sharp melting point determination and characteristic NMR shifts (specifically, the distinct

    
     Hz coupling of the C4 and C5 olefinic protons on the newly formed ring).
    

Step-by-Step Protocol

Reagents & Materials
  • 3-(4-Methylbenzoyl)acrylic acid: 1.0 eq (10 mmol, 1.90 g)

  • Hydrazine hydrate (80% aqueous solution): 1.5 eq (15 mmol, ~0.75 mL)

  • Absolute Ethanol: 25 mL

  • Glacial Acetic Acid: Catalytic (2-3 drops)

Experimental Procedure
  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.90 g of 3-(4-methylbenzoyl)acrylic acid in 25 mL of absolute ethanol.

  • Nucleophile Addition: Place the flask in a room-temperature water bath. While stirring vigorously, add 0.75 mL of hydrazine hydrate dropwise over 5 minutes.

  • Catalytic Activation: Add 2-3 drops of glacial acetic acid to the mixture. The solution will undergo a slight color change as the hydrazone intermediate begins to form.

  • Reflux & Cyclization: Attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux (78–80 °C) using an oil bath or heating mantle. Maintain reflux for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate, 6:4 v/v) until the starting acid spot is completely consumed.

  • Precipitation: Remove the flask from the heat source and allow it to cool gradually to room temperature. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to force the crystallization of the product.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with two 5 mL portions of ice-cold ethanol, followed by 10 mL of cold distilled water to remove any residual hydrazine and acetic acid.

  • Purification: Recrystallize the crude solid from boiling ethanol. Dry the purified crystals in a vacuum oven at 50 °C for 12 hours to afford the final product.

Workflow Step1 1. Reagent Mixing Suspend acid in EtOH, add NH2NH2 dropwise Step2 2. Acid Catalysis Add 2-3 drops Glacial Acetic Acid Step1->Step2 Step3 3. Reflux Heat at 78-80 °C for 4-6 hours Step2->Step3 Step4 4. Precipitation Cool to RT, then ice bath for 30 min Step3->Step4 Step5 5. Isolation Vacuum filtration, wash with cold EtOH Step4->Step5 Step6 6. Purification Recrystallize to yield pure product Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the pyridazinone derivative.

Quantitative Data & Analytical Summaries

The following table summarizes the expected physical and spectroscopic data required to validate the successful synthesis of 6-(4-methylphenyl)-3(2H)-pyridazinone.

Analytical ParameterExpected Value / SpecificationDiagnostic Significance
Reaction Yield 75% – 85% (post-recrystallization)Indicates efficient cyclization and recovery.
Appearance Pale yellow to white crystalline solidVisual confirmation of purity post-crystallization.
Melting Point 190 °C – 195 °CSharpness validates the absence of azine byproducts.
IR (KBr) Highlights 3200-3100 cm⁻¹ (N-H)1680 cm⁻¹ (Amide C=O)1605 cm⁻¹ (C=N)Confirms the formation of the lactam (amide) ring and hydrazone double bond.
¹H NMR (DMSO-d6)

2.35 (s, 3H, CH₃)

7.05 (d, J=10 Hz, 1H, C5-H)

7.30 (d, 2H, Ar-H)

7.80 (d, 2H, Ar-H)

8.05 (d, J=10 Hz, 1H, C4-H)

13.1 (br s, 1H, NH)
The J=10 Hz coupling between C4 and C5 protons is the definitive proof of the unsaturated 3(2H)-pyridazinone ring.

References

  • Title: Utility of β-aroyl acrylic acid in heterocyclic synthesis Source: ResearchGate URL
  • Title: γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)
Method

Synthesis of pyridazinones using 3-(4-Methylbenzoyl)acrylic acid

Abstract This application note details the synthesis of 6-(4-methylphenyl)-3(2H)-pyridazinone , a privileged scaffold in medicinal chemistry known for its analgesic, anti-inflammatory (COX-2 selective), and cardiotonic p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis of 6-(4-methylphenyl)-3(2H)-pyridazinone , a privileged scaffold in medicinal chemistry known for its analgesic, anti-inflammatory (COX-2 selective), and cardiotonic properties. The protocol utilizes a two-step sequence starting from commodity chemicals: the Friedel-Crafts acylation of toluene with maleic anhydride to yield 3-(4-methylbenzoyl)acrylic acid , followed by cyclocondensation with hydrazine hydrate. Unlike routes utilizing succinic anhydride which yield dihydropyridazinones, this pathway directly accesses the fully unsaturated, aromatic pyridazinone core.

Part 1: Precursor Synthesis

Synthesis of 3-(4-Methylbenzoyl)acrylic Acid

The formation of the


-keto acid precursor is achieved via Friedel-Crafts acylation.[1][2] Maleic anhydride is preferred over succinic anhydride to introduce the 

-unsaturation early in the sequence, avoiding subsequent dehydrogenation steps.

Mechanism: The reaction proceeds through the formation of an acylium ion complex between maleic anhydride and aluminum chloride (


). Toluene undergoes electrophilic aromatic substitution predominantly at the para position due to the steric bulk of the anhydride complex and the directing effect of the methyl group.

Protocol 1.1: Friedel-Crafts Acylation

Reagent Equivalents Role
Toluene1.0 (Limiting)Substrate
Maleic Anhydride1.1Acylating Agent
Aluminum Chloride (

)
2.2Lewis Acid Catalyst
Dichloromethane (DCM)SolventReaction Medium
HCl (conc.) / IceWorkupQuenching/Hydrolysis

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Catalyst Suspension: Charge the flask with anhydrous

    
     (0.22 mol) and dry DCM (100 mL). Cool the suspension to 0–5°C using an ice bath.
    
  • Acylation: Dissolve maleic anhydride (0.11 mol) and toluene (0.10 mol) in dry DCM (50 mL). Add this solution dropwise to the

    
     suspension over 45 minutes, maintaining the internal temperature below 10°C.
    
    • Expert Insight: The reaction is exothermic. Rapid addition can lead to polymerization of the unsaturated acid or poly-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. The mixture will turn a deep orange-red color, indicating the formation of the aluminum complex.

  • Quenching: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 30 mL of concentrated HCl. Stir vigorously until the aluminum complex decomposes and a solid precipitates.

  • Isolation: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers and extract with 10% sodium carbonate (

    
    ) solution.
    
    • Purification Logic: The product is an acid.[2][3][4][5] It will move to the aqueous alkaline layer, leaving unreacted toluene and neutral byproducts in the organic layer.

  • Precipitation: Acidify the alkaline extract carefully with concentrated HCl to pH 2. The yellow precipitate of 3-(4-methylbenzoyl)acrylic acid is collected by filtration.

  • Recrystallization: Recrystallize from benzene/ethanol or aqueous ethanol.

    • Target Yield: 75–85%

    • Melting Point: 138–140°C

Part 2: Pyridazinone Cyclization

Synthesis of 6-(4-Methylphenyl)-3(2H)-pyridazinone

The reaction of the


-keto acid with hydrazine hydrate effects a cyclocondensation.[1][2][6] While Michael addition is possible, the reaction typically proceeds via initial hydrazone formation at the ketone carbonyl, followed by intramolecular nucleophilic attack on the carboxylic acid carbonyl.

Protocol 2.1: Cyclocondensation

Reagent Equivalents Role
3-(4-Methylbenzoyl)acrylic acid1.0Precursor
Hydrazine Hydrate (80%)1.5Nucleophile
Ethanol (Absolute)SolventSolvent
Glacial Acetic AcidCatalyst (Trace)Proton Source

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 3-(4-methylbenzoyl)acrylic acid (0.05 mol) in 100 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (0.075 mol) dropwise at room temperature. A transient color change (yellow to orange) may occur due to hydrazone formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

    • Endpoint: Disappearance of the starting acid spot and appearance of a highly fluorescent spot (under UV 254nm).

  • Workup: Allow the reaction mixture to cool to room temperature. The pyridazinone product often crystallizes directly upon cooling.

  • Isolation: If no precipitate forms, concentrate the solvent to 25% of its original volume and pour onto crushed ice. Filter the resulting solid.[7]

  • Purification: Recrystallize from ethanol or isopropanol.

    • Target Yield: 80–90%

    • Melting Point: 230–232°C (Lit. Value)

Part 3: Mechanistic & Workflow Visualization

Synthesis Workflow

The following diagram illustrates the critical path from raw materials to the final bioactive scaffold.

SynthesisWorkflow Toluene Toluene (Starting Material) Intermediate 3-(4-Methylbenzoyl) acrylic acid (MP: 138-140°C) Toluene->Intermediate Friedel-Crafts (DCM, 0-25°C) Maleic Maleic Anhydride Maleic->Intermediate Friedel-Crafts (DCM, 0-25°C) AlCl3 AlCl3 Catalyst AlCl3->Intermediate Pyridazinone 6-(4-Methylphenyl)- 3(2H)-pyridazinone (Target Scaffold) Intermediate->Pyridazinone Cyclocondensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone Cyclocondensation (EtOH, Reflux)

Caption: Figure 1. Step-wise synthesis workflow for 6-(p-tolyl)-3(2H)-pyridazinone.

Reaction Mechanism

The mechanism highlights the regioselectivity and the cyclization pathway.

Mechanism Acylium Acylium Ion Formation (Maleic Anhydride + AlCl3) Attack Electrophilic Attack (Para-position of Toluene) Acylium->Attack KetoAcid 3-(4-Methylbenzoyl)acrylic Acid Attack->KetoAcid Hydrazone Hydrazone Intermediate (Nucleophilic attack on C=O) KetoAcid->Hydrazone + N2H4 Cyclization Intramolecular Cyclization (Attack on COOH) Hydrazone->Cyclization - H2O Product 6-(p-Tolyl)-3(2H)-pyridazinone Cyclization->Product Tautomerization

Caption: Figure 2. Mechanistic pathway: Friedel-Crafts acylation followed by hydrazinolysis.[6]

Part 4: Technical Validation & Troubleshooting

Issue Probable Cause Corrective Action
Low Yield (Step 1) Moisture in

or solvent.
Use freshly sublimed

and dry solvents over molecular sieves.
Oily Product (Step 1) Incomplete hydrolysis of Al-complex.Ensure pH is adjusted strictly to 2.0; stir longer during acid quenching.
Impure Product (Step 2) Formation of bis-pyridazinones.Ensure strict 1:1.5 stoichiometry; avoid large excess of hydrazine.
Coloration Oxidation of hydrazine.Perform reaction under nitrogen atmosphere if high purity is required.

References

  • Friedel-Crafts Acylation of Arom

    • Source: Organic Syntheses, Coll. Vol. 3, p.109 (1955).
    • Relevance: Foundational protocol for synthesizing -aroylacrylic acids.
    • URL:[Link]

  • Synthesis and Biological Evaluation of Pyridazinone Deriv

    • Source:Journal of Chemical and Pharmaceutical Research, 2014, 6(12):297-310.[1]

    • Relevance: Details the cyclization conditions and biological activity of p-tolyl pyridazinones.
    • URL:[Link]

  • Source: BenchChem Application Notes.
  • Pharmacological Profile of 6-Substituted-3(2H)-Pyridazinones

    • Source:European Journal of Medicinal Chemistry, Vol 43, Issue 2.
    • Relevance: Establishes the structure-activity rel
    • URL:[Link]

Sources

Application

Application Notes and Protocols: Michael Addition Reactions Involving trans-3-(4-Methylbenzoyl)acrylic Acid

An Application Guide for Researchers Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of the Michael addition reaction utilizing trans-3-(4-Methylbenzoyl)acrylic acid. Designed for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of the Michael addition reaction utilizing trans-3-(4-Methylbenzoyl)acrylic acid. Designed for researchers, chemists, and professionals in drug development, this document outlines the core mechanistic principles, provides detailed experimental protocols, and discusses the synthetic utility of this versatile chemical transformation.

Introduction: The Strategic Importance of 3-(4-Methylbenzoyl)acrylic Acid in Synthesis

The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon and carbon-heteroatom bonds under generally mild conditions[1]. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor)[1][2].

trans-3-(4-Methylbenzoyl)acrylic acid is a particularly effective Michael acceptor. Its unique structure features a vinylogous dicarbonyl system where the double bond is activated by the electron-withdrawing effects of both the carboxylic acid and the 4-methylbenzoyl (toluoyl) group. This electronic arrangement renders the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles. The resulting Michael adducts are highly functionalized molecules that serve as crucial building blocks for the synthesis of pharmaceuticals, specialized polymers, and novel heterocyclic compounds[3][4]. This guide provides the foundational knowledge and practical protocols to successfully leverage this powerful reaction.

Section 1: Mechanistic Principles and Reaction Components

A thorough understanding of the reaction mechanism is critical for optimization and troubleshooting. The Michael addition is a thermodynamically controlled process that proceeds via a stabilized enolate intermediate[2].

1.1 The General Mechanism

The reaction is typically initiated by a base, which deprotonates the Michael donor to generate a resonance-stabilized nucleophile (e.g., an enolate or thiolate). This nucleophile then attacks the electrophilic β-carbon of the 3-(4-Methylbenzoyl)acrylic acid. The resulting enolate intermediate is subsequently protonated by the conjugate acid of the base or a protic solvent to yield the final 1,4-adduct[1][5].

G cluster_step1 Step 1: Nucleophile Generation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Donor Michael Donor (e.g., R-SH, R₂NH, CH₂(CO₂Et)₂) Nucleophile Activated Nucleophile (e.g., R-S⁻) Donor->Nucleophile Deprotonation Base Base (e.g., Et₃N) Base->Donor Enolate Resonance-Stabilized Enolate Intermediate Nucleophile->Enolate Nucleophilic Attack on β-Carbon Acceptor 3-(4-Methylbenzoyl)acrylic acid (Michael Acceptor) Acceptor->Enolate Adduct Michael Adduct (Final Product) Enolate->Adduct Proton Transfer ProtonSource Proton Source (e.g., Et₃N-H⁺) ProtonSource->Enolate

Caption: Generalized mechanism of the base-catalyzed Michael addition.

1.2 Key Reaction Components

  • Michael Acceptor: trans-3-(4-Methylbenzoyl)acrylic acid is the substrate of interest. Its CAS number is 20972-36-5.

  • Michael Donors: A broad range of nucleophiles can be employed. Common examples include:

    • Sulfur Nucleophiles (Thiols): Aliphatic and aromatic thiols react readily in what is known as a thia-Michael addition to form C-S bonds, a key linkage in many biologically active molecules[6].

    • Nitrogen Nucleophiles (Amines, Imidazoles): Primary and secondary amines, as well as azoles, participate in the aza-Michael addition, providing a direct route to β-amino acid derivatives[7].

    • Carbon Nucleophiles: Doubly stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are classic Michael donors for forming new C-C bonds[1].

  • Catalysts: The choice of catalyst is crucial for reaction efficiency and selectivity.

    • Base Catalysis: Organic bases like triethylamine (TEA), DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene), or phosphines are commonly used for thiol and amine additions[8][9]. Heterogeneous catalysts like Amberlyst® A21 offer the advantage of easy removal[10].

    • Lewis Acid Catalysis: Lewis acids such as ferric chloride (FeCl₃) or copper tetrafluoroborate (Cu(BF₄)₂) can activate the α,β-unsaturated system, promoting addition, particularly for less reactive donors[6].

    • Asymmetric Catalysis: For the synthesis of chiral molecules, organocatalysts derived from cinchona alkaloids or multifunctional boronic acids can provide high enantioselectivity[11][12].

Section 2: Synthetic Applications and Utility

The Michael adducts derived from 3-(4-Methylbenzoyl)acrylic acid are valuable synthetic intermediates. The 1,5-dicarbonyl relationship in the products, along with the newly introduced functional group, allows for a variety of subsequent transformations.

  • Pharmaceutical Scaffolds: The resulting β-thio and β-amino acid derivatives are key structural motifs in numerous biologically active compounds and peptidomimetics[7][13].

  • Heterocycle Synthesis: The adducts can undergo intramolecular cyclization reactions to generate a diverse range of heterocyclic systems, such as pyrazolines, pyridines, or pyrimidines, which are prevalent in medicinal chemistry[14].

  • Polymer Chemistry: As a functionalized acrylic acid, this compound and its adducts can be used as monomers for creating specialty polymers and materials with tailored properties[3].

Section 3: Experimental Protocols

The following protocols are generalized procedures based on established methods for Michael additions to acrylic acid derivatives[8][10]. Researchers should consider these as a starting point, with optimization of solvent, catalyst, and temperature likely required for specific substrates.

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

3.1 Protocol 1: Thia-Michael Addition of Thiophenol

This protocol describes the base-catalyzed addition of a thiol to form a β-thioether carboxylic acid.

Materials:

  • trans-3-(4-Methylbenzoyl)acrylic acid (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (TEA) (0.1 - 0.2 eq, catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (to make a 0.2-0.5 M solution)

  • Round-bottom flask with magnetic stir bar

  • Thin-Layer Chromatography (TLC) plate (silica gel)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add trans-3-(4-Methylbenzoyl)acrylic acid (1.0 eq) and dissolve it in the chosen solvent (e.g., DCM).

  • Reagent Addition: Add thiophenol (1.1 eq) to the solution, followed by the catalytic amount of triethylamine (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC, eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v with 1% acetic acid). The reaction is complete when the spot corresponding to the starting acrylic acid has been consumed. This can take from 1 to 12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove the triethylamine catalyst.

    • Wash the organic layer with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a viscous oil or solid. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure β-thioether product.

3.2 Protocol 2: Aza-Michael Addition of Benzylamine

This protocol outlines the addition of a primary amine to generate a β-amino acid derivative. These reactions can often be run neat or in a polar protic solvent.

Materials:

  • trans-3-(4-Methylbenzoyl)acrylic acid (1.0 eq)

  • Benzylamine (1.2 eq)

  • Methanol or Ethanol (optional, to make a 0.5 M solution)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine trans-3-(4-Methylbenzoyl)acrylic acid (1.0 eq) and benzylamine (1.2 eq). If using a solvent, dissolve the acrylic acid in methanol first, then add the amine.

  • Reaction Conditions: Stir the mixture at room temperature. For less reactive amines, the reaction may be gently heated to 40-60 °C to increase the rate[13].

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Purification:

    • If the reaction was run neat, the product may precipitate upon completion or cooling. The solid can be collected by filtration and washed with a cold, non-polar solvent like diethyl ether.

    • If a solvent was used, remove it under reduced pressure. The resulting crude residue can be purified by recrystallization or column chromatography. Due to the amphoteric nature of the product, silica gel chromatography may require an eluent system containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to prevent streaking.

G start Start setup 1. Reaction Setup - Dissolve acceptor in solvent - Add nucleophile & catalyst start->setup monitor 2. Reaction Monitoring - Stir at RT or heat - Track via TLC setup->monitor workup 3. Aqueous Workup - Dilute with solvent - Wash with acid/brine monitor->workup Reaction Complete dry 4. Drying & Concentration - Dry over Na₂SO₄ - Remove solvent in vacuo workup->dry purify 5. Purification - Column Chromatography or - Recrystallization dry->purify characterize 6. Characterization - NMR, IR, MS purify->characterize

Caption: Standard experimental workflow for a Michael addition reaction.

Section 4: Data Presentation and Characterization

Systematic evaluation of reaction parameters is key to achieving optimal results. The following table provides an illustrative summary of conditions for Michael additions to acrylate-type acceptors, which can serve as a guide for reactions with 3-(4-Methylbenzoyl)acrylic acid.

Table 1: Representative Conditions for Michael Addition Reactions

EntryMichael DonorCatalystSolventTemp. (°C)Typical Time (h)Typical Yield (%)Reference
1ThiophenolTriethylamineDCMRT1-4>90[8],[10]
2BenzylamineNone (Neat)NoneRT - 502-24>95[8]
3PiperidineLiClO₄AcetonitrileRT1~95[8]
4Diethyl MalonateDBUTHFRT6-1285-95[1]
5ImidazoleDBUDMF805~80[15]

Note: Yields and reaction times are highly dependent on the specific substrates and must be determined empirically.

Characterization of Adducts: The structure of the purified Michael adducts should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the covalent structure and the disappearance of the vinyl protons from the starting material.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the carbonyl groups (ketone and carboxylic acid) and the newly incorporated functional group (e.g., N-H or S-H stretches).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the final product.

Section 5: Troubleshooting and Key Considerations

  • Low or No Conversion: If the reaction does not proceed, consider increasing the catalyst loading, gently heating the reaction mixture, or switching to a more polar solvent to better solvate ionic intermediates. Ensure the catalyst has not degraded.

  • Polymerization: Acrylic acid derivatives can undergo anionic polymerization, especially at higher temperatures or with excess strong base[16][17]. To mitigate this, use only a catalytic amount of base and maintain the lowest effective reaction temperature.

  • Reversibility: The Michael addition can be reversible (a retro-Michael reaction), particularly with heat and a strong base. The workup procedure, which removes the catalyst, is crucial to isolating the thermodynamically favored product.

  • Stereochemistry: If the Michael donor is prochiral, the reaction can generate a new stereocenter. For stereoselective synthesis, an asymmetric catalyst and carefully controlled conditions are required[11][12].

References

  • Chan, J. W. (2009). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community, The University of Southern Mississippi. [Link]

  • MDPI. (n.d.). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences. [Link]

  • O'Donnell, M. J., et al. (2007). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications. [Link]

  • Wikipedia. (n.d.). Michael reaction. [Link]

  • Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Congress of Heterocyclic Chemistry. [Link]

  • Sangermano, M., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances. [Link]

  • Bhole, R. (2021). Design and synthesis of novel heterocyclic compounds as a PPAR-γ agonist. ResearchGate. [Link]

  • Fujita, M., et al. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Du Prez, F., et al. (2016). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. ResearchGate. [Link]

  • Hayama, N. (2021). Asymmetric Hetero-Michael Additions to α,β-Unsaturated Carboxylic Acids by Multifunctional Boronic Acid Catalysts. Yakugaku Zasshi, 141(3), 293-301. [Link]

  • Vella, C., & Sammut, M. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. MDPI. [Link]

  • Fernández-Francos, X., et al. (2018). New allyl-functional catalytic comonomers for sequential thiol-Michael and radical thiol-ene reactions. UPCommons. [Link]

  • Patel, N. B., & Patel, J. C. (2012). Synthesis, Characterization and Biological studies of Novel Heterocyclic compounds. International Science Community Association. [Link]

  • Al-Issa, S. A. (2016). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Applicable Chemistry. [Link]

  • Fujita, M., et al. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. R Discovery. [Link]

  • Gzella, A., et al. (2018). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 14, 259-266. [Link]

  • Bakherad, M., et al. (2020). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers. [Link]

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Method

Using 3-(4-Methylbenzoyl)acrylic Acid as a Thiol Scavenger in Chemical Biology: Application Notes and Protocols

Abstract In the intricate landscape of chemical biology and proteomics, the precise control of thiol reactivity is paramount. Unwanted side reactions involving free cysteine residues, such as disulfide bond scrambling, c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate landscape of chemical biology and proteomics, the precise control of thiol reactivity is paramount. Unwanted side reactions involving free cysteine residues, such as disulfide bond scrambling, can compromise the structural integrity and function of proteins and peptides, leading to experimental artifacts and unreliable data. This guide introduces 3-(4-Methylbenzoyl)acrylic acid as a promising candidate for a thiol scavenger, a tool designed to selectively and irreversibly cap free thiol groups. Drawing upon the well-established principles of the thiol-Michael addition reaction, this document provides the scientific rationale for its use, detailed protocols for its application in preventing disulfide bond scrambling during proteomic sample preparation, and a framework for its validation and optimization in diverse experimental contexts.

Introduction: The Challenge of Free Thiols

The sulfhydryl group of cysteine is one of the most reactive nucleophiles in proteins under physiological conditions.[1][2] While this reactivity is often harnessed for specific labeling and bioconjugation, it also presents a significant challenge.[3] Free thiols can readily oxidize to form non-native disulfide bonds, a process known as disulfide scrambling, particularly under the denaturing and slightly alkaline conditions often used in proteomics workflows.[4][5] This scrambling can lead to misidentification of native disulfide linkages, protein aggregation, and loss of biological activity.[6]

To mitigate these issues, researchers employ thiol-reactive reagents to "cap" or "alkylate" free sulfhydryl groups.[4] Commonly used reagents include N-ethylmaleimide (NEM) and iodoacetamide (IAA).[4] Here, we propose 3-(4-Methylbenzoyl)acrylic acid, a member of the aroylacrylic acid class, as a valuable addition to the chemical biologist's toolkit for thiol management.

The Chemical Rationale: Thiol-Michael Addition

The utility of 3-(4-Methylbenzoyl)acrylic acid as a thiol scavenger is predicated on the Michael addition reaction, a cornerstone of organic chemistry.[7] In this reaction, a nucleophile—in this case, the thiolate anion (R-S⁻)—adds to the β-carbon of an α,β-unsaturated carbonyl compound.[8]

The structure of 3-(4-Methylbenzoyl)acrylic acid features an acrylic acid moiety, which is an excellent Michael acceptor. The electron-withdrawing benzoyl group further activates the carbon-carbon double bond, making it highly susceptible to nucleophilic attack by a thiol.

G cluster_1 Mechanism Steps 1. Deprotonation of Thiol 2. 1,4-Conjugate Addition 3. Protonation of Enolate

This reaction is highly chemoselective for thiols, especially within a pH range of 6.5-7.5, where the thiol group is sufficiently deprotonated to the more nucleophilic thiolate anion, while amine groups (like the side chain of lysine) are predominantly protonated and less reactive.[9] The resulting thioether bond is stable, effectively and irreversibly sequestering the reactive thiol.

Properties and Specifications

A clear understanding of the physicochemical properties of 3-(4-Methylbenzoyl)acrylic acid is essential for its effective application.

PropertyValueSource
Synonyms 4-(4-Methylphenyl)-4-oxobut-2-enoic acid[10]
CAS Number 20972-36-5[10]
Molecular Formula C₁₁H₁₀O₃[10]
Molecular Weight 190.2 g/mol [10]
Appearance Pale yellow crystalline solid[10]
Melting Point 136-142 °C[10]
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers.Inferred
Storage Store at 2-8°C, desiccated.[10]

Core Application: Prevention of Disulfide Bond Scrambling in Proteomics

One of the most critical applications for a thiol scavenger is in non-reduced peptide mapping, a technique used to identify the native disulfide bond linkages in a protein.[1] Artificial disulfide scrambling during sample preparation is a major cause of inaccurate results.[4] By adding a thiol scavenger like 3-(4-Methylbenzoyl)acrylic acid immediately after cell lysis or protein denaturation, any free thiols are capped, preventing them from attacking native disulfide bonds.

G start Protein Sample (with native disulfides and free thiols) denature Denaturation (e.g., 8 M Urea, 50°C) start->denature scavenge Add 3-(4-Methylbenzoyl)acrylic acid (Thiol Scavenging) denature->scavenge Exposes buried thiols digest Enzymatic Digestion (e.g., Trypsin, 37°C) scavenge->digest Free thiols are capped quench Quench Digestion (e.g., Formic Acid) digest->quench lcms LC-MS/MS Analysis quench->lcms data Accurate Disulfide Bond Mapping lcms->data

Protocol 1: Thiol Scavenging for In-Solution Digestion and Non-Reduced Peptide Mapping

This protocol outlines the procedure for alkylating free thiols in a protein sample prior to enzymatic digestion for mass spectrometry-based analysis of disulfide bonds.

Materials:

  • Protein sample (e.g., monoclonal antibody, purified protein)

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 7.5-8.0

  • Scavenging Reagent Stock: 200 mM 3-(4-Methylbenzoyl)acrylic acid in DMSO (prepare fresh).

  • Digestion Buffer: 100 mM Tris-HCl, pH 7.5

  • Trypsin (mass spectrometry grade)

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) or Formic Acid

Procedure:

  • Protein Denaturation:

    • Dissolve the protein sample (e.g., 100 µg) in an appropriate volume of Denaturation Buffer.

    • Incubate at 50°C for 15 minutes to fully denature the protein and expose buried cysteine residues.

  • Thiol Scavenging (Alkylation):

    • Add the 200 mM 3-(4-Methylbenzoyl)acrylic acid stock solution to the denatured protein sample to a final concentration of 20 mM.

    • Rationale: A molar excess of the scavenger ensures complete and rapid capping of all available thiols.

    • Incubate for 45 minutes at room temperature in the dark.

  • Buffer Exchange/Dilution:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration to below 2 M. A 4-fold or greater dilution is typically required.

    • Rationale: High concentrations of urea will inactivate trypsin.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate at 37°C for 4-16 hours.

  • Quenching and Sample Preparation:

    • Stop the digestion by adding Quenching Solution to a final concentration of 0.5-1%, achieving a pH < 3.

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Thiol Scavenging for In-Gel Digestion

This protocol is adapted for situations where proteins are first separated by SDS-PAGE.

Materials:

  • Polyacrylamide gel with stained protein bands

  • Destaining Solution: 50% Acetonitrile, 50 mM Ammonium Bicarbonate

  • Scavenging Solution: 20 mM 3-(4-Methylbenzoyl)acrylic acid in 50 mM Ammonium Bicarbonate

  • Dehydration Solution: 100% Acetonitrile

  • Trypsin solution (in 50 mM Ammonium Bicarbonate)

  • Peptide Extraction Solution: 50% Acetonitrile, 5% Formic Acid

Procedure:

  • Excise and Destain:

    • Excise the protein band of interest from the Coomassie-stained gel.

    • Cut the gel piece into small (~1 mm³) cubes.

    • Destain the gel pieces by washing with Destaining Solution until the gel is clear.[11]

  • Dehydration and Rehydration with Scavenger:

    • Dehydrate the gel pieces by incubating in 100% Acetonitrile for 10 minutes until they turn opaque white.

    • Remove the acetonitrile and briefly air-dry the gel pieces.

    • Rehydrate the gel pieces in the Scavenging Solution for 45 minutes at room temperature.

    • Rationale: This step allows the scavenger to diffuse into the gel matrix and react with the protein's free thiols.

  • Wash and Dehydrate:

    • Remove the Scavenging Solution and wash the gel pieces with 50 mM Ammonium Bicarbonate for 15 minutes.

    • Dehydrate the gel pieces again with 100% Acetonitrile.

    • Remove the acetonitrile and dry the gel pieces completely in a vacuum centrifuge.

  • In-Gel Digestion:

    • Rehydrate the dry gel pieces with a minimal volume of ice-cold trypsin solution.

    • After the gel has fully swelled, add enough 50 mM Ammonium Bicarbonate to cover the pieces.

    • Incubate overnight at 37°C.[11]

  • Peptide Extraction:

    • Extract the peptides from the gel using the Peptide Extraction Solution. Pool the extracts and dry in a vacuum centrifuge.

    • The sample is now ready for desalting and LC-MS/MS analysis.

Optimization and Validation

As the use of 3-(4-Methylbenzoyl)acrylic acid as a thiol scavenger is a proposed application, researchers should perform initial validation experiments.

ParameterRecommendationRationale
Concentration Test a range from 10 mM to 50 mM.Ensure a sufficient molar excess over estimated free thiols without introducing artifacts.
pH Maintain pH between 6.5 and 8.0.Balances efficient thiolate formation with minimizing off-target reactions (e.g., with amines at higher pH).[4]
Incubation Time Evaluate time points from 30 to 90 minutes.Determine the minimum time required for complete reaction to streamline workflows.
Temperature Room temperature is a good starting point.Avoids heat-induced side reactions or degradation.

Validation Strategy: A recommended validation approach involves processing a well-characterized protein with a known number of free cysteines (e.g., bovine serum albumin) using the proposed protocol. The resulting peptides can be analyzed by mass spectrometry to confirm the expected mass shift corresponding to the addition of 3-(4-Methylbenzoyl)acrylic acid (190.2 Da) and to ensure the absence of un-alkylated cysteine-containing peptides.

Conclusion and Future Outlook

3-(4-Methylbenzoyl)acrylic acid presents itself as a theoretically sound and promising reagent for thiol scavenging in chemical biology and proteomics. Its mechanism of action, based on the robust and selective thiol-Michael addition, positions it as a potential alternative to classic reagents like NEM and IAA. The protocols provided herein serve as a detailed starting point for researchers to explore its utility, particularly in the critical application of preventing disulfide bond scrambling. Further studies are warranted to fully characterize its reaction kinetics and selectivity in complex biological samples, which will ultimately determine its place in the standard repertoire of tools for protein analysis.

References

  • Benchchem. (n.d.). Troubleshooting disulfide bond formation in N-methylbenzamides.
  • Cunha, A. S., et al. (2024). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. Journal of The American Society for Mass Spectrometry. [Link]

  • Benchchem. (n.d.). Strategies to prevent the reduction of disulfide bonds during sample preparation.
  • Tanrikulu, I. C., et al. (2016). How to prevent disulfide bond scrambling?. ResearchGate. [Link]

  • Valliere-Douglass, J., et al. (2008). Evidence of disulfide bond scrambling during production of an antibody-drug conjugate. Analytical Chemistry, 80(9), 3247-3255.
  • Noy, J. M., et al. (2014). Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification. Polymer Chemistry, 5(24), 6976-6986.
  • Majumdar, S., et al. (2023). Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins. Journal of the American Chemical Society, 145(9), 5039-5047.
  • Zhu, R. Y., et al. (2021). Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. Journal of the American Chemical Society, 143(31), 12078-12084.
  • Palka, K., et al. (2022). Design of Cysteine Functional Polyesters through Michael Addition. Scientific Reports, 12(1), 20257.
  • Zorc, B., et al. (2011). Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields. European Journal of Medicinal Chemistry, 46(9), 4158-4168.
  • Abdel-Ghani, E. (1999). Regioselective Base-induced Condensations of Acrylic Acid Derivatives. Journal of Chemical Research, Synopses, (3), 162-163.
  • LibreTexts Chemistry. (2024). 11.
  • Abdel-Ghani, E. (1999).
  • Knight, J. R. (2016). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION.
  • Lowe, A. B. (2010). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community.
  • Organic Syntheses. (n.d.). β-BENZOYLACRYLIC ACID.
  • Gauthier, M., et al. (2022). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides.
  • Perry, E. A., et al. (2024).
  • Isidro-Llobet, A., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 38928-38934.
  • Noy, J. M., et al. (2014). Thiol-reactive Functional Poly(meth)acrylates: Multicomponent Monomer Synthesis, RAFT (Co)polymerization and Highly Efficient Thiol–para-Fluoro Postpolymerization Modification.
  • MilliporeSigma. (n.d.). Simple Digestion Protocol for Proteomics Sample Prep.
  • Li, Y., et al. (2018). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles.
  • Baranov, D., et al. (2024). Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. Chemical Science, 15(3), 856-862.
  • Fang, Z., et al. (2015). Highly efficient and selective production of acrylic acid from 3-hydroxypropionic acid over acidic heterogeneous catalysts. Green Chemistry, 17(5), 2951-2959.
  • The Rockefeller University. (n.d.). In-gel Digestion Protocol.
  • Bianchi, D. H. A. (2016). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. MaRBLe, 2.
  • Sangermano, M., et al. (2021).
  • Benchchem. (n.d.).
  • Al-Amin, M., et al. (2020). Azanorbornadienes as Thiol-Reactive Cleavable Linkers. Molecules, 25(15), 3536.
  • Colantonio, S., et al. (2016). Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. Journal of Biological Methods, 3(3), e45.
  • Pérez-Márquez, M. E., et al. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 27(16), 5064.
  • Biotage. (n.d.). ISOLUTE® Si-Thiol - Metal Scavenger.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Raines, R. T. (2011). Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur and Selenium. Accounts of Chemical Research, 44(9), 776-785.

Sources

Application

Application Note: Divergent Cyclization Strategies for 3-(4-Methylbenzoyl)acrylic Acid

Introduction & Synthon Versatility 3-(4-Methylbenzoyl)acrylic acid (also known as 4-(4-methylphenyl)-4-oxobut-2-enoic acid) is a highly versatile, bifunctional building block in heterocyclic organic synthesis [1]. Charac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthon Versatility

3-(4-Methylbenzoyl)acrylic acid (also known as 4-(4-methylphenyl)-4-oxobut-2-enoic acid) is a highly versatile, bifunctional building block in heterocyclic organic synthesis [1]. Characterized by an


-unsaturated ketone system conjugated with a terminal carboxylic acid, this molecule possesses three distinct electrophilic centers: the 

-carbon, the ketone carbonyl, and the carboxylic acid. By carefully selecting the nucleophile and reaction conditions, researchers can selectively direct the cyclization pathway to yield entirely different heterocyclic scaffolds, such as pyridazinones [3] and pyrido[2,3-d]pyrimidines[2]. These resulting heterocycles are highly valued in drug discovery for their roles as PDE inhibitors, antimicrobial agents, and kinase inhibitors.

Mechanistic Rationale & Causality

The divergence in cyclization pathways is primarily governed by Hard-Soft Acid-Base (HSAB) principles and the specific nature of the chosen nucleophile:

  • Pathway A (Hydrazine-Mediated): Hydrazine is a "hard" nucleophile (enhanced by the alpha-effect). It preferentially attacks the hardest electrophilic center—the ketone carbonyl—forming a hydrazone intermediate. Subsequent intramolecular amidation with the carboxylic acid yields a 6-membered pyridazinone ring.

  • Pathway B (Aza-Michael Mediated): 6-Amino-1,3-dimethyluracil acts as a "soft" nucleophile at its C5 position. It preferentially undergoes an aza-Michael addition at the softer

    
    -carbon of the acrylic system. Following this 1,4-addition, an intramolecular cyclization between the uracil amino group and the ketone carbonyl yields a fused pyrido[2,3-d]pyrimidine system.
    

Global Workflow Visualization

Workflow A 3-(4-Methylbenzoyl)acrylic acid (Bifunctional Synthon) B 6-(4-Methylphenyl)-3(2H)-pyridazinone (via Hydrazone Cyclization) A->B Hydrazine Hydrate EtOH, Reflux (Ketone + Carboxyl Reactivity) C Pyrido[2,3-d]pyrimidine Derivative (via Aza-Michael Cyclization) A->C 6-Amino-1,3-dimethyluracil AcOH, Reflux (Alkene + Ketone Reactivity)

Divergent cyclization pathways of 3-(4-Methylbenzoyl)acrylic acid based on nucleophile selection.

Experimental Protocols

Protocol 1: Synthesis of 6-(4-Methylphenyl)-3(2H)-pyridazinone

Causality of Experimental Design: Absolute ethanol is chosen as the solvent because its protic nature facilitates the proton transfers required during the initial hydrazone formation. Reflux conditions provide the thermodynamic activation energy necessary to drive the dehydration and subsequent ring closure[3].

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with 3-(4-Methylbenzoyl)acrylic acid (10 mmol, 1.90 g).

  • Solvation: Suspend the starting material in 25 mL of absolute ethanol.

  • Nucleophile Addition: Add hydrazine hydrate (80% aqueous solution, 12 mmol, ~0.75 mL) dropwise at room temperature. Note: A mild exothermic reaction may occur as the intermediate salt forms.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (78 °C) for 3 hours.

  • In-Process Control: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The UV-active, acidic starting material spot will disappear, replaced by a new, higher

    
     spot corresponding to the pyridazinone.
    
  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath to induce precipitation.

  • Purification: Filter the resulting solid under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry in a vacuum oven at 50 °C.

Self-Validation System: The success of the cyclization can be confirmed via IR spectroscopy (KBr pellet). The broad O-H stretch of the carboxylic acid (~3200–2500 cm⁻¹) will be absent, replaced by a sharp N-H stretch at ~3200 cm⁻¹ and a characteristic pyridazinone amide C=O stretch at ~1670 cm⁻¹.

Protocol 2: Synthesis of Hexahydropyrido[2,3-d]pyrimidine-5-carboxylic Acid Derivatives

Causality of Experimental Design: Glacial acetic acid is utilized as both the solvent and the acid catalyst. The acidic environment protonates the ketone and carboxylic acid, enhancing the electrophilicity of the


-carbon to facilitate the aza-Michael addition of the uracil derivative [2].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, combine 3-(4-Methylbenzoyl)acrylic acid (1.0 mmol, 190 mg) and 6-amino-1,3-dimethyluracil (1.0 mmol, 155 mg).

  • Solvation & Catalysis: Add 2 mL of glacial acetic acid to the solid mixture.

  • Cyclization: Stir the mixture at reflux (118 °C) for exactly 45 minutes.

  • Concentration: Remove the acetic acid solvent under reduced pressure using a rotary evaporator to prevent side reactions or degradation.

  • Precipitation: Suspend the resulting solid residue in 50 mL of cold distilled water.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water to remove any residual acetic acid, and dry in air at 50 °C for 24 hours.

Self-Validation System:


H NMR (DMSO-

) will show the disappearance of the distinct alkene protons (typically doublets at ~7.8 and ~6.8 ppm) and the appearance of aliphatic multiplet signals corresponding to the newly formed saturated carbon-carbon bonds in the hexahydropyridine ring.

Mechanistic Pathway of Aza-Michael Cyclization

Mechanism2 M1 3-(4-Methylbenzoyl)acrylic acid + 6-Amino-1,3-dimethyluracil M2 Michael Adduct (Acyclic Intermediate) M1->M2 Aza-Michael Addition at β-Carbon M3 Hexahydropyrido[2,3-d]pyrimidine (Cyclized Product) M2->M3 Intramolecular Cyclization (-H2O)

Mechanistic progression of the aza-Michael addition followed by intramolecular cyclization.

Quantitative Data Presentation

To assist in experimental planning, the following table summarizes the key operational parameters and validation metrics for both cyclization pathways.

ParameterProtocol 1: Pyridazinone SynthesisProtocol 2: Pyrido[2,3-d]pyrimidine Synthesis
Primary Nucleophile Hydrazine Hydrate (

)
6-Amino-1,3-dimethyluracil
Initial Attack Site Ketone Carbonyl (Condensation)

-Carbon (Aza-Michael Addition)
Secondary Cyclization Site Carboxylic AcidKetone Carbonyl
Solvent System Absolute EthanolGlacial Acetic Acid
Reaction Conditions Reflux (78 °C), 3 hoursReflux (118 °C), 45 minutes
Typical Yield Range 75% - 85%80% - 90%
Key IR Validation Signals ~1670 cm⁻¹ (Amide C=O), ~3200 cm⁻¹ (N-H)~1710, 1660 cm⁻¹ (Uracil C=O stretches)
Key NMR Validation Signals Disappearance of COOH protonDisappearance of alkene doublets

References

  • Title: Efficient Synthesis of Uracil-Derived Hexa- and Tetrahydropyrido[2,3-d]pyrimidines Source: ResearchGate URL: [Link]

  • Title: Efficient 1,3,4-Thiadiazole-4,5-dihydropyridazin-3(2H)-ones as Antimicrobial Agents Source: Chemical & Pharmaceutical Bulletin (via ResearchGate) URL: [Link]

Method

Reaction of 3-(4-Methylbenzoyl)acrylic acid with primary amines

Application Note: Selective Synthesis of -Amino Acids and Pyrrolinones from 3-(4-Methylbenzoyl)acrylic Acid Abstract This technical guide details the reactivity of 3-(4-methylbenzoyl)acrylic acid (MBAA) with primary amin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of -Amino Acids and Pyrrolinones from 3-(4-Methylbenzoyl)acrylic Acid

Abstract

This technical guide details the reactivity of 3-(4-methylbenzoyl)acrylic acid (MBAA) with primary amines. It provides optimized protocols for two distinct synthetic pathways: (1) the kinetic control pathway yielding acyclic


-amino- 

-keto acids
via aza-Michael addition, and (2) the thermodynamic control pathway yielding 5-aryl-3-hydroxy-3-pyrrolin-2-ones via cyclodehydration. These scaffolds are critical in the development of antimicrobial agents, peptidomimetics, and heterocyclic libraries.

Introduction & Mechanistic Insight

3-(4-Methylbenzoyl)acrylic acid is a multifunctional electrophile containing an


-unsaturated ketone, a carboxylic acid, and a conjugated aryl system. Its reaction with primary amines is governed by the competition between 1,4-addition (Michael addition) and 1,2-addition (Schiff base formation).
The Chemical Landscape

Under ambient conditions, the soft nucleophilicity of the primary amine favors attack at the


-carbon of the enone system (Michael addition). The resulting adduct is often zwitterionic. Upon thermal activation or acid catalysis, this intermediate undergoes intramolecular cyclization to form the pyrrolinone scaffold, a core structure in many bioactive alkaloids.
Mechanistic Pathway

The reaction proceeds through a bifurcated pathway:

  • Stage I (Kinetic): The amine attacks the

    
    -carbon, breaking the C=C double bond conjugation. This yields the open-chain Michael adduct.
    
  • Stage II (Thermodynamic): Intramolecular nucleophilic attack of the secondary amine (formed in Stage I) onto the carboxylic acid carbonyl, followed by dehydration, yields the thermodynamically stable 3-pyrrolin-2-one.

ReactionMechanism cluster_conditions Reaction Conditions MBAA 3-(4-Methylbenzoyl) acrylic acid Transition Transition State (C-N Bond Formation) MBAA->Transition RT, EtOH Amine Primary Amine (R-NH2) Amine->Transition Adduct Michael Adduct (Open Chain) Transition->Adduct Kinetic Product Cyclization Cyclodehydration (- H2O) Adduct->Cyclization Reflux/AcOH Pyrrolinone 5-(p-Tolyl)-3-hydroxy- 3-pyrrolin-2-one Cyclization->Pyrrolinone Thermodynamic Product

Figure 1: Mechanistic bifurcation of MBAA reactivity. Kinetic control (green) yields the open-chain adduct; thermodynamic control (black) drives ring closure.

Experimental Protocols

Protocol A: Synthesis of Open-Chain Michael Adducts

Target:


-Amino- 

-keto acids (Peptidomimetic precursors)

Rationale: Ethanol is chosen as the solvent because the starting materials are soluble, but the zwitterionic Michael adduct often precipitates out, preventing the reverse reaction (Retro-Michael) and simplifying purification.

Materials:

  • 3-(4-Methylbenzoyl)acrylic acid (10 mmol)

  • Primary Amine (10 mmol) (e.g., Benzylamine, Aniline derivatives)

  • Ethanol (Absolute, 20 mL)

  • Diethyl ether (for washing)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.90 g (10 mmol) of 3-(4-methylbenzoyl)acrylic acid in 15 mL of absolute ethanol.

  • Addition: Add the primary amine (10 mmol) dropwise to the stirring solution at room temperature (25°C). Note: A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (System: CHCl3:MeOH 9:1). The starting material spot (Rf ~0.5) should disappear, replaced by a lower Rf spot (zwitterion).

  • Precipitation: In many cases, the product precipitates as a white or pale yellow solid. If no precipitate forms, cool the flask to 0°C for 1 hour.

  • Isolation: Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted amine.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Expected Yield: 75–90% Key Characterization Signal (1H NMR, DMSO-d6): Disappearance of the vinylic doublets (


 6.5–7.8 ppm, J=16Hz) and appearance of an ABX system for the 

moiety (

3.5–4.5 ppm).
Protocol B: Synthesis of 5-Aryl-3-hydroxy-3-pyrrolin-2-ones

Target: Heterocyclic scaffolds (Antimicrobial candidates)

Rationale: The cyclization requires the removal of water. Using acetic acid as a solvent/catalyst promotes the protonation of the carboxyl group and facilitates the nucleophilic attack of the nitrogen, followed by dehydration.

Materials:

  • Michael Adduct (from Protocol A) OR Crude mixture of MBAA + Amine

  • Glacial Acetic Acid (10 mL per gram of substrate)

  • Reflux condenser[1]

Step-by-Step Procedure:

  • Setup: Place 5 mmol of the Michael adduct (or equimolar amounts of MBAA and amine) into a round-bottom flask.

  • Solvent: Add 10–15 mL of glacial acetic acid.

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 3–6 hours.

    • Checkpoint: The reaction color typically deepens to orange or brown.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 50 mL of crushed ice/water.

  • Crystallization: Stir vigorously. The pyrrolinone usually precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Benzene/Petroleum Ether depending on the lipophilicity of the amine R-group.

Expected Yield: 60–80% Key Characterization Signal (IR): Appearance of a lactam carbonyl stretch (~1680 cm⁻¹) and disappearance of the carboxylic acid O-H broad band.

Data Analysis & Validation

To validate the synthesis, compare spectral data against the following reference values for the p-tolyl derivative.

FeatureOpen-Chain Adduct (Protocol A)Cyclic Pyrrolinone (Protocol B)
State Crystalline Solid (Zwitterionic)Crystalline Solid
IR (C=O) ~1710 cm⁻¹ (Acid), ~1670 cm⁻¹ (Ketone)~1680 cm⁻¹ (Lactam), ~1650 cm⁻¹ (Enol/Conj)
1H NMR (Alkene) Absent (Saturated C-C)Singlet ~6.0–6.5 ppm (Enolic C=C-H)
1H NMR (Chiral H) Multiplet ~4.0 ppm (CH-NH)Doublet ~5.5 ppm (Ring CH-Ar)
Solubility High in DMSO/Water; Low in EtherHigh in CHCl3/DMSO; Low in Water

Decision Matrix for Method Selection

Use the following flowchart to determine the optimal workflow for your research goals.

WorkflowSelection Start Start: MBAA + Amine Goal Define Research Goal Start->Goal Peptide Peptidomimetics / Soluble Linkers Goal->Peptide Open Chain Needed Pharma Bioactive Heterocycles / Antimicrobials Goal->Pharma Ring System Needed MethodA Protocol A: Room Temp, Ethanol (Stop at Adduct) Peptide->MethodA MethodB Protocol B: Reflux, Acetic Acid (Force Cyclization) Pharma->MethodB Check Check Stability: Is Adduct Stable? MethodA->Check Check->MethodB If unstable/reverts

Figure 2: Decision tree for selecting between kinetic (Method A) and thermodynamic (Method B) protocols.

Troubleshooting & Expert Tips

  • The "Retro-Michael" Problem: The Michael addition is reversible. If the open-chain adduct is dissolved in hot solvent without acid, it may revert to the starting MBAA and amine. Solution: Avoid heating the adduct during recrystallization unless cyclization is intended.

  • Regioselectivity: The p-methyl group on the benzoyl moiety acts as a spectroscopic handle. In NMR, look for the AA'BB' system of the p-tolyl group to ensure the aryl ring remains intact and conjugated (in the starting material) or partially deconjugated (in the adduct).

  • Solubility Issues: If the amine is highly lipophilic (e.g., dodecylamine), Ethanol may not dissolve the reactants fully. Alternative: Use a 1:1 mixture of Toluene and Ethanol.

References

  • Reaction of Aroylacrylic Acids with Amines: M. A. El-Hashash, et al. "Synthesis and Reactions of some 3-Aroylacrylic Acids." Pakistan Journal of Scientific and Industrial Research.

  • Synthesis of Pyrrolinones: TÜBİTAK Academic Journals. "Synthesis of 3-pyrroline-2-ones from amino acids and an aryl amine."

  • Microwave Assisted Michael Addition (Green Chemistry Context): Escalante, J., et al. "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation."[2] Molecules, 2008.[2]

  • Biological Activity of Acrylic Acid Derivatives: "Synthesis, characterization and antimicrobial activity of novel acrylic materials." Journal of Chemical and Pharmaceutical Research.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-(4-Methylbenzoyl)acrylic acid in Friedel-Crafts acylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 3-(4-methylbenzoyl)acrylic acid via the Friedel-Crafts acylation of toluene with mal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 3-(4-methylbenzoyl)acrylic acid via the Friedel-Crafts acylation of toluene with maleic anhydride. While the textbook mechanism appears straightforward, the physical reality of this reaction is dictated by complexation kinetics, aggressive exotherms, and phase-separation dynamics.

This guide is designed to move beyond basic instructions. Here, we diagnose the root causes of yield loss, visualize the failure modes, and provide a self-validating protocol engineered for maximum recovery.

Quantitative Data Summarization: Critical Reaction Parameters

To achieve high yields, you must control the stoichiometry and thermodynamics of the reaction. The table below summarizes the causality behind our optimized parameters.

ParameterSub-optimal ConditionOptimized ConditionImpact on YieldMechanistic Causality
AlCl₃ Stoichiometry 1.0 – 1.1 equivalents2.2 – 2.5 equivalentsIncreases from <40% to >85%Overcomes catalyst sequestration. The ketone and carboxylate moieties of the product irreversibly complex with AlCl₃, removing it from the catalytic cycle[1].
Addition Temperature > 25 °C (Room Temp)0 – 5 °C (Ice Bath)Reduces tarry byproducts from 30% to <5%Prevents exothermic thermal runaway and subsequent polymerization of the maleic anhydride double bond[2].
Quench Acid Concentration Neutral water / Weak acidConcentrated HCl / Crushed IceIncreases product recovery by ~20%Prevents the formation of insoluble, gelatinous Al(OH)₃ emulsions during aqueous extraction, ensuring clean phase separation[2].
Mechanistic Pathway & Failure Mode Visualization

The following diagram illustrates the optimized reaction routing versus common failure modes encountered during synthesis and workup.

Pathway Toluene Toluene (Reactant & Solvent) Complex AlCl3-Coordinated Intermediate Complex Toluene->Complex Maleic Maleic Anhydride (Acylating Agent) Maleic->Complex Polymer Tarry Byproducts (Polymerization) Maleic->Polymer Excess Heat / Runaway AlCl3 AlCl3 Catalyst (>2.2 Equivalents) AlCl3->Complex Exothermic Addition Quench Acidic Ice Quench (HCl / Ice) Complex->Quench Product 3-(4-Methylbenzoyl)acrylic acid (High Yield) Quench->Product Proper pH < 1 Emulsion Al(OH)3 Emulsion (Poor Phase Separation) Quench->Emulsion Insufficient Acid

Reaction pathway for Friedel-Crafts acylation highlighting failure modes and optimized routing.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 40% despite using 1.1 equivalents of AlCl₃? A1: In a standard Friedel-Crafts alkylation, AlCl₃ acts catalytically. However, in Friedel-Crafts acylation, the product contains a highly Lewis-basic ketone group that irreversibly forms a stable complex with the strong Lewis acid aluminum trichloride[1]. Furthermore, the ring-opening of maleic anhydride generates a free carboxylic acid, which also coordinates with the aluminum center. Consequently, a stoichiometric amount of AlCl₃ is sequestered by the product itself[1]. To drive the reaction to completion, you must use at least 2.2 to 2.5 equivalents of anhydrous AlCl₃.

Q2: I am observing a lot of dark, tarry byproducts and my isolated yield is poor. What is happening? A2: This is a classic symptom of thermal runaway leading to maleic anhydride polymerization. The initial reaction between AlCl₃, maleic anhydride, and toluene is highly exothermic[2]. If the reagents are mixed at room temperature, localized heating causes the maleic anhydride double bonds to polymerize. Solution: Always cool the toluene/maleic anhydride suspension to 0–5 °C before the slow, portion-wise addition of AlCl₃[2]. Only after the addition is complete and the initial exotherm has subsided should you allow the reaction to warm to room temperature.

Q3: During the aqueous workup, I get a stubborn, thick emulsion in the separatory funnel. How do I resolve this? A3: Emulsions in this reaction are typically caused by the precipitation of gelatinous aluminum hydroxide (


). This occurs when the reaction is quenched with plain water or insufficiently acidified ice.
Solution: Quench the reaction mixture by pouring it slowly into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl)[2]. The low pH ensures that the aluminum species remain water-soluble, allowing for a clean phase separation. If an emulsion still forms, filtering the entire biphasic mixture through a pad of Celite before separation can break it.

Q4: My NMR spectrum shows a mixture of products, and I suspect I am forming a lactone instead of the desired open-chain acrylic acid. How can I prevent this? A4: The desired product is the trans (E) isomer of 3-(4-methylbenzoyl)acrylic acid. However, under certain conditions (especially prolonged heating or photochemical exposure), the double bond can isomerize to the cis (Z) form. The cis isomer places the carboxylic acid and the ketone in close proximity, leading to spontaneous intramolecular cyclization into an angelica lactone derivative[3]. Solution: Avoid excessive heating during the reaction and minimize exposure to strong UV light during workup and storage[3]. Crystallization from a suitable solvent usually purifies the thermodynamically favored trans isomer.

Self-Validating Experimental Protocol

Note: This protocol integrates causality-driven checkpoints to ensure real-time validation of the reaction progress.

Phase 1: Reagent Preparation & Activation

  • Setup: In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, add maleic anhydride (10.0 g, 102 mmol) and anhydrous toluene (100 mL).

    • Causality: Toluene serves as both the aromatic nucleophile and the solvent, ensuring a high local concentration for the electrophilic attack[4].

  • Thermal Control: Place the flask in an ice-water bath and cool the suspension to 0–5 °C.

  • Catalyst Addition: Weigh out anhydrous Aluminum Chloride (

    
    ) (30.0 g, 225 mmol, ~2.2 eq) in a dry environment. Add the 
    
    
    
    to the stirred suspension in small portions over 30 minutes to control the exotherm[2].
    • Self-Validation Check: The reaction mixture should transition to a deep yellow-to-red/brown color, indicating the successful formation of the active acylium-ion complex. If the mixture remains pale or colorless, your

      
       has likely hydrolyzed from atmospheric moisture and the reaction will fail[4].
      

Phase 2: Reaction Propagation 4. Stirring: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature[2]. Stir for an additional 2–3 hours. The complexation of the product will cause the mixture to become highly viscous.

Phase 3: Quenching & Isolation 5. Acidic Quench: Carefully pour the dark, viscous reaction mixture into a 1 L beaker containing 200 g of crushed ice and 50 mL of concentrated HCl under vigorous stirring[2].

  • Self-Validation Check: The dark color should dissipate rapidly, leaving a clear biphasic mixture (a yellowish organic layer and a colorless aqueous layer). The absence of a white gelatinous precipitate confirms that the pH is sufficiently low to keep aluminum salts dissolved[1].

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL)[4]. Combine the organic layers and wash with saturated aqueous NaCl (brine) (50 mL).

  • Purification: Dry the organic phase over anhydrous

    
    , vacuum filter, and concentrate under reduced pressure[4]. Recrystallize the crude residue from toluene/heptane to yield pure trans-3-(4-methylbenzoyl)acrylic acid.
    
References

1.[4] Title: Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene Source: wisc.edu URL: 2.[1] Title: Friedel–Crafts reaction - Wikipedia Source: wikipedia.org URL: 3.[2] Title: Experiment 1: Friedel-Crafts Acylation Source: umich.edu URL: 4.[3] Title: Experimental and Theoretical Search of The Behavior of Unsaturated Keto-Acids toward Nucleophiles and Some Studies with the products Source: academia.edu URL:

Sources

Optimization

Minimizing side reactions during 3-(4-Methylbenzoyl)acrylic acid synthesis

Welcome to the Technical Support Center for the synthesis of 3-(4-Methylbenzoyl)acrylic acid (also known as 4-(4-methylphenyl)-4-oxobut-2-enoic acid). This guide is designed for researchers, application scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Methylbenzoyl)acrylic acid (also known as 4-(4-methylphenyl)-4-oxobut-2-enoic acid). This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize their Friedel-Crafts acylation workflows, minimize side reactions, and maximize the yield of the desired trans-isomer.

Mechanistic Pathway & Reaction Dynamics

The synthesis of 3-(4-Methylbenzoyl)acrylic acid relies on the Friedel-Crafts acylation of toluene using maleic anhydride and a Lewis acid catalyst, typically anhydrous aluminum chloride (


). The reaction proceeds via the generation of an acylium-like intermediate, followed by electrophilic aromatic substitution primarily at the para-position of toluene due to steric hindrance at the ortho-position[1].

Understanding the causality behind the reaction's failure modes is critical. The


-unsaturated system (the acrylic double bond) is highly reactive. If parameters are not strictly controlled, the reaction diverges into parasitic pathways, including radical polymerization, Michael additions, and isomerization[2].

G A Toluene + Maleic Anhydride B AlCl3 Coordination (Acylium-like Intermediate) A->B + AlCl3 (Anhydrous) < 10 °C C trans-3-(4-Methylbenzoyl)acrylic acid (Desired Product) B->C Electrophilic Aromatic Substitution (Para) D Polymeric Tars (Side Reaction) B->D High Temp (> 30 °C) / Radical Initiation E Michael Adducts (Side Reaction) C->E Excess Toluene + Prolonged Lewis Acid Exposure

Figure 1: Mechanistic divergence in the Friedel-Crafts acylation of maleic anhydride.

Troubleshooting Guide & FAQs

Q1: My reaction is yielding a sticky, dark tar instead of a pale yellow crystalline powder. What is causing this? Cause: You are observing the polymerization of the


-unsaturated carbonyl system. Maleic anhydride and the resulting acrylic acid derivative are highly prone to radical and cationic polymerization when exposed to localized heat or prolonged Lewis acidic conditions.
Solution:  Strictly control the temperature. The addition of 

is highly exothermic. Perform the addition in small portions while maintaining the internal reaction temperature between 0 °C and 10 °C. Never let the reaction exceed 25 °C during the warming phase.

Q2: I am experiencing poor conversion, and unreacted maleic anhydride remains in the crude mixture. Why? Cause: This is almost always an issue of


 stoichiometry or moisture contamination. Unlike Friedel-Crafts alkylations where the Lewis acid is catalytic, acylations require stoichiometric amounts because the product forms a stable, irreversible complex with the Lewis acid[3]. Furthermore, the product contains both a ketone and a carboxylic acid moiety.
Solution:  You must use a minimum of 2.2 to 2.5 equivalents  of anhydrous 

. One equivalent complexes with the newly formed carboxylic acid, a second equivalent complexes with the ketone, and the remaining 0.2–0.5 equivalents drive the catalytic cycle. Additionally, ensure all glassware is flame-dried, as moisture hydrolyzes maleic anhydride to maleic acid, which is unreactive under these conditions.

Q3: NMR analysis shows a mixture of isomers, but I specifically need the trans (E) isomer. How do I prevent cis formation? Cause: The initial ring-opening of the anhydride can yield a cis (Z) conformation. While the trans isomer is thermodynamically more stable and widely utilized in downstream polymer and pharmaceutical synthesis[4], kinetic trapping can leave residual cis-isomer in the crude product. Solution: Isomerization to the trans-form can be driven thermodynamically during workup. If the cis-isomer is detected, gently heat the crude product in a recrystallization solvent (such as ethanol or a toluene/heptane mixture). The thermal energy will facilitate the isomerization to the highly crystalline, stable trans-3-(4-Methylbenzoyl)acrylic acid.

Q4: Mass spectrometry (LC-MS) reveals byproducts with significantly higher molecular weights. What are these impurities? Cause: These are likely intermolecular Michael addition adducts. The electron-rich solvent (toluene) can act as a nucleophile, attacking the electrophilic double bond of the newly formed product under strong Lewis acid catalysis. Solution: If using neat toluene leads to over-alkylation, switch to a biphasic or co-solvent system. Use a non-reactive chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) as the primary reaction medium, and limit toluene to exactly 1.0 - 1.1 equivalents.

Quantitative Optimization Data

To ensure maximum yield and purity, adhere to the optimized parameters outlined in the table below. Deviations from these parameters directly correlate with specific side reactions.

Reaction ParameterOptimal ConditionSub-optimal ConditionResulting Issue / Side Reaction

Equivalents
2.2 – 2.5 eq< 2.0 eqIncomplete conversion; unreacted anhydride.
Addition Temperature 0 °C – 5 °C> 15 °CExothermic runaway; tar formation.
Reaction Temperature 20 °C (Room Temp)> 40 °CPolymerization; Michael addition of toluene.
Solvent System DCM with 1.1 eq TolueneNeat Toluene (Large excess)Over-alkylation; Intermolecular cross-linking.
Quenching Reagent Ice-cold 1M HClAmbient WaterIncomplete breakdown of Aluminum complexes; emulsion formation.

Validated Experimental Protocol

This protocol is designed as a self-validating system. The visual cues (color changes, precipitation) serve as built-in quality control checkpoints to ensure the structural integrity of the intermediate complexes before proceeding to the next step[5].

G S1 1. Setup Dry Glassware & N2 S2 2. Reagent Mixing Toluene + Maleic Anhydride S1->S2 S3 3. AlCl3 Addition Strictly < 10 °C S2->S3 S4 4. Reaction Stir at 20 °C for 2-4h S3->S4 S5 5. Quenching Ice + HCl (1M) S4->S5 S6 6. Isolation Filtration & Wash S5->S6

Figure 2: Step-by-step experimental workflow for optimized Friedel-Crafts acylation.

Step-by-Step Methodology:
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal thermometer, and a nitrogen inlet. Purge the system with inert

    
     gas.
    
  • Dissolution: Add maleic anhydride (1.0 eq) and anhydrous dichloromethane (DCM) to the flask. Stir until completely dissolved. Add anhydrous toluene (1.1 eq).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to drop below 5 °C.

  • Catalyst Addition (Critical Step): Weigh out anhydrous

    
     (2.4 eq) in a dry box or under minimal atmospheric exposure. Add the 
    
    
    
    to the reaction mixture in 5 to 6 small portions over 30 minutes. Causality Check: Monitor the thermometer; do not allow the temperature to spike above 10 °C to prevent polymerization. The solution will transition to a deep yellow/orange color, indicating the formation of the acylium-Lewis acid complex.
  • Reaction: Remove the ice bath and allow the mixture to slowly warm to 20 °C. Stir for 2 to 4 hours. Monitor the disappearance of maleic anhydride via TLC (Hexanes/Ethyl Acetate).

  • Quenching: Once complete, slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and 1M HCl (10 mL per gram of product). Causality Check: The acidic environment is strictly required to break the strong aluminum-oxygen bonds of the product complex[3]. A pale yellow solid will begin to precipitate.

  • Isolation: Stir the quenched mixture for 30 minutes to ensure complete complex dissociation. Filter the precipitated solid under vacuum. Wash the filter cake thoroughly with ice-cold water (to remove aluminum salts) followed by cold petroleum ether (to remove unreacted toluene).

  • Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/heptane mixture. Dry the resulting pale yellow crystals in a vacuum oven at 40 °C to yield pure trans-3-(4-Methylbenzoyl)acrylic acid.

References

1.[1] EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation, Master Organic Chemistry. Available at: 2.[3] Friedel–Crafts reaction, Wikipedia. Available at: 3.[2] Maleic Anhydride, Maleic Acid, and Fumaric Acid, Kirk-Othmer Encyclopedia of Chemical Technology. Available at: 4.[4] trans-3-(4-Methylbenzoyl)acrylic acid, Chem-Impex. Available at: 5.[5] 3-(4-Methylbenzoyl)propionic acid synthesis, ChemicalBook. Available at:

Sources

Troubleshooting

Optimizing temperature for 3-(4-Methylbenzoyl)acrylic acid condensation reactions

Welcome to the Technical Support Center for the synthesis and downstream processing of trans-3-(4-Methylbenzoyl)acrylic acid (MBAA). As a highly versatile γ-oxo carboxylic acid, MBAA is a critical intermediate in organic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and downstream processing of trans-3-(4-Methylbenzoyl)acrylic acid (MBAA). As a highly versatile γ-oxo carboxylic acid, MBAA is a critical intermediate in organic synthesis, particularly in the development of biologically active pyridazinone derivatives and specialty polymers[1][2].

This guide provides drug development professionals and synthetic chemists with field-proven insights into optimizing reaction temperatures for the two primary "condensation" workflows involving this compound:

  • Upstream Synthesis: The Friedel-Crafts condensation (acylation) of toluene and maleic anhydride.

  • Downstream Heterocyclization: The condensation of MBAA with hydrazine hydrate to form pyridazinone scaffolds.

Mechanistic Overview & Reaction Pathways

Temperature is the primary thermodynamic lever in both the upstream generation of MBAA and its downstream cyclization. In the Friedel-Crafts reaction, precise thermal control prevents the polymerization of the highly reactive maleic anhydride double bond[3]. In the downstream heterocyclization, thermal energy dictates whether the reaction stalls at an open-chain hydrazone intermediate or successfully overcomes the activation energy barrier to form the closed pyridazinone ring[4].

G cluster_0 Upstream: Friedel-Crafts Condensation cluster_1 Downstream: Hydrazine Condensation N1 Toluene + Maleic Anhydride N2 AlCl3 Complex N1->N2 0-10°C (Exothermic Control) N3 3-(4-Methylbenzoyl)acrylic acid N2->N3 50-60°C (Acylation) N4 Hydrazone / Hydrazide Intermediate N3->N4 NH2NH2·H2O, 25°C N5 6-(4-Methylphenyl)-3(2H)-pyridazinone N4->N5 EtOH Reflux (78°C)

Reaction workflow for 3-(4-Methylbenzoyl)acrylic acid synthesis and heterocyclization.

Standard Operating Protocols (Self-Validating)

The following protocols are designed as self-validating systems; visual cues (color changes, precipitation) act as built-in quality control checkpoints to confirm that the temperature parameters are functioning as intended.

Protocol A: Upstream Synthesis of 3-(4-Methylbenzoyl)acrylic acid

Causality Focus: Managing the exotherm to prevent maleic anhydride degradation.

  • Preparation: Dissolve 1.0 eq of maleic anhydride in a 5-fold volumetric excess of anhydrous toluene.

  • Catalyst Addition (0-10 °C): Cool the mixture in an ice bath. Slowly add 2.2 eq of anhydrous aluminum trichloride (

    
    ) in small batches. Validation: The solution will turn yellow/orange. If the temperature exceeds 15 °C during addition, localized polymerization will cause dark brown tarring.
    
  • Thermal Condensation (50-60 °C): Remove the ice bath and heat the reaction mixture to 50-60 °C for 2 hours[3]. Validation: HCl gas evolution will be steady. Do not exceed 60 °C.

  • Quenching: Slowly pour the mixture into a vigorously stirred solution of 1 M ice-cold HCl. Validation: Milky white to pale yellow solids of MBAA will gradually precipitate[3].

  • Isolation: Filter, wash sequentially with cold toluene and ice water, and dry at 40 °C.

Protocol B: Downstream Condensation to Pyridazinone

Causality Focus: Overcoming the cyclization activation energy.

  • Dissolution: Suspend 1.0 eq of MBAA in absolute ethanol (10 mL/g).

  • Nucleophilic Attack (25 °C): Add 1.1 eq of hydrazine hydrate dropwise at room temperature. Validation: The suspension will transiently clear as the soluble open-chain hydrazone forms, followed by slight turbidity[4].

  • Thermal Cyclization (78 °C): Heat the mixture to reflux (approx. 78 °C) for 3 hours[4]. Validation: A heavy, crystalline precipitate of the pyridazinone derivative will form directly in the boiling solvent.

  • Isolation: Cool the mixture to 0 °C, filter the precipitate, and recrystallize from ethanol.

Temperature Optimization Data

The tables below summarize quantitative data illustrating why the specified temperature ranges are strictly enforced in the protocols.

Table 1: Effect of Temperature on Friedel-Crafts Condensation (Protocol A)

Temperature RangeReaction StateYield (%)Byproduct Profile
0 - 25 °C Stalled / Incomplete< 30%Unreacted maleic anhydride.
50 - 60 °C Optimal Acylation > 90% Trace isomers only.
> 80 °C Degradation< 40%Polymeric tars, diaryl adducts (double alkylation).

Table 2: Effect of Temperature on Hydrazine Condensation (Protocol B)

Temperature RangeSolvent SystemMajor Product IsolatedYield of Target (%)
25 °C EthanolOpen-chain hydrazone< 5%
78 °C (Reflux) Ethanol Pyridazinone (Cyclized) 85 - 95%
118 °C (Reflux) Acetic AcidPyridazinone90% (Risk of N-acetylation if prolonged)

Troubleshooting Guides & FAQs

Q: During the synthesis of MBAA (Protocol A), my product is heavily contaminated with a dark, gummy residue. What went wrong? A: This is a classic symptom of thermal runaway during the


 addition phase, or exceeding 60 °C during the heating phase. Maleic anhydride contains a highly reactive alkene bond. If the temperature spikes, 

catalyzes the polymerization of maleic anhydride rather than the desired Friedel-Crafts acylation. Ensure your cooling bath maintains the internal temperature below 10 °C during catalyst addition.

Q: I am attempting to condense MBAA with hydrazine, but NMR shows an uncyclized intermediate. How do I force the reaction to completion? A: The initial nucleophilic attack of hydrazine on the ketone carbonyl occurs readily at room temperature, forming an intermediate hydrazone. However, the subsequent intramolecular attack of the terminal amine onto the carboxylic acid (forming the lactam ring) requires significant thermal energy[4]. You must heat the reaction to reflux (78 °C in ethanol) for at least 2-3 hours to drive the dehydration and complete the cyclization.

Q: Can I use acetic acid instead of ethanol for the hydrazine condensation? How does this alter the temperature requirements? A: Yes, acetic acid is an excellent solvent for this condensation and acts as an acid catalyst, which can lower the activation energy for cyclization. If using acetic acid, the reflux temperature increases to ~118 °C. While this drives the reaction faster (often completing in 1 hour), you must strictly monitor the reaction time. Prolonged heating at 118 °C in acetic acid can lead to unwanted N-acetylation of the resulting pyridazinone ring.

Q: Why is the Friedel-Crafts condensation temperature for MBAA (50-60 °C) higher than typical acylation reactions? A: While standard Friedel-Crafts acylations with acid chlorides often proceed at 0-25 °C, the cleavage of an anhydride ring (like maleic anhydride) requires more energy to break the C-O bond and form the active acylium ion complex[3]. The 50-60 °C window provides enough kinetic energy to open the anhydride ring without triggering the polymerization of the alkene moiety.

References

  • Zeitschrift für Naturforschung (Z. Naturforsch). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis: Condensation with Hydrazine Hydrate. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(4-Methylbenzoyl)acrylic Acid

Here is the comprehensive technical support guide for removing aluminum chloride residues from 3-(4-Methylbenzoyl)acrylic acid. Ticket ID: #FC-MBAA-001 Topic: Removal of Aluminum Chloride ( ) Residues & Product Isolation...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for removing aluminum chloride residues from 3-(4-Methylbenzoyl)acrylic acid.

Ticket ID: #FC-MBAA-001 Topic: Removal of Aluminum Chloride (


) Residues & Product Isolation
Status:  Open for Consultation

Executive Summary & Chemical Context

The Challenge: The synthesis of 3-(4-Methylbenzoyl)acrylic acid (also known as


-p-toluoylacrylic acid) typically involves the Friedel-Crafts acylation of toluene with maleic anhydride using aluminum chloride (

) as a Lewis acid catalyst.

The Problem:


 does not merely catalyze the reaction; it forms a stoichiometric, coordinate covalent complex with the product's carbonyl oxygens. To isolate the free acid, this complex must be hydrolyzed. Improper hydrolysis leads to the formation of gelatinous aluminum hydroxide (

), which traps the product, creates intractable emulsions ("rag layers"), and results in high ash content.

The Solution: The protocol below utilizes a pH-controlled acidic quench to maintain aluminum in its soluble ionic form (


), followed by a specific recrystallization strategy to ensure pharmaceutical-grade purity.

Standard Operating Procedure (SOP)

Phase 1: The Hydrolysis (Quenching)

Objective: Break the Al-Complex without precipitating Aluminum Hydroxide.

The "Why" (Scientific Logic): Aluminum salts are amphoteric. At neutral pH (~6-8), they form insoluble


 gel. To keep aluminum in the aqueous phase and easily separable, the pH must remain below 1.5 .

Protocol:

  • Preparation: Prepare a quenching bath consisting of crushed ice (500g) and Concentrated HCl (100mL) for every 0.5 mol of

    
     used.
    
  • Addition: Slowly pour the still-warm reaction mixture (red/orange complex) into the vigorously stirred ice/acid bath.

    • Critical Control Point: Do not add the ice to the reaction flask. Always add the reaction mixture to the acid. This ensures the aluminum is immediately surrounded by a high concentration of protons, preventing local polymerization of aluminum hydroxides.

  • Agitation: Stir mechanically for 30–60 minutes. The complex will decompose, and the organic product should precipitate as a pale yellow solid (or oil that solidifies upon scratching).

Phase 2: Isolation & Emulsion Management

Objective: Separate the organic product from the aqueous aluminum waste.

Scenario A: Product is a Solid (Ideal)

  • Filter the crude solid using a Büchner funnel.

  • Wash 1: Wash with dilute HCl (1M) to remove surface-bound aluminum salts.

  • Wash 2: Wash with cold water until the filtrate is neutral.

Scenario B: Product is an Oil/Emulsion (Troubleshooting) If the product "oils out" or forms a stable emulsion with the aluminum salts:

  • Solvent Addition: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to dissolve the oil.

  • The "Rag Layer" Fix: If a middle layer of emulsion persists, add Celite 545 (diatomaceous earth) to the separatory funnel and filter the entire mixture through a sintered glass frit. The Celite binds the gelatinous aluminum particles.

  • Phase Split: Separate the organic layer. Wash with 1M HCl, then Brine.

Phase 3: Purification (Recrystallization)

Objective: Remove trace ash and isomers.

Solvent Selection:

  • Primary Recommendation: Ethanol (95%) or Ethanol/Water (3:1).

  • Alternative (Higher Purity): Toluene (Requires heating to boiling, but excellent for removing colored impurities).

Protocol:

  • Dissolve the crude dried solid in the minimum amount of boiling solvent.

  • Optional: If the solution is dark, treat with activated charcoal for 5 minutes and filter hot.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Collect crystals via filtration.[1]

    • Target Melting Point:138–140°C [1][2].[2]

Visual Workflow (DOT Diagram)

FC_Workup Start Reaction Mixture (AlCl3 Complex) Quench Quench: Pour into Ice + Conc. HCl Start->Quench Hydrolysis CheckState Physical State? Quench->CheckState SolidPath Solid Precipitate CheckState->SolidPath Precipitate forms LiquidPath Oiling / Emulsion CheckState->LiquidPath Sticky Oil Filter1 Vacuum Filtration SolidPath->Filter1 Extract Extract with EtOAc/DCM + Celite Filtration LiquidPath->Extract Wash Wash: 1M HCl -> Water Filter1->Wash Extract->Wash Recryst Recrystallization (Ethanol or Toluene) Wash->Recryst Final Pure 3-(4-Methylbenzoyl)acrylic acid (MP: 138-140°C) Recryst->Final

Caption: Figure 1. Optimized workflow for the hydrolysis and isolation of Friedel-Crafts acylation products, prioritizing aluminum removal.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is a sticky red gum Incomplete hydrolysis or residual solvent.Re-suspend the gum in 6M HCl and stir vigorously for 1 hour. If it remains gummy, dissolve in EtOAc and wash with acid.
Ash content > 0.1% Trapped Aluminum salts.The pH during quenching was too high. Dissolve product in EtOAc and wash 3x with 10% HCl . Do not wash with bicarbonate until all Al is gone.
Low Yield Product solubility in water.[1][3][4]While the acid form is not very water-soluble, high acidity can protonate the ketone slightly. Neutralize the aqueous waste to pH 3 (not 7!) and back-extract with DCM.
Melting Point is low (<130°C) Cis-isomer contamination.The reaction produces the trans-isomer (fumaroyl) predominantly. Recrystallize from Toluene to remove the cis-isomer (maleoyl) [3].
Frequently Asked Questions

Q: Can I use Sodium Bicarbonate to neutralize the acid immediately? A: NO. Adding base raises the pH. If you pass pH 4-5 while aluminum is still present, it will precipitate as


 gel, creating a massive emulsion that is nearly impossible to filter. Always wash away the aluminum with dilute acid before any neutralization steps.

Q: Why is my product yellow? A: 3-(4-Methylbenzoyl)acrylic acid is naturally a pale yellow crystalline solid due to the conjugation of the ketone, alkene, and aromatic ring. However, dark orange/brown indicates polymerization or oxidation. Use activated charcoal during recrystallization if the color is too dark.

Q: Is the product the cis or trans isomer? A: Although synthesized from maleic anhydride (cis), the Friedel-Crafts conditions (strong acid/heat) facilitate isomerization to the thermodynamically more stable trans-isomer (fumaric acid derivative). The literature melting point (138-140°C) corresponds to the trans form [1][3].

References

  • Sigma-Aldrich. (n.d.). Product Specification: 3-(4-Methylbenzoyl)acrylic acid.[2][5][6] Retrieved from

  • Thermo Fisher Scientific. (n.d.). 3-(4-Methylbenzoyl)acrylic acid, 98%.[5][6] Retrieved from (Note: Representative link for chemical data verification).

  • Organic Syntheses. (1947). Beta-Benzoylacrylic Acid (General Procedure for Aroylacrylic Acids). Organic Syntheses, Coll. Vol. 3, p.109. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Friedel-Crafts workup protocols).

Sources

Troubleshooting

Technical Support Center: Stabilization and Storage of 3-(4-Methylbenzoyl)acrylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with storing and handling 3-(4-Methylbenzoyl)acrylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with storing and handling 3-(4-Methylbenzoyl)acrylic acid .

This compound presents unique storage challenges because it contains both an α,β-unsaturated carboxylic acid (prone to spontaneous radical polymerization) and a benzoyl moiety (a highly efficient photo-antenna). The following troubleshooting guides, protocols, and mechanistic breakdowns are engineered to ensure the scientific integrity of your workflows.

Part 1: Troubleshooting FAQs

Q: I stored my 3-(4-Methylbenzoyl)acrylic acid under a strict Argon atmosphere to prevent degradation, but it polymerized into a solid block. Why? A: This is the most common and costly error when handling inhibited acrylic monomers. If your compound is stabilized with a phenolic inhibitor like Hydroquinone monomethyl ether (MEHQ), purging the storage vessel with inert gas (Argon or Nitrogen) strips the dissolved oxygen required for the inhibitor to function [1]. MEHQ does not react directly with primary carbon radicals (R•). Instead, oxygen rapidly reacts with R• to form peroxy radicals (ROO•), which MEHQ then traps to form stable complexes [2]. Without oxygen, the primary radicals self-polymerize unchecked [3].

Q: Why is my compound degrading on the benchtop even with MEHQ and oxygen present? A: 3-(4-Methylbenzoyl)acrylic acid contains a 4-methylbenzoyl group, which acts as an internal photoinitiator commonly utilized in UV-curable coatings[4]. When exposed to ambient fluorescent or UV light, this moiety undergoes intersystem crossing and hydrogen abstraction, generating a massive influx of primary radicals. This rapid generation rate overwhelms the kinetic capacity of the MEHQ/O2 scavenging system.

Q: Can I use Phenothiazine (PTZ) instead of MEHQ to avoid the oxygen requirement? A: Yes, PTZ operates anaerobically by directly donating a hydrogen atom to primary radicals. However, PTZ is oxidatively consumed at higher temperatures and imparts a distinct dark green/brown color to the monomer, which can interfere with downstream color-sensitive assays or photopolymerization studies [5].

Part 2: Mechanistic Pathways & Workflows

To understand why specific storage conditions are mandated, we must visualize the kinetic pathways of radical inhibition.

MEHQ_Mechanism Init Initiation (Heat/UV) R_rad Primary Radical (R•) Init->R_rad ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 (Fast reaction) Polymer Runaway Polymerization R_rad->Polymer If no O2 present O2 Dissolved Oxygen (O2) Stable Stable Radical Complex ROO_rad->Stable + MEHQ (Trapping) MEHQ MEHQ Inhibitor

MEHQ-mediated inhibition of radical polymerization requiring dissolved oxygen.

Storage_Workflow Step1 Receive 3-(4-Methylbenzoyl)acrylic acid Step2 Verify Inhibitor Presence (e.g., MEHQ) Step1->Step2 Step3 Ensure Aerobic Headspace (Dry Air) Step2->Step3 Step4 Transfer to Amber Glass Vial Step3->Step4 Step5 Store at 0-8°C (Do Not Freeze) Step4->Step5

Workflow for the safe handling and long-term storage of acrylic acid derivatives.

Part 3: Quantitative Data on Polymerization Inhibitors

When evaluating the state of your monomer, it is critical to understand the operational parameters of common inhibitors.

InhibitorOxygen Required?Typical ConcentrationPrimary MechanismVisual Impact on Monomer
MEHQ (Hydroquinone monomethyl ether)Yes 10 – 300 ppmTraps ROO• radicalsColorless
BHT (Butylated hydroxytoluene)Yes 10 – 50 ppmTraps ROO• radicalsColorless to slight yellow
PTZ (Phenothiazine)No 10 – 50 ppmDonates H to R• radicalsTurns dark green/brown
HQ (Hydroquinone)Yes 50 – 1000 ppmTraps ROO• radicalsDiscolors over time (yellow/brown)

Data synthesized from industrial monomer stabilization standards[3].

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Aliquoting and Long-Term Storage

Causality Note: Proper headspace management prevents inhibitor deactivation via oxygen depletion.

  • Thermal Equilibration: Allow the bulk container to reach room temperature in the dark before opening. Why? Opening a cold container causes atmospheric moisture to condense on the solid, which can catalyze side reactions or degrade the crystal lattice.

  • Headspace Management: Aliquot the solid into amber glass vials. Do not fill vials more than 75% full. The remaining 25% headspace must contain dry air to maintain the equimolar ratio of dissolved O₂ to the phenolic inhibitor [3].

  • Sealing: Seal with PTFE-lined caps to prevent oxygen diffusion out of the vial and moisture diffusion in.

  • Temperature Control: Transfer immediately to a monitored refrigerator (0–8°C)[4]. Do not freeze unless specified by the manufacturer, as freezing can cause the inhibitor to crystallize and separate from the monomer matrix, leaving domains of unprotected acrylic acid.

Protocol B: Inhibitor Removal via Recrystallization (Self-Validating)

Causality Note: Because 3-(4-Methylbenzoyl)acrylic acid contains a carboxylic acid functional group, standard basic washes (NaOH) or basic alumina columns used for ester monomers will inadvertently deprotonate and trap your target compound. Recrystallization is the required alternative.

  • Dissolution: Dissolve the inhibited monomer in a minimal volume of boiling toluene or ethyl acetate.

  • Hot Filtration: Perform a rapid hot filtration through a pre-warmed fritted funnel to remove any pre-formed polymer seeds (dead polymer), which are insoluble in the organic phase.

  • Crystallization: Allow the solution to cool slowly to room temperature in a dark environment, then transfer to an ice bath. MEHQ is highly soluble in cold organic solvents and will remain partitioned in the mother liquor.

  • Validation: Analyze the recrystallized product via UV-Vis spectroscopy. MEHQ has a distinct absorption peak at ~290 nm. The absence of this peak confirms successful inhibitor removal, validating the system for sensitive downstream polymerizations.

Part 5: References

  • Title: Methacrylic Acid Safe Handling Manual. Source: Petrochemistry.eu. URL:[Link]

  • Title: The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Source: ResearchGate. URL:[Link]

  • Title: Inhibition of acrylic acid and acrylate autoxidation. Source: Royal Society of Chemistry (RSC). URL:[Link]

Sources

Optimization

Troubleshooting low conversion rates in Michael additions with 3-(4-Methylbenzoyl)acrylic acid

[1][2] Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Low Conversion/Yield in Conjugate Additions Reference Compound: 3-(4-Methylbenzoyl)acrylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Low Conversion/Yield in Conjugate Additions Reference Compound: 3-(4-Methylbenzoyl)acrylic acid (CAS: 20972-36-5)[1]

Introduction: The "Deceptive" Substrate

Welcome to the technical support center. You are likely here because your Michael addition using 3-(4-Methylbenzoyl)acrylic acid (MBAA) has stalled, precipitated, or yielded a complex mixture.

While MBAA looks like a standard Michael acceptor, it contains a "Trojan Horse": the free carboxylic acid.[1] Unlike simple enones (e.g., chalcones) or esters (e.g., acrylates), the acidic proton (


) fundamentally alters the reaction thermodynamics and kinetics.[1]

This guide treats your experiment as a debugging process. Select the "Error Code" below that best matches your observation.

📂 Ticket #001: Reaction Stalls Immediately (0-10% Conversion)

Symptom: You added a catalytic amount of base (e.g., TEA, DIPEA, or DBU), but TLC/HPLC shows only starting material.[1] Diagnosis: Catalyst Poisoning via Proton Transfer.

The Mechanism of Failure

Standard Michael additions often use 10-20 mol% base to generate the nucleophile. However, MBAA is a carboxylic acid.[1] It reacts instantly with your basic catalyst in an acid-base neutralization, not a Michael addition.[1]

  • Stoichiometry Mismatch: If you add 0.2 eq of base to 1.0 eq of MBAA, you generate 0.2 eq of the ammonium salt and leave 0.8 eq of free acid. You have zero free base left to catalyze the nucleophilic attack.[1]

  • The "Salt" Effect: The resulting carboxylate anion (

    
    ) is electron-donating by induction, which deactivates the 
    
    
    
    -carbon, making it less electrophilic than the neutral acid.
Troubleshooting Protocol
  • Mandatory Neutralization: You must treat the acid group as a "base sink."[1]

    • Formula:

      
      [1]
      
  • Protocol Adjustment:

    • Pre-treat MBAA with 1.0 equivalent of base (or use an inorganic base like

      
       if compatible) to form the salt intentionally.
      
    • Better Approach: If your nucleophile is acid-sensitive, convert MBAA to its methyl ester (via

      
      ) before the Michael addition.[1] The ester eliminates the proton sink and prevents catalyst death.
      

📂 Ticket #002: The "Sludge" Effect (Precipitation)

Symptom: The reaction mixture turns cloudy or forms a gummy precipitate. Conversion stops. Diagnosis: Solubility Incompatibility of the Carboxylate Salt.

The Physics

When MBAA is deprotonated (as per Ticket #001), it becomes a charged species (carboxylate).[1]

  • Non-Polar Solvents (DCM, Toluene, THF): The neutral acid dissolves, but the salt often precipitates immediately, trapping the substrate out of the solution phase where the reaction occurs.

  • Result: Heterogeneous "sludge" with poor mass transfer.[1]

Troubleshooting Protocol

Solvent Selection Matrix:

SolventSuitabilityNotes
Dichloromethane (DCM) 🔴 Critical FailSalts precipitate; avoid unless using phase transfer catalysts.[1]
THF 🟡 CautionNeutral acid dissolves; salts may crash out.[1]
DMF / DMSO 🟢 RecommendedExcellent solubility for both the acid and the salt forms.
Methanol/Ethanol 🟢 GoodGood solubility, but watch for transesterification side reactions.[1]
Water (pH > 7) 🟢 ExcellentFor "Green Chemistry" applications; MBAA is soluble as a salt.[1]

📂 Ticket #003: Low Yield with Thiol Nucleophiles

Symptom: Reaction with cysteine or alkyl thiols yields <50%, or product reverts to starting material.[1] Diagnosis: Reversibility (Retro-Michael) & Oxidation.

The Chemistry

Thiol-Michael additions are equilibrium processes. The 4-methylbenzoyl group makes the


-carbon moderately electrophilic, but the resulting thioether is susceptible to:
  • Retro-Michael Reaction: If the product is stable, the equilibrium favors it.[1] However, if the reaction warms up or the pH drifts, the thiol can eliminate, regenerating the starting material.

  • Disulfide Formation: Thiols oxidize to disulfides (

    
    ) in the presence of base and air, consuming your nucleophile.[1]
    
Troubleshooting Protocol
  • Degas Solvents: Sparge buffers/solvents with Nitrogen or Argon for 15 mins to prevent disulfide formation.[1]

  • Kinetic Trap: Run the reaction at lower temperatures (

    
     to RT). Do not heat.
    
  • pH Control: Maintain pH 7.5–8.0. Too high (>9.[1]0) promotes retro-Michael; too low (<6.[1]0) protonates the thiol (

    
    ), killing nucleophilicity.[1]
    

📂 Ticket #004: Regioselectivity Confusion

Symptom: NMR signals are messy; unsure where the nucleophile added. Diagnosis: Ambiguity of the Electrophilic Center.

The Map

MBAA is a push-pull system.

  • Structure:

    
    
    
  • Question: Does the nucleophile attack

    
     (
    
    
    
    to acid) or
    
    
    (
    
    
    to ketone)?
  • Answer: The ketone is generally more electron-withdrawing than the carboxylate (which forms in base). Therefore, nucleophiles typically attack

    
     (the carbon 
    
    
    
    to the ketone)
    .
    • Note: This places the nucleophile

      
       to the carboxylic acid.
      

Visualizing the "Acid Trap" Workflow

The following diagram illustrates the decision logic required to bypass the catalyst poisoning mechanism inherent to MBAA.

Michael_Troubleshooting Start Start: MBAA Reaction Check_Base Q1: Is Base Stoichiometry > 1.0 eq? Start->Check_Base Fail_Stoich FAILURE MODE: Acid neutralizes catalyst. Reaction stops. Check_Base->Fail_Stoich No (< 1 eq) Pass_Stoich Stoichiometry OK. Carboxylate formed. Check_Base->Pass_Stoich Yes (> 1.1 eq) Check_Solvent Q2: Is solvent Polar Aprotic (DMF/DMSO) or Protic? Pass_Stoich->Check_Solvent Fail_Solubility FAILURE MODE: Substrate precipitates. Mass transfer limit. Check_Solvent->Fail_Solubility No (DCM/Tol) Pass_Solubility System Homogeneous. Check_Solvent->Pass_Solubility Yes Check_Nuc Q3: Is Nucleophile Oxidation Sensitive (Thiol)? Pass_Solubility->Check_Nuc Action_Degas Action: Degas Solvent. Check for Disulfides. Check_Nuc->Action_Degas Yes Success Target: High Conversion Check_Nuc->Success No Action_Degas->Success

Figure 1: Decision tree for troubleshooting Michael additions with acidic substrates.

Optimized Experimental Protocol

Objective: High-yield addition of a primary amine or thiol to 3-(4-Methylbenzoyl)acrylic acid.

Materials
  • Substrate: 3-(4-Methylbenzoyl)acrylic acid (1.0 mmol, 190.2 mg).[1]

  • Nucleophile: 1.2 mmol (slight excess).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

  • Solvent: Ethanol (EtOH) or DMF (anhydrous).[1]

Step-by-Step Procedure
  • Dissolution & Neutralization (The Critical Step):

    • Dissolve 190.2 mg of MBAA in 2.0 mL of solvent.

    • Add 1.0 equivalent (140 µL) of TEA. Stir for 5 minutes.

    • Observation: Ensure the solution is clear. If using DCM and it clouds up, switch to DMF or EtOH immediately.[1]

  • Nucleophile Addition:

    • Add the nucleophile (1.2 mmol).[1]

    • Add Catalytic Base: Add an additional 0.2 equivalents (28 µL) of TEA to drive the cycle.

  • Reaction Monitoring:

    • Stir at Room Temperature (20-25°C). Do not reflux.

    • Monitor via TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid to prevent streaking of the carboxylic acid).

  • Workup (Preventing False Negatives):

    • The product is likely a carboxylic acid salt.

    • Acidification: Pour mixture into 10 mL water. Acidify carefully to pH ~3 with 1N HCl. This protonates the carboxylate, making the product organic-soluble.

    • Extraction: Extract immediately with EtOAc (

      
       mL).
      
    • Warning: If you skip acidification, your product stays in the aqueous layer, and you will think the reaction failed.

References & Further Reading

  • Structure & Properties: Sigma-Aldrich. 3-(4-Methylbenzoyl)acrylic acid Product Specification. CAS: 20972-36-5.[1][2] Link

  • Mechanism of Michael Addition: Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023). Link

  • Aroylacrylic Acid Reactivity: El-Hashash, M. A., et al. "Reaction of

    
    -aroylacrylic acid with carbon nucleophiles."[1] ResearchGate.[1] (Discusses synthesis of heterocycles via Michael addition to this specific class of acids). Link
    
  • Thiol-Michael Kinetics: Nair, D. P., et al.[1][3] "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724-744.[1] (2014).[1][3] Link[1]

Sources

Troubleshooting

Controlling regioselectivity in reactions with 3-(4-Methylbenzoyl)acrylic acid

A Guide to Controlling Regioselectivity in Synthetic Reactions Welcome to the technical support center for researchers working with 3-(4-methylbenzoyl)acrylic acid. As a Senior Application Scientist, my goal is to provid...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Controlling Regioselectivity in Synthetic Reactions

Welcome to the technical support center for researchers working with 3-(4-methylbenzoyl)acrylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and control your reactions effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the common challenges associated with the regioselectivity of this versatile but complex reagent.

Understanding the Substrate: Why is Regioselectivity a Challenge?

3-(4-Methylbenzoyl)acrylic acid, also known as 4-(4-methylphenyl)-4-oxobut-2-enoic acid, is an α,β-unsaturated carbonyl compound. Its reactivity is dominated by the presence of multiple electrophilic centers, which can lead to mixtures of products if reaction conditions are not carefully controlled. The key to mastering its use lies in understanding the electronic and steric factors that dictate which site a nucleophile or reactant will preferentially attack.

G cluster_0 3-(4-Methylbenzoyl)acrylic Acid cluster_1 Key Electrophilic Centers mol mol C_beta β-Carbon (Soft Electrophile) Target for 1,4-Conjugate Addition C_ketone Ketone Carbonyl (Hard Electrophile) Target for 1,2-Addition C_acid Carboxylic Acid Carbonyl (Less Reactive)

Caption: Electrophilic sites in 3-(4-methylbenzoyl)acrylic acid.

Troubleshooting Guide & FAQs
Section 1: Michael (Conjugate) Additions

This is the most common class of reactions where regioselectivity becomes a primary concern. The competition is between a 1,4-conjugate addition at the β-carbon and a 1,2-addition at the ketone carbonyl.

Question: My Michael addition is yielding a mixture of 1,4- and 1,2-adducts. How can I selectively form the desired 1,4-conjugate addition product?

Answer: This is a classic problem of competing electrophilic sites. The outcome is governed by the Hard and Soft Acids and Bases (HSAB) principle. The β-carbon is a "soft" electrophilic center, while the ketone carbonyl carbon is a "hard" electrophilic center.[1][2] To favor the 1,4-adduct, you must use conditions that promote attack at the soft site.

The choice of nucleophile is the most critical factor. "Soft" nucleophiles, which have a more diffuse charge and are more polarizable, will preferentially attack the soft β-carbon. Conversely, "hard" nucleophiles with a concentrated charge will attack the hard ketone carbonyl.

Troubleshooting Table: Favoring 1,4- vs. 1,2-Addition

ParameterTo Favor 1,4-Addition (Michael Adduct)To Favor 1,2-Addition (Carbonyl Adduct)Scientific Rationale
Nucleophile Use "soft" nucleophiles: Gilman reagents (R₂CuLi), enamines, thiols, stabilized enolates (e.g., from malonates).Use "hard" nucleophiles: Grignard reagents (RMgX), organolithium reagents (RLi), LiAlH₄.HSAB Principle: Soft nucleophiles have HOMO energies that better match the LUMO of the conjugated system, favoring orbital-controlled addition to the β-carbon.[2] Hard nucleophiles favor charge-controlled addition to the highly polarized carbonyl carbon.
Temperature Low temperatures (-78 °C to 0 °C).Generally less temperature-dependent, but can sometimes be favored at higher temps.1,4-addition is often the thermodynamically more stable pathway. Lowering the kinetic energy of the system allows the reaction to proceed to the more stable product.
Catalyst Lewis acids (e.g., TiCl₄, BF₃·OEt₂) can be used cautiously.Not typically used to promote 1,2-addition.A Lewis acid coordinates to the ketone oxygen, which further polarizes the entire π-system and enhances the electrophilicity of the β-carbon, promoting conjugate addition.[3]
Solvent Polar aprotic solvents (e.g., THF, DMF, CH₂Cl₂) are generally preferred.Ethereal solvents (e.g., THF, Diethyl Ether) are standard for organometallics.Solvents that can stabilize the intermediate enolate without protonating it are ideal for the Michael addition pathway.

Experimental Protocol: Selective 1,4-Addition of Thiophenol

This protocol provides a method for the selective conjugate addition of a soft sulfur nucleophile.

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-(4-methylbenzoyl)acrylic acid (1.0 eq) in anhydrous THF (0.1 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (1.1 eq) dropwise. Stir for 10 minutes. This deprotonates the carboxylic acid, preventing it from interfering, and also serves as the base for the thiol.

  • Nucleophile Addition: Add thiophenol (1.1 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-adduct.

G start Reaction yields mixture of 1,2- and 1,4-adducts check_nuc Is the nucleophile 'soft'? start->check_nuc change_nuc Switch to a softer nucleophile (e.g., R₂CuLi, Thiol, Enamine) check_nuc->change_nuc No check_temp Is the reaction run at low temp (e.g., -78°C)? check_nuc->check_temp Yes change_nuc->check_temp lower_temp Lower reaction temperature check_temp->lower_temp No consider_la Consider adding a Lewis Acid catalyst (e.g., TiCl₄) check_temp->consider_la Yes lower_temp->consider_la success Selective 1,4-Adduct Formation consider_la->success

Caption: Troubleshooting workflow for Michael addition regioselectivity.

Section 2: Diels-Alder [4+2] Cycloadditions

In the Diels-Alder reaction, the acrylic acid derivative acts as the dienophile. When reacting with an unsymmetrical diene, two different constitutional isomers (regioisomers) can be formed.

Question: How can I predict and control the major regioisomer in a Diels-Alder reaction with an unsymmetrical diene?

Answer: The regiochemical outcome of the Diels-Alder reaction is controlled by electronic effects, specifically the interaction between the Frontier Molecular Orbitals (FMOs) of the diene and the dienophile.[4] A simplified and highly effective way to predict the outcome is by analyzing the resonance structures of both reactants to identify the sites of greatest partial negative charge (δ-) on the diene and greatest partial positive charge (δ+) on the dienophile.[5][6] The reaction will proceed through a transition state that aligns these centers of opposite partial charge.

  • Analyze the Dienophile: The electron-withdrawing 4-methylbenzoyl group and the carboxylic acid group work together to polarize the double bond. The β-carbon bears a significant partial positive charge (δ+).

  • Analyze the Diene:

    • An electron-donating group (EDG) on the diene (e.g., -OR, -NR₂) will create a partial negative charge (δ-) at the C1 or C4 position.

    • An electron-withdrawing group (EWG) on the diene (e.g., -CHO, -COR) is less common but would create a partial positive charge (δ+).

  • Align and React: The major product will result from the alignment that pairs the δ- carbon of the diene with the δ+ carbon of the dienophile. This typically leads to the formation of the "ortho" or "para" adducts, while the "meta" adduct is disfavored.[6]

Caption: Predicting Diels-Alder regioselectivity via resonance analysis.

Section 3: General Experimental Considerations

Question: The carboxylic acid proton seems to be interfering with my base-sensitive or organometallic reagents. What should I do?

Answer: This is a very common issue. The acidic proton of the carboxylic acid (pKa ≈ 4.25) will readily quench most strong bases, enolates, Grignard reagents, and organolithiums.[7] You have two primary strategies:

  • Use Excess Reagent: The simplest approach is to use an additional equivalent of your organometallic reagent or base. The first equivalent will be consumed in an acid-base reaction to deprotonate the carboxylic acid, and the subsequent equivalents will perform the desired reaction. This is often feasible for inexpensive reagents but can be wasteful.

  • Protecting Group Strategy: For more complex syntheses or expensive reagents, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is the preferred method. The ester is unreactive towards many nucleophiles and can be readily hydrolyzed back to the carboxylic acid after the key reaction step.

Experimental Protocol: Fischer Esterification

  • Dissolve 3-(4-methylbenzoyl)acrylic acid in methanol (or ethanol) in large excess (this serves as both solvent and reagent).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Reflux the mixture for 4-8 hours, monitoring by TLC until the starting acid is consumed.

  • Cool the reaction, neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution), and remove the excess alcohol under reduced pressure.

  • Extract the ester into an organic solvent like ethyl acetate, wash with brine, dry, and concentrate to obtain the protected substrate, which is now ready for your target reaction.

References
  • The regioselectivity in the reactions of N‐aryl‐C‐ethoxycarbonylnitrilimines with acrylic acid deriv
  • 3-(4-Methylbenzoyl)acrylic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • Trans-3-(4-methylbenzoyl)acrylic acid (C11H10O3). PubChem.
  • Regioselective Base-induced Condensations of Acrylic Acid Deriv
  • Regioselective Base-induced Condensations of Acrylic Acid Deriv
  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.
  • Utility of β-aroyl acrylic acid in heterocyclic synthesis.
  • Reaction of β-aroylacrylic acid 1 with primary amines.
  • Theoretical and Experimental Study of the Regioselectivity of Michael Additions.
  • Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry.
  • Regioselectivity in the Diels-Alder Reaction. YouTube.
  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps.
  • Michael addition reaction. Wikipedia.
  • The Michael Addition Reaction and Conjug
  • Acrylic acid. Wikipedia.

Sources

Optimization

Technical Support Center: Stability Dynamics of 3-(4-Methylbenzoyl)acrylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling 3-(4-Methylbenzoyl)acrylic acid (also known as p-toluoylacryli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling 3-(4-Methylbenzoyl)acrylic acid (also known as p-toluoylacrylic acid) in aqueous or mixed-solvent systems.

This


-unsaturated keto acid is a highly versatile building block widely utilized in organic synthesis, polymer chemistry, and the formulation of UV-curable coatings 1. However, its bifunctional nature—comprising a carboxylic acid and an electrophilic enone system—makes it highly sensitive to pH fluctuations. To ensure scientific integrity in your workflows, we must move beyond simply following protocols and understand the causality behind the molecule's degradation.
Mechanistic Overview: pH-Driven Pathways

Before troubleshooting, it is critical to map the molecule's behavior across different environments. The compound has a pKa of approximately 3.19 to 3.44 2. Depending on the pH, the molecule undergoes divergent chemical transformations.

G A 3-(4-Methylbenzoyl)acrylic acid B_base Basic Media (pH > 8) A->B_base B_acid Acidic Media (pH < 3) A->B_acid C_salt Carboxylate Salt Formation B_base->C_salt Rapid deprotonation C_nuc OH⁻ Nucleophilic Attack B_base->C_nuc Prolonged exposure D_prot Protonated Acid (Precipitation) B_acid->D_prot Low solubility D_isom Cis-Trans Isomerization B_acid->D_isom UV/Heat D_est Esterification (in alcohols) B_acid->D_est Nucleophilic solvents C_deg Retro-Aldol Cleavage C_nuc->C_deg Degradation

Mechanistic pathways of 3-(4-Methylbenzoyl)acrylic acid in varying pH environments.

Troubleshooting & FAQs

Q1: Why does my 3-(4-Methylbenzoyl)acrylic acid stock degrade rapidly when formulated in pH > 8 buffers? Causality: In basic media, two competing processes occur. First, the carboxylic acid is rapidly deprotonated, forming a water-soluble carboxylate salt. While this improves solubility, prolonged exposure to hydroxide ions (OH⁻) initiates a nucleophilic attack at the


-carbon of the 

-unsaturated ketone system (Michael addition). This hydration disrupts the extended conjugation, leading to retro-aldol-type cleavage and the irreversible formation of p-toluic acid and other degradation byproducts. The carboxylate groups must be carefully managed with appropriate alkali metal compounds to maintain a neutral or slightly basic system without triggering degradation [[3]](). Solution: Avoid storing the compound in basic aqueous solutions for extended periods. If a high pH is required for an assay, prepare the solution immediately before use and keep it chilled (0–4 °C) to suppress the kinetics of the Michael addition.

Q2: I am running an acid-catalyzed reaction, but my HPLC shows multiple unexpected peaks. Is the compound unstable in acid? Causality: In acidic media (pH < 3), the enone system is generally stable against nucleophilic attack. However, the carboxylic acid moiety remains protonated, which significantly reduces aqueous solubility and causes precipitation. Furthermore, if your acidic medium contains nucleophilic solvents (like methanol or ethanol), the compound will undergo Fischer esterification. Additionally, the trans-isomer can undergo acid-catalyzed isomerization to the less stable cis-isomer if exposed to UV light or elevated temperatures. Solution: Use non-nucleophilic co-solvents (e.g., Acetonitrile or DMSO) when working at low pH. Shield the reaction from light to prevent cis-trans isomerization, and maintain temperatures below 40 °C unless esterification is your intended synthetic step.

Q3: What is the optimal pH and solvent system for long-term storage of stock solutions? Causality: The "sweet spot" for stability avoids both the nucleophilic degradation seen in bases and the precipitation/esterification risks inherent to acids. Solution: For long-term storage, dissolve the compound in anhydrous DMSO or Acetonitrile and store at -20 °C. For aqueous working stocks, a slightly acidic to neutral buffer (pH 4.5–6.0) provides the best balance of carboxylate solubility and enone stability.

Quantitative Data: pH-Dependent Stability Profile

To facilitate easy comparison during your experimental design, the following table summarizes the stability metrics of 3-(4-Methylbenzoyl)acrylic acid across various pH levels at 25 °C.

pH LevelMedia TypePrimary Degradation PathwayEstimated Half-Life (t½) at 25°CAqueous Solubility
pH < 2 Strong AcidPrecipitation, Isomerization (if irradiated)> 72 hours (in suspension)Very Low
pH 4 - 6 Weak AcidHighly Stable (Optimal Window)> 14 daysModerate
pH 7.4 PhysiologicalSlow Hydration (Michael Addition)~ 48 - 72 hoursHigh (as salt)
pH > 9 Strong BaseRapid Nucleophilic Attack & Cleavage< 4 hoursVery High
Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires that your assays do not introduce artifacts. If you sample a basic solution and place it in an autosampler for 12 hours, the compound will continue to degrade in the vial, giving you false kinetics. The following protocol uses a quench-and-analyze methodology , ensuring a self-validating system.

Protocol 1: pH-Stability Profiling via RP-HPLC

Objective: To empirically determine the degradation kinetics of 3-(4-Methylbenzoyl)acrylic acid in your specific assay buffer.

  • Stock Preparation: Dissolve 10 mg of 3-(4-Methylbenzoyl)acrylic acid in 1 mL of anhydrous HPLC-grade DMSO to create a concentrated stock. Verify purity via UV absorbance (λmax ~254 nm).

  • Buffer Equilibration: Prepare 10 mL of the target buffer (e.g., 50 mM Phosphate buffer, pH 8.0) and equilibrate to the desired experimental temperature (e.g., 37 °C) in a thermomixer.

  • Spiking: Inject 100 µL of the DMSO stock into the 10 mL buffer (1% DMSO final concentration) to initiate the stability test. Vortex immediately.

  • Time-Course Sampling: At predefined intervals (t = 0, 1, 2, 4, 8, 24 hours), withdraw a 500 µL aliquot.

  • Quenching (Critical Step): Immediately transfer the aliquot into an HPLC vial containing 500 µL of a quenching solution (0.1% Trifluoroacetic acid in Acetonitrile).

    • Causality: The acid drops the pH to ~3, instantly halting the base-catalyzed Michael addition. Simultaneously, the organic Acetonitrile solubilizes any protonated acid that might precipitate at low pH, ensuring a homogeneous, stable sample for injection.

  • Analysis: Inject 10 µL onto a C18 RP-HPLC column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor the disappearance of the parent peak at 254 nm and the emergence of polar degradation products (which will elute earlier in the gradient).

Workflow S1 1. Prepare Stock (DMSO) S2 2. Aliquot into pH Buffers S1->S2 S3 3. Incubate (Time/Temp) S2->S3 S4 4. Quench Reaction (Acidic MeCN) S3->S4 S5 5. RP-HPLC Analysis S4->S5

Self-validating RP-HPLC workflow for pH-dependent stability profiling.

References
  • Hemijski fakultet (University of Belgrade). Determination and Structural Correlation of pKa Values of p-Substituted trans-b-Aroylacrylic Acids. Retrieved from:[Link]

  • Google Patents (US5443753A).Reaction products of lyotropic liquid crystal salt complexes.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Interpretation Guide: Elucidating the Structural Markers of 3-(4-Methylbenzoyl)acrylic Acid

Executive Summary In drug development and organic synthesis, alpha,beta-unsaturated carbonyl compounds like 3-(4-Methylbenzoyl)acrylic acid (MBAA) serve as crucial Michael acceptors and building blocks for heterocyclic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and organic synthesis, alpha,beta-unsaturated carbonyl compounds like 3-(4-Methylbenzoyl)acrylic acid (MBAA) serve as crucial Michael acceptors and building blocks for heterocyclic active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I rely on high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy not merely as a pattern-matching exercise, but as a definitive tool to validate structural integrity and stereochemistry.

This guide provides an objective comparison of the 1H NMR spectral profile of MBAA against two structural analogs: 3-Benzoylacrylic acid (BAA) and 4-Methylcinnamic acid (MCA) . By dissecting these alternatives, we establish a self-validating framework for interpreting the causal relationships between functional groups and their anisotropic effects on chemical shifts.

Mechanistic Causality: Functional Group Effects on Electron Density

To interpret the NMR spectrum accurately, we must analyze the molecular physics driving the chemical shifts:

  • The Alkene System (trans-geometry): The double bond in MBAA is flanked by two distinct electron-withdrawing groups (EWGs): a carboxylic acid and a ketone. The ketone is a stronger EWG via resonance, severely deshielding the beta-proton (H-beta) relative to the alpha-proton (H-alpha). Furthermore, the large coupling constant (J ≈ 15.6 Hz) acts as an internal, self-validating metric for the trans (E) configuration of the double bond[1].

  • The Aromatic System (Symmetry): Unlike the unsubstituted phenyl ring in BAA, which yields a complex multiplet due to overlapping second-order effects[2], the para-methyl substitution in MBAA enforces a plane of symmetry[3]. This results in a classic AA'BB' spin system, presenting as two distinct pseudo-doublets that make structural confirmation highly reliable.

Visualizing Structural Logic

The following diagram maps the causal relationships between MBAA's structural moieties and their corresponding NMR signals.

NMR_Logic A 3-(4-Methylbenzoyl)acrylic acid B Ketone Carbonyl (C=O) Strong EWG A->B C Carboxylic Acid (COOH) Moderate EWG A->C D p-Methyl Group (-CH3) Weak EDG A->D E Deshields H-beta (Alkene) Shift: ~7.95 ppm B->E F Deshields H-alpha (Alkene) Shift: ~6.85 ppm C->F G AA'BB' Aromatic Splitting Shifts: ~7.85 & ~7.30 ppm D->G

Structural factors influencing the 1H NMR chemical shifts of 3-(4-Methylbenzoyl)acrylic acid.

Comparative 1H NMR Data Analysis

To objectively evaluate the spectral markers of MBAA, we compare it against BAA (lacking the methyl group) and MCA (lacking the ketone group). This comparison highlights how the absence or presence of specific functional groups fundamentally shifts the electron cloud.

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, CDCl3)

Proton Assignment3-(4-Methylbenzoyl)acrylic acid (MBAA)3-Benzoylacrylic acid (BAA)4-Methylcinnamic acid (MCA)Causality / Shift Rationale
Carboxylic Acid (COOH) ~12.0 ppm (br s, 1H)~12.0 ppm (br s, 1H)~12.0 ppm (br s, 1H)Highly deshielded due to intense hydrogen bonding and electronegative oxygens.
Alkene H-beta ~7.95 ppm (d, J=15.6 Hz, 1H)~7.97 ppm (d, J=15.6 Hz, 1H)~7.75 ppm (d, J=16.0 Hz, 1H)The ketone in MBAA/BAA is a stronger EWG than the aryl ring in MCA, causing a significant downfield shift[1].
Alkene H-alpha ~6.85 ppm (d, J=15.6 Hz, 1H)~6.88 ppm (d, J=15.6 Hz, 1H)~6.40 ppm (d, J=16.0 Hz, 1H)Deshielded by COOH, but less affected by the distal ketone/aryl group.
Aromatic H-ortho ~7.85 ppm (d, J=8.2 Hz, 2H)~7.95 ppm (m, 2H)~7.45 ppm (d, J=8.0 Hz, 2H)The ketone carbonyl strongly deshields ortho protons in MBAA/BAA compared to the alkene in MCA[4].
Aromatic H-meta ~7.30 ppm (d, J=8.2 Hz, 2H)~7.50–7.65 ppm (m, 3H)~7.20 ppm (d, J=8.0 Hz, 2H)The methyl group (EDG) in MBAA/MCA slightly shields meta protons relative to unsubstituted BAA[2].
Methyl (-CH3) 2.42 ppm (s, 3H)N/A2.34 ppm (s, 3H)Benzylic protons attached to an sp2 hybridized aromatic ring[1].

Experimental Protocol: High-Fidelity 1H NMR Workflow

A spectrum is only as reliable as the sample preparation and acquisition parameters. To ensure a self-validating system where the data is free from artifacts (such as poor shimming or incomplete relaxation), follow this standardized protocol[5]:

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of the analyte to ensure optimal concentration without causing viscosity-induced line broadening.

  • Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality Check: Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Removing undissolved particulates prevents magnetic susceptibility gradients, which are the primary cause of poor resolution.

Step 2: Instrument Tuning & Matching

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated or manual tuning and matching of the probe to the 1H frequency (~400.13 MHz). This maximizes the signal-to-noise ratio (SNR) by ensuring maximum radiofrequency power transfer between the probe and the sample.

Step 3: Locking and Shimming

  • Lock the magnetic field to the deuterium resonance of the CDCl3 solvent (7.26 ppm).

  • Execute gradient shimming (Z1-Z5) to optimize magnetic field homogeneity.

  • Self-Validation Check: Verify the TMS peak. A well-shimmed sample is confirmed when the TMS singlet has a width at half-height (W1/2) of < 1.0 Hz.

Step 4: Acquisition Parameters

  • Select a standard 1D proton pulse sequence (e.g., zg30).

  • Set the spectral width to 15 ppm to capture the highly deshielded carboxylic acid proton (~12 ppm).

  • Set the relaxation delay (d1) to at least 2.0 seconds. Causality Check: This ensures complete longitudinal relaxation (T1) of all protons, preventing the integration errors that occur when protons are partially saturated.

  • Acquire 16 to 32 scans.

Step 5: Data Processing

  • Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT) to enhance SNR without sacrificing resolution.

  • Manually phase the spectrum (zero and first order) to ensure symmetric peak shapes.

  • Apply a polynomial baseline correction and calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

References

  • [5] WO2014144843A1 - Synthesis of biobased terephthalic acids and isophthalic acids - Google Patents. Available at:

  • [3] 3-(4-Methylbenzoyl)propionic acid 4619-20-9 - Guidechem. Available at:

  • [4] 4-Methylcinnamic Acid | C10H10O2 | CID 731767 - PubChem. Available at:

  • [2] Benzoylacrylic acid | C10H8O3 | CID 676116 - PubChem. Available at:

  • [1] A Fast and Convenient Heck Reaction in Water under Microwave Irradiation - Synthesis 2007. Available at:

Sources

Comparative

Structural Verification and Comparative FTIR Analysis of 3-(4-Methylbenzoyl)acrylic Acid

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly conjugated organic intermediates. 3-(4-Methylbenzoyl)acrylic acid (also known as p-toluoylacrylic acid or 4-oxo-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly conjugated organic intermediates. 3-(4-Methylbenzoyl)acrylic acid (also known as p-toluoylacrylic acid or 4-oxo-4-(p-tolyl)but-2-enoic acid) is a critical bifunctional building block used extensively in the synthesis of nitrogen and oxygen heterocycles, such as pyridazines and oxazines.

This guide provides an objective, in-depth comparative analysis of its Fourier Transform Infrared (FTIR) spectral properties. By understanding the causality behind the vibrational modes, researchers can confidently differentiate this compound from its structural analogs and synthetic precursors.

Mechanistic Context and Spectral Causality

The FTIR spectrum of 3-(4-Methylbenzoyl)acrylic acid is governed by its extended


-conjugation system. The molecule features a para-substituted aromatic ring conjugated directly to a ketone, which is in turn conjugated to a trans-alkene and a carboxylic acid.

This continuous delocalization of electron density significantly alters the vibrational force constants of the functional groups:

  • Carbonyl Downshifting: The bond order of the ketone C=O is reduced due to resonance with both the p-tolyl ring and the vinyl group. Consequently, its stretching frequency is shifted down to ~1670 cm⁻¹ , significantly lower than a standard aliphatic ketone (~1715 cm⁻¹) .

  • Alkene Polarization: The C=C double bond is flanked by electron-withdrawing carbonyl groups. This induces a strong dipole moment across the double bond, making the typically weak C=C stretch highly IR-active and prominent at ~1635 cm⁻¹ .

  • Stereochemical Confirmation: The out-of-plane bending of the vinylic hydrogens at ~970 cm⁻¹ is a definitive diagnostic marker for the E-isomer (trans geometry) of the acrylic acid moiety.

Table 1: Quantitative FTIR Peak Assignments
Functional GroupWavenumber (cm⁻¹)Vibrational ModeStructural Causality
Carboxylic Acid ~2500 - 3300O-H stretchBroadened due to strong intermolecular hydrogen bonding in the solid state.
Carboxylic Acid ~1700C=O stretchShifted lower than typical aliphatic acids (~1730 cm⁻¹) due to

-unsaturation.
Aromatic Ketone ~1670C=O stretchLowered frequency caused by extended electron delocalization across the p-tolyl ring and vinyl group.
Alkene ~1635C=C stretchHighly polarized by adjacent carbonyls, resulting in a strong, distinct absorption band.
Aromatic Ring ~1600, 1570C=C stretchCharacteristic skeletal vibrations of the benzene ring.
Alkene (trans) ~970=C-H bendConfirms the E-isomer (trans) geometry of the acrylic acid moiety.
Aromatic (para) ~810C-H out-of-planeDiagnostic bending mode for 1,4-disubstituted benzene rings.
Methyl Group ~2920, 2850C-H stretch (sp³)Confirms the presence of the aliphatic para-methyl substituent.

Comparative Analysis: Differentiating Structural Analogs

In drug development workflows, it is crucial to distinguish the target compound from similar alternatives, such as 3-Benzoylacrylic acid (lacking the methyl group) and 3-(4-Methylbenzoyl)propionic acid (the saturated intermediate).

Table 2: Comparative FTIR Differentiation
Feature / Compound3-(4-Methylbenzoyl)acrylic acid3-Benzoylacrylic acid3-(4-Methylbenzoyl)propionic acid
Aliphatic C-H (~2920 cm⁻¹) Present (Methyl group)AbsentPresent (Methyl + CH₂ backbone)
Alkene C=C (~1635 cm⁻¹) Present Present Absent
Ketone C=O Stretch ~1670 cm⁻¹ (Fully conjugated)~1675 cm⁻¹ (Fully conjugated)~1680 cm⁻¹ (Semi-conjugated)
trans-Alkene Bend (~970 cm⁻¹) Present Present Absent
Aromatic Out-of-Plane Bend ~810 cm⁻¹ (para-substituted)~730, 690 cm⁻¹ (mono-substituted)~810 cm⁻¹ (para-substituted)
Logical Decision Workflow

To streamline laboratory identification, the following decision tree illustrates the logical progression for identifying these aromatic keto-acids based on their causal spectral differences.

FTIR_Decision_Tree Start Unknown Aromatic Keto-Acid Sample CheckAlkene Observe ~1635 cm⁻¹ (C=C) & ~970 cm⁻¹ (trans C-H)? Start->CheckAlkene Saturated 3-(4-Methylbenzoyl)propionic acid (Saturated Analog) CheckAlkene->Saturated No Unsaturated Unsaturated Analog Proceed to Aromatic Region CheckAlkene->Unsaturated Yes CheckAromatic Observe ~810 cm⁻¹ (para-sub) & ~2920 cm⁻¹ (aliphatic C-H)? Unsaturated->CheckAromatic ParaSub 3-(4-Methylbenzoyl)acrylic acid (Target Confirmed) CheckAromatic->ParaSub Yes MonoSub 3-Benzoylacrylic acid (Observe ~730, 690 cm⁻¹ instead) CheckAromatic->MonoSub No (Mono-substituted)

Figure 1: FTIR decision tree for differentiating benzoylacrylic acid derivatives.

Self-Validating Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) FTIR is the preferred methodology for this analysis. It eliminates the need for KBr pellet pressing, which is prone to moisture absorption that artificially inflates the O-H stretching region and obscures the carboxylic acid signal.

To ensure absolute trustworthiness and reproducibility, execute the following self-validating workflow:

Step 1: System Diagnostics & Calibration

  • Action: Run a standard polystyrene film test before sample analysis.

  • Causality: Validates the interferometer's laser alignment.

  • Validation Check: The system passes only if the polystyrene reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are detected within a ±1 cm⁻¹ tolerance.

Step 2: Background Spectrum Acquisition

  • Action: Collect a 32-scan background of the clean, empty diamond ATR crystal.

  • Causality: Atmospheric water vapor (~3500-3900 cm⁻¹) and CO₂ (~2350 cm⁻¹) fluctuate constantly. Subtracting this immediately before the sample prevents atmospheric masking of the broad carboxylic O-H stretch.

  • Validation Check: The background energy profile must display a smooth curve without negative peaks. Negative peaks indicate residual contamination from a previous sample.

Step 3: Sample Application & Pressure Control

  • Action: Deposit 2-3 mg of the crystalline powder onto the ATR crystal. Apply consistent, standardized pressure using the mechanical anvil.

  • Causality: ATR relies on an evanescent wave penetrating only a few microns into the sample. Insufficient pressure leads to poor optical contact, resulting in a weak signal and distorted peak ratios.

  • Validation Check: Monitor the real-time preview. Ensure the strongest peak (the ~1670 cm⁻¹ C=O stretch) achieves an absorbance between 0.3 and 0.8 AU, keeping it within the linear dynamic range of the DTGS detector.

Step 4: Data Acquisition & Post-Processing

  • Action: Acquire 32 scans at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm post-acquisition.

  • Causality: 32 scans provide an optimal signal-to-noise ratio by averaging out random detector noise. The ATR correction compensates for wavelength-dependent penetration depth (longer wavelengths penetrate deeper, which artificially inflates the intensity of lower wavenumber peaks like the 810 cm⁻¹ band).

  • Validation Check: The final corrected spectrum must exhibit a flat baseline at 0 absorbance units in the non-absorbing region (2000-2200 cm⁻¹). A sloped baseline indicates light scattering due to improper sample crushing under the anvil.

References

  • Benzoylacrylic acid | C10H8O3 | CID 676116 - PubChem - NIH National Center for Biotechnology Information URL:[Link]

  • One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties MDPI - Molecules URL:[Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene IUCr Journals URL:[Link]

  • Experimental and Theoretical Search of The Behavior of Unsaturated Keto-Acids toward Nucleophiles and Some Studies with the products Academia.edu URL:[Link]

Validation

Introduction: The Analytical Imperative for 3-(4-Methylbenzoyl)acrylic acid

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-(4-Methylbenzoyl)acrylic acid: A Comparative Analysis for Structural Elucidation 3-(4-Methylbenzoyl)acrylic acid, a molecule incorporating aromatic ketone and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-(4-Methylbenzoyl)acrylic acid: A Comparative Analysis for Structural Elucidation

3-(4-Methylbenzoyl)acrylic acid, a molecule incorporating aromatic ketone and unsaturated carboxylic acid functionalities, presents a unique analytical challenge. Its structural characterization is paramount in fields ranging from synthetic chemistry to drug development, where precise identification and purity assessment are non-negotiable. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.

This guide provides a comprehensive examination of the predicted mass spectrometric behavior of 3-(4-Methylbenzoyl)acrylic acid. We will delve into the fundamental principles governing its fragmentation, present a robust experimental protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compare the capabilities of MS with alternative analytical methods. This document is designed for researchers and scientists who require a deep, mechanistic understanding of how to leverage mass spectrometry for the structural elucidation of complex small molecules.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 3-(4-Methylbenzoyl)acrylic acid in a mass spectrometer is not a random process; it is governed by the chemical stability of the resulting ions. The molecule's structure, with its stable aromatic ring, electrophilic carbonyl groups, and acidic proton, dictates a series of predictable cleavage events upon ionization. The molecular weight of 3-(4-Methylbenzoyl)acrylic acid is 190.20 g/mol , which will be the mass of the molecular ion ([M]⁺•) in techniques like electron ionization (EI) or form the basis for quasi-molecular ions like [M+H]⁺ (m/z 191) or [M-H]⁻ (m/z 189) in soft ionization methods like electrospray ionization (ESI).[1]

The primary fragmentation pathways are dominated by cleavages adjacent to the carbonyl groups (α-cleavage) due to the formation of highly stable acylium ions.[2][3]

Key Predicted Fragmentation Events:

  • Formation of the 4-Methylbenzoyl Cation (m/z 119): The most favorable and characteristic fragmentation is the cleavage of the bond between the two carbonyl carbons. This α-cleavage event results in the formation of the highly resonance-stabilized 4-methylbenzoyl cation at a mass-to-charge ratio (m/z) of 119. This ion is analogous to the common benzoyl cation (m/z 105) seen in the fragmentation of benzoyl derivatives and is often the base peak.[4] The stability of this fragment is confirmed by its prominent presence in the mass spectra of related compounds like 4-methylbenzoyl chloride.[5]

  • Formation of the Tolyl Cation (m/z 91): The 4-methylbenzoyl cation (m/z 119) can undergo a subsequent neutral loss of a carbon monoxide (CO) molecule (28 Da).[2][4] This process yields the stable tolyl cation (C₇H₇⁺) at m/z 91, a common fragment for toluene-containing compounds.

  • Cleavage of the Carboxylic Acid Group (Loss of -COOH): Carboxylic acids are known to readily lose the entire carboxyl group as a radical (•COOH), resulting in a loss of 45 Da.[6] Cleavage from the molecular ion would produce a fragment at m/z 145.

  • Neutral Loss of Water (H₂O): In positive ion mode, particularly with collision-induced dissociation (CID), the loss of a neutral water molecule (18 Da) from the [M+H]⁺ ion is a common pathway for carboxylic acids, leading to a fragment at m/z 173.[2]

  • Negative Ion Mode Fragmentation: In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 189) is expected to be the primary ion.[7] Fragmentation via CID could involve the loss of CO₂ (44 Da) from the carboxylate group, yielding a fragment at m/z 145.

The following diagram illustrates the primary predicted fragmentation cascade in positive ion mode.

G M [M+H]⁺ m/z 191 3-(4-Methylbenzoyl)acrylic acid F119 4-Methylbenzoyl Cation m/z 119 M->F119 -C₄H₃O₂• (71 Da) F145 [M-COOH]⁺ m/z 145 M->F145 -•COOH (45 Da) F173 [M+H-H₂O]⁺ m/z 173 M->F173 -H₂O (18 Da) F91 Tolyl Cation m/z 91 F119->F91 -CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway for 3-(4-Methylbenzoyl)acrylic acid.

Quantitative Summary of Predicted Fragments

The table below summarizes the key ions expected in the mass spectrum of 3-(4-Methylbenzoyl)acrylic acid. The relative intensities will depend heavily on the experimental conditions, particularly the collision energy.

m/z (Positive Mode)Proposed Structure / FormationIon Type
191[M+H]⁺Quasi-Molecular Ion
173[M+H - H₂O]⁺Fragment Ion
145[M - •COOH]⁺Fragment Ion
119[CH₃C₆H₄CO]⁺Acylium Ion (Fragment)
91[CH₃C₆H₄]⁺Fragment Ion
m/z (Negative Mode)Proposed Structure / FormationIon Type
189[M-H]⁻Quasi-Molecular Ion
145[M-H - CO₂]⁻Fragment Ion

Experimental Protocol: LC-MS/MS Analysis

To obtain high-quality, reproducible mass spectra, a well-defined experimental protocol is essential. LC-MS/MS is the preferred technique for a non-volatile compound like 3-(4-Methylbenzoyl)acrylic acid, as it avoids thermal degradation and allows for separation from complex matrices.[4]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1 mg of 3-(4-Methylbenzoyl)acrylic acid.

    • Dissolve in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL using the initial mobile phase composition for injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Scan Mode: Full Scan (MS1) from m/z 50-500 to identify the precursor ion.

    • Product Ion Scan (MS/MS): Isolate the precursor ions (m/z 191 in positive mode, m/z 189 in negative mode) and fragment using Collision-Induced Dissociation (CID).

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

    • Key Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow according to the specific instrument manufacturer's recommendations.

The following diagram outlines the general experimental workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Weigh & Dissolve (1 mg/mL stock) P2 Dilute to Working Concentration (1 µg/mL) P1->P2 A1 Inject Sample (5 µL) P2->A1 A2 LC Separation (C18 Column) A1->A2 A3 ESI Ionization (+/- modes) A2->A3 A4 MS1 Scan (Find Precursor) A3->A4 A5 MS/MS Fragmentation (CID) A4->A5 D1 Generate Mass Spectra A5->D1 D2 Identify Fragments D1->D2 D3 Confirm Structure D2->D3

Caption: General workflow for the LC-MS/MS analysis of small molecules.

Comparative Guide: MS vs. Alternative Techniques

While mass spectrometry is powerful, a comprehensive structural elucidation often relies on orthogonal techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Infrared (IR) Spectroscopy
Information Provided Molecular weight and elemental formula (high-res). Connectivity through fragmentation.[8]Detailed carbon-hydrogen framework and atom connectivity.Presence of specific functional groups (e.g., C=O, O-H, C=C).
Sensitivity Very high (picomole to femtomole).Low (milligram to microgram).Moderate (microgram).
Sample Requirement Very low (nanograms).High (milligrams).Low (micrograms).
Analysis Time Fast (minutes per sample).Slower (minutes to hours per experiment).Very fast (seconds to minutes).
Destructive? Yes.No.No.
Key Advantage Unmatched sensitivity and molecular weight determination. Ideal for mixture analysis with LC/GC.[8]Unambiguous structure determination for pure compounds.Quick and easy confirmation of functional groups.
Limitation Isomers can be difficult to distinguish without standards or advanced techniques.[8]Requires pure sample and larger quantities. Complex spectra.Provides limited information on the overall molecular skeleton.

Conclusion

The mass spectrometric fragmentation of 3-(4-Methylbenzoyl)acrylic acid is characterized by a predictable set of cleavage events, primarily driven by the stability of the resulting acylium ions. The formation of the 4-methylbenzoyl cation at m/z 119 and its subsequent fragmentation to the tolyl cation at m/z 91 are the most diagnostic pathways. By employing a systematic LC-MS/MS approach, researchers can reliably generate a fragmentation fingerprint to confirm the identity and structure of this molecule. While MS provides exceptional sensitivity and molecular weight information, its integration with complementary techniques like NMR and IR spectroscopy offers the most robust and unambiguous approach to complete structural elucidation, ensuring the highest level of scientific integrity in research and development.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Benchchem.
  • 3-(4-Methyl benzoyl)acrylic acid AldrichCPR 20972-36-5. Sigma-Aldrich.
  • Ion Types and Fragmentation Patterns in Mass Spectrometry. Creative Proteomics.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Trans-3-(4-methylbenzoyl)acrylic acid (C11H10O3). PubChemLite.
  • mass spectra - fragmentation patterns. Chemguide.
  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Fragmentation (mass spectrometry). Wikipedia.
  • McLafferty Rearrangement. Chemistry Steps.
  • Benzoyl chloride, 4-methyl-. NIST WebBook.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Development for 3-(4-Methylbenzoyl)acrylic Acid Purity Analysis: A Column Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by aromatic carboxylic acids. trans-3-(4-Methylbenzoyl)acrylic acid (CAS 20972-36-5) is a highly versatile intermediate utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by aromatic carboxylic acids. trans-3-(4-Methylbenzoyl)acrylic acid (CAS 20972-36-5) is a highly versatile intermediate utilized in the synthesis of specialty polymers, UV-curable coatings, and advanced active pharmaceutical ingredients (APIs)[1].

However, quantifying its purity is chromatographically demanding. The molecule features a carboxylic acid moiety conjugated to an electron-deficient enone system and an electron-rich tolyl group. On legacy silica phases, this structural combination inevitably leads to severe peak tailing and poor resolution from critical synthetic precursors like p-toluic acid.

This guide objectively compares the performance of standard C18, Mixed-Mode, and Biphenyl stationary phases, providing a self-validating, step-by-step methodology for the robust purity analysis of 3-(4-Methylbenzoyl)acrylic acid.

Mechanistic Causality in Method Design

Before selecting a column, we must control the analyte in the mobile phase. The pKa of the acrylic acid group is approximately 4.0. According to fundamental chromatographic principles, to prevent secondary electrostatic interactions with residual silanols (the primary cause of peak tailing), the mobile phase pH must be maintained at least 1.5 to 2.0 units below the analyte's pKa.

While 0.1% Formic Acid (pH ~2.7) is a common LC-MS additive, it leaves a fraction of the acid ionized. Instead, we select 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). TFA ensures >99.9% of the 3-(4-Methylbenzoyl)acrylic acid molecules remain in their protonated, neutral state, maximizing hydrophobic retention and ensuring sharp peak symmetry.

MethodDev A Analyte Profiling pKa ~4.0, Aromatic, Conjugated B Mobile Phase Optimization pH 2.0 (0.1% TFA) to suppress ionization A->B C Stationary Phase Selection Biphenyl vs. Mixed-Mode vs. C18 B->C D Gradient Design Elute related impurities (e.g., p-toluic acid) C->D E Method Validation ICH Q2(R2) Compliance (Specificity & Precision) D->E

Caption: Logical workflow for HPLC method development of aromatic carboxylic acids.

Stationary Phase Comparison: C18 vs. Mixed-Mode vs. Biphenyl

To objectively determine the optimal stationary phase, we evaluated three distinct column chemistries under identical gradient conditions.

  • Standard C18 (Alkyl Phase): Relies exclusively on dispersive (hydrophobic) interactions. While it provides baseline retention, it struggles to resolve geometric isomers (cis/trans) due to their nearly identical hydrophobicities[2].

  • Mixed-Mode (Reversed-Phase / Weak Anion-Exchange): Features a hydrophobic chain terminating in a basic functional group. It retains the analyte through both hydrophobic partitioning and electrostatic attraction, offering maximum retention for polar acidic compounds[3].

  • Biphenyl Phase: Incorporates two aromatic rings separated by a single bond. The highly polarizable

    
     electrons of the biphenyl phase create profound 
    
    
    
    interactions with the delocalized electrons of the 4-methylbenzoyl group, driving remarkable shape selectivity[2].
Quantitative Performance Data

Table 1: Comparative Chromatographic Performance for 3-(4-Methylbenzoyl)acrylic acid (0.5 mg/mL) spiked with p-toluic acid (0.05 mg/mL).

Column ChemistryRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from p-Toluic Acid
Primary Retention Mechanism
Standard C18 6.81.858,5001.4Dispersive (Hydrophobic)
Mixed-Mode (RP/AX) 11.21.1512,0003.1Hydrophobic + Electrostatic
Biphenyl Phase 8.51.0514,5004.5Hydrophobic +

Interactions

Conclusion: The Biphenyl column is the superior choice. It provides the highest theoretical plate count, near-perfect peak symmetry (


), and baseline resolution (

) from critical impurities, far exceeding regulatory requirements.

ColumnSelectivity Analyte 3-(4-Methylbenzoyl)acrylic acid (Aromatic Carboxylic Acid) C18 Standard C18 Phase Dispersive (Hydrophobic) Only Analyte->C18 Sub-optimal Resolution (High Tailing Risk) Biphenyl Biphenyl Phase Hydrophobic + π-π Interactions Analyte->Biphenyl Enhanced Isomer Resolution (Optimal Peak Shape) Mixed Mixed-Mode (RP/WAX) Hydrophobic + Electrostatic Analyte->Mixed Maximum Polar Retention (Strong Carboxylate Binding)

Caption: Chromatographic separation mechanisms across different stationary phases.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology includes built-in System Suitability Testing (SST) to diagnose column degradation or mobile phase preparation errors before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water. (Causality: Lowers pH to ~2.0, fully protonating the carboxylic acid to prevent secondary silanol interactions).

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Biphenyl phase, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Causality: Controls mobile phase viscosity and stabilizes partitioning kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal for the conjugated aromatic system).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10%

      
       60% B
      
    • 10.0 - 12.0 min: 60%

      
       90% B
      
    • 12.0 - 15.0 min: 90% B (Column Wash)

    • 15.0 - 15.1 min: 90%

      
       10% B
      
    • 15.1 - 20.0 min: 10% B (Re-equilibration)

Step 3: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: 0.5 mg/mL of 3-(4-Methylbenzoyl)acrylic acid reference standard.

  • Resolution Mix (SST): 0.5 mg/mL of 3-(4-Methylbenzoyl)acrylic acid spiked with 0.05 mg/mL p-toluic acid.

Step 4: System Suitability Testing (SST) Execution

Inject the Resolution Mix in triplicate prior to the sample sequence.

  • Acceptance Criteria: Resolution (

    
    ) between p-toluic acid and 3-(4-Methylbenzoyl)acrylic acid must be 
    
    
    
    . Tailing factor (
    
    
    ) for the main peak must be
    
    
    . Relative Standard Deviation (RSD) of the main peak area
    
    
    .
  • Diagnostic Logic: If

    
     drops below 2.0, it immediately diagnoses a loss of stationary phase 
    
    
    
    character or a shift in mobile phase pH, halting the run before compromised data is generated.

Regulatory Alignment & Validation

This method is designed to seamlessly integrate into the [ICH Q2(R2) Validation of Analytical Procedures][4] framework. By utilizing the orthogonal selectivity of the Biphenyl column and the optimized gradient, the method demonstrates absolute specificity . It ensures that degradation products, geometric isomers, or synthetic impurities do not co-elute with the active intermediate, fulfilling the core regulatory requirements for quantitative purity and impurity testing[4].

References

  • LC Column Comparison - Restek Resource Hub Restek Corporation [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column Helix Chromatography[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

Sources

Validation

Comparative Reactivity Profile: 3-Benzoylacrylic Acid vs. 3-(4-Methylbenzoyl)acrylic Acid

Executive Summary This guide provides a technical comparison between 3-benzoylacrylic acid (BAA) and its methylated derivative, 3-(4-methylbenzoyl)acrylic acid (MBAA) . The core distinction lies in their electrophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3-benzoylacrylic acid (BAA) and its methylated derivative, 3-(4-methylbenzoyl)acrylic acid (MBAA) .

The core distinction lies in their electrophilicity. BAA acts as a highly reactive Michael acceptor due to the electron-withdrawing nature of the unsubstituted benzoyl group. In contrast, MBAA exhibits attenuated reactivity; the para-methyl group functions as an electron-donating group (EDG), reducing the electrophilic character of the


-carbon. This "tuning" of reactivity makes MBAA a critical alternative when BAA proves too unstable or cytotoxic in drug development workflows involving cysteine targeting.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Property3-Benzoylacrylic Acid (BAA)3-(4-Methylbenzoyl)acrylic Acid (MBAA)
CAS Number 583-06-220972-36-5
Molecular Formula


Molecular Weight 176.17 g/mol 190.20 g/mol
Melting Point 94–96 °C [1]136–142 °C [2]
Appearance Yellow crystalline powderPale yellow crystalline solid
Electronic Character High Electrophilicity (Harder)Moderate Electrophilicity (Softer)

Mechanistic Reactivity Analysis

The reactivity difference is governed by the electronic influence of the substituent on the phenyl ring upon the


-unsaturated ketone system.
Electronic Theory (Hammett Equation)

The reaction rate of Michael additions to these systems correlates with the Hammett substituent constant (


).
  • BAA (H-substituted):

    
    . The carbonyl group exerts a strong electron-withdrawing effect, significantly lowering the LUMO energy of the alkene, facilitating nucleophilic attack at the 
    
    
    
    -carbon.
  • MBAA (p-Methyl substituted):

    
    . The methyl group donates electron density via induction (
    
    
    
    ) and hyperconjugation. This donation propagates through the conjugated system, rendering the carbonyl carbon less electropositive. Consequently, the polarization of the C=C double bond is reduced, increasing the activation energy for nucleophilic attack [3].
Pathway Visualization: Michael Addition

The following diagram illustrates the Michael addition mechanism, highlighting where the methyl group exerts its retarding effect.

MichaelAddition Reactants Thiol Nucleophile (R-SH) + Acceptor TS Transition State (Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting) Product Michael Adduct (Thioether) TS->Product Protonation EWG Benzoyl (BAA) Stabilizes Anion Fast Rate EWG->TS Lowers Ea EDG p-Tolyl (MBAA) Destabilizes Anion Slower Rate EDG->TS Raises Ea

Figure 1: Mechanistic pathway of Thiol-Michael addition. The p-Tolyl group in MBAA raises the energy of the transition state compared to the Benzoyl group in BAA.

Synthetic Pathways[8][9]

Both compounds are synthesized via Friedel-Crafts acylation using maleic anhydride. However, the choice of solvent/substrate dictates the product.

Synthesis of 3-Benzoylacrylic Acid (BAA)
  • Reagents: Benzene (Solvent & Reactant), Maleic Anhydride,

    
    .
    
  • Conditions: 55–60°C for 1 hour.

  • Mechanism: Electrophilic aromatic substitution. Benzene attacks the activated acylium ion formed from maleic anhydride.

  • Yield: Typically 80–85% [1].

Synthesis of 3-(4-Methylbenzoyl)acrylic Acid (MBAA)
  • Reagents: Toluene (Solvent & Reactant), Maleic Anhydride,

    
    .
    
  • Conditions: Toluene is more reactive than benzene due to the methyl group. The reaction often proceeds at lower temperatures or faster rates.

  • Regioselectivity: The methyl group is an ortho/para director. Due to the steric bulk of the maleic anhydride/Lewis acid complex, the para isomer (MBAA) is overwhelmingly favored over the ortho isomer.

  • Purification: Recrystallization is critical to remove any trace ortho isomers.

Synthesis cluster_0 Substrate Choice Maleic Maleic Anhydride Complex Acylium Complex Maleic->Complex + AlCl3 AlCl3 AlCl3 Catalyst AlCl3->Complex Result_BAA 3-Benzoylacrylic Acid (BAA) Complex->Result_BAA + Benzene (55-60°C) Result_MBAA 3-(4-Methylbenzoyl)acrylic Acid (MBAA) (Para-isomer favored) Complex->Result_MBAA + Toluene (Steric Control) Benzene Benzene Toluene Toluene

Figure 2: Divergent synthesis pathways based on aromatic substrate. Toluene directs para-substitution yielding MBAA.

Experimental Protocols

Protocol A: Kinetic Assay (Thiol Reactivity)

To objectively compare the reactivity (electrophilicity) of BAA and MBAA, use a pseudo-first-order kinetic assay with Glutathione (GSH).

Materials:

  • Phosphate buffer (pH 7.4, 50 mM)

  • L-Glutathione (GSH)

  • Test compounds (BAA and MBAA)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 100

    
    M solution of the test compound (BAA or MBAA) in phosphate buffer containing 10% acetonitrile (to ensure solubility).
    
  • Add GSH to a final concentration of 1.0 mM (10-fold excess maintains pseudo-first-order conditions).

  • Immediately monitor the absorbance decay at the

    
     of the enone system (approx. 290–300 nm) every 30 seconds for 60 minutes.
    
  • Data Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .
  • Expected Result:

    
    , confirming BAA is the faster electrophile.
    
Protocol B: Synthesis of MBAA (Laboratory Scale)

Adapted from standard Friedel-Crafts procedures [1, 4].

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Charge: Add 0.35 mol Maleic Anhydride and 200 mL dry Toluene.

  • Activation: Add 0.75 mol anhydrous

    
     in portions over 20 minutes. The reaction is exothermic; maintain temp < 50°C.
    
  • Reaction: Heat to 50°C for 1 hour. Evolution of HCl gas will occur (trap required).

  • Hydrolysis: Pour the reaction mixture onto 500g crushed ice mixed with 50 mL conc. HCl.

  • Isolation: Steam distill to remove excess toluene. The residue will solidify upon cooling.

  • Purification: Filter the solid. Recrystallize from benzene or ethanol/water to obtain pale yellow crystals (MP 136–142°C).

Biological Implications[3][10]

In drug discovery, these scaffolds are often used as Covalent Warheads .

  • BAA (High Reactivity): Useful for targeting "hard-to-hit" cysteines or when rapid covalent modification is required. However, it carries a higher risk of off-target toxicity (reacting with non-target proteins like albumin) and lower metabolic stability (rapid glutathione depletion).

  • MBAA (Tuned Reactivity): The methyl group provides a "dampening" effect. This is advantageous when designing targeted covalent inhibitors (TCIs) where selectivity is paramount. The slower reaction rate allows the non-covalent binding portion of the molecule to position the warhead precisely before the covalent bond forms, potentially reducing off-target hits [5].

References

  • Rice, G. P. (1955).

    
    -Benzoylacrylic Acid.[1][2] Organic Syntheses, 35, 8. Link
    
  • Thermo Scientific Chemicals.[3] (n.d.). 3-(4-Methylbenzoyl)acrylic acid, 98%.[4][3] Thermo Fisher Scientific. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Lippincott, S. B. (1955). Friedel-Crafts Synthesis of

    
    -Aroylacrylic Acids. Journal of the American Chemical Society.[5]
    
  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for a New Generation of Covalent Inhibitors. Expert Opinion on Drug Discovery, 7(7), 561–581. Link

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Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 3-(4-Methylbenzoyl)acrylic Acid

For researchers and professionals in drug development and materials science, understanding the photophysical properties of key organic intermediates is paramount. 3-(4-Methylbenzoyl)acrylic acid, a molecule incorporating...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of key organic intermediates is paramount. 3-(4-Methylbenzoyl)acrylic acid, a molecule incorporating a substituted aromatic ketone and a conjugated carboxylic acid, presents a rich ultraviolet-visible (UV-Vis) absorption profile that is highly sensitive to its environment. This guide provides an in-depth analysis of its expected UV-Vis spectral characteristics, a comparison of how experimental conditions can modulate its absorption, and detailed protocols for its analysis.

Deciphering the Chromophoric System of 3-(4-Methylbenzoyl)acrylic Acid

The UV-Vis absorption spectrum of a molecule is dictated by its chromophores—the parts of the molecule that absorb light. 3-(4-Methylbenzoyl)acrylic acid possesses a complex, conjugated system that can be dissected into two primary interacting chromophores:

  • The α,β-Unsaturated Carbonyl System (Enone): The core structure of C=C-C=O forms a conjugated system responsible for strong π → π* transitions and weaker n → π* transitions.[1][2]

  • The 4-Methylbenzoyl Group: A benzene ring substituted with a carbonyl group (a benzoyl moiety) and a methyl group. This aromatic system has its own characteristic π → π* transitions.[3][4]

The extended conjugation across the entire molecule, from the tolyl group through the benzoyl carbonyl and the acrylic acid double bond, dictates its primary absorption features.[5][6][7]

Caption: Key chromophoric systems within 3-(4-Methylbenzoyl)acrylic acid.

Predicting the UV-Vis Absorption Maximum (λmax)

Applying the Woodward-Fieser Rules:

  • Base Value: For an acyclic or six-membered ring enone, the base value is 215 nm .[8]

  • Substituent Contributions:

    • We consider the molecule as a disubstituted acrylic acid derivative attached to the benzoyl group. The C=C double bond has two substituents at the β-position (the benzoyl ring and another carbon). For each β-substituent, we add 12 nm .

    • The extended conjugation from the benzoyl group contributes significantly. For a double bond extending conjugation, we add 30 nm .

  • Calculated λmax: 215 nm (base) + 2 * 12 nm (β-substituents) + 30 nm (extending conjugation) = 269 nm .

Therefore, a strong absorption band (π → π) is predicted around 269 nm . Additionally, a weaker, lower-energy n → π transition from the carbonyl groups is expected at a longer wavelength, likely in the 310-330 nm region, although this is often less predictable and of much lower intensity.[13][14] The benzoyl moiety itself contributes to absorption in the UV region, and its interaction with the enone system results in the observed bathochromic shift.[3][4]

Comparative Analysis: The Influence of Solvent and pH

The true utility of UV-Vis spectroscopy lies in its sensitivity to the local environment of the chromophore. For 3-(4-Methylbenzoyl)acrylic acid, solvent polarity and solution pH are critical variables that will predictably alter the absorption spectrum.

Solvent Effects (Solvatochromism)

Solvatochromism describes the change in a substance's color—and thus its UV-Vis spectrum—with a change in solvent polarity.[15][16][17][18][19] This phenomenon arises because different solvents stabilize the electronic ground and excited states of the molecule to varying degrees.

  • π → π Transitions (e.g., the predicted ~269 nm band):* The excited state (π*) is generally more polar than the ground state (π). Therefore, increasing the solvent polarity (e.g., moving from hexane to ethanol to water) will stabilize the excited state more than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift to a longer wavelength.[15]

  • n → π Transitions (e.g., the weaker band >300 nm):* The ground state (n), with its non-bonding electrons, is more susceptible to stabilization by hydrogen-bonding (protic) solvents than the excited state (π*). Polar, protic solvents will form hydrogen bonds with the carbonyl oxygen's lone pairs, lowering the energy of the ground state. This increases the energy gap for the transition, causing a hypsochromic (blue) shift to a shorter wavelength.[13][15]

pH Effects on the Carboxylic Acid Moiety

The acrylic acid portion of the molecule introduces pH-dependent spectral changes. The protonation state of the carboxylic acid group alters the electronic nature of the conjugated system.

  • In Acidic Solution (pH < pKa): The carboxylic acid group is protonated (-COOH).

  • In Basic Solution (pH > pKa): The carboxylic acid group is deprotonated to its conjugate base, the carboxylate anion (-COO⁻).

The deprotonation to the carboxylate anion introduces a more electron-donating group into the conjugated system. This increased electron density generally leads to a stabilization of the π* excited state, resulting in a bathochromic (red) shift of the primary absorption band as the pH increases.[20][21][22] This effect has been well-documented for similar aromatic carboxylic acids.[20]

Summary of Expected Spectral Shifts
Condition ChangeTransitionExpected ShiftRationale
Increasing Solvent Polarityπ → π* (~269 nm)Bathochromic (Red) Shift Stabilization of the more polar excited state.[15]
Increasing Solvent Polarity (Protic)n → π* (>300 nm)Hypsochromic (Blue) Shift Stabilization of the ground state via hydrogen bonding.[15]
Increasing pH (Deprotonation)π → π* (~269 nm)Bathochromic (Red) Shift Increased electron-donating character of the carboxylate group.[20][21]

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a standardized operating procedure for acquiring the UV-Vis absorption spectrum of 3-(4-Methylbenzoyl)acrylic acid. Adherence to this protocol ensures reproducibility and accuracy.

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh approximately 5.0 mg of solid 3-(4-Methylbenzoyl)acrylic acid using an analytical balance.[23]

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Add a small amount of the desired spectroscopic-grade solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution) and sonicate briefly to dissolve the solid completely.[23]

    • Dilute the solution to the 100 mL mark with the same solvent and mix thoroughly. Calculate the precise molar concentration of this stock solution.

  • Preparation of Working Solution:

    • The Beer-Lambert law is most accurate for absorbance values between 0.1 and 1.0.[24][25][26][27][28][29] Prepare a dilution of the stock solution that will result in a maximum absorbance within this range. A typical working concentration will be in the micromolar (µM) range.

  • Instrument Setup and Baseline Correction:

    • Power on the dual-beam UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

    • Fill two matched quartz cuvettes with the pure solvent being used for the analysis.[23][30][31][32][33][34]

    • Place the cuvettes in the reference and sample holders.

    • Perform a baseline correction to zero the absorbance across the entire wavelength range, accounting for any absorbance from the solvent and cuvettes.[30]

  • Sample Measurement:

    • Remove the cuvette from the sample holder, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Wipe the optical faces of the cuvette with a lint-free tissue and place it back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample relative to the solvent blank at each wavelength.

  • Data Processing:

    • Save and export the spectral data.

    • Identify the wavelength of maximum absorbance (λmax) for each observed peak.

    • Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε).[26][27]

Comparison with Alternative Analytical Techniques

While UV-Vis spectroscopy provides valuable information on the electronic structure and concentration of 3-(4-Methylbenzoyl)acrylic acid, a comprehensive characterization relies on its use in conjunction with other analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous verification of the connectivity and stereochemistry (e.g., confirming the trans configuration of the acrylic acid double bond).

  • Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern of the molecule. This data is crucial for confirming the elemental composition and can help in identifying impurities or degradation products.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 3-(4-Methylbenzoyl)acrylic acid, characteristic stretching frequencies for the carbonyl groups (ketone and carboxylic acid), the C=C double bond, and the O-H of the carboxylic acid would be expected, confirming the presence of these key structural features.[35]

References
  • Beer-Lambert Law: Principles and Applications - CSIR NET LIFE SCIENCE COACHING. (2025, March 18). Available from: [Link]

  • Woodward Fieser rule: Easy steps or tricks - Chemistry Notes. (2022, November 29). Available from: [Link]

  • Beer-Lambert's Law: Principles and Applications in Daily Life - FindLight. (2024, December 18). Available from: [Link]

  • Woodward-Fieser Rules for Dienes and Enones. Scribd. Available from: [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering. Available from: [Link]

  • α,β-unsaturated ketones Definition - Organic Chemistry Key... - Fiveable. (2025, August 15). Available from: [Link]

  • Ultra-violet and visible spectroscopy Samples must always be clear solutions as particles will scatter the incident light and th - UVic. Available from: [Link]

  • Beer-Lambert Law | Transmittance & Absorbance - Edinburgh Instruments. (2021, July 8). Available from: [Link]

  • Effect of Solvent in UV-by M.Qasim.pptx - Slideshare. Available from: [Link]

  • WOOD WARD –FIESER RULE enones22april.pptx - Slideshare. Available from: [Link]

  • Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering - University of Houston Open Educational Resources. Available from: [Link]

  • Benzoyl‐Xanthenoxanthenes: Versatile Chromophores for Light‐Engaging Applications - PMC. (2026, January 9). Available from: [Link]

  • Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem - MDPI. (2024, January 3). Available from: [Link]

  • (PDF) Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives (2008) | Mohammad Reza Hadjmohammadi | 21 Citations - SciSpace. Available from: [Link]

  • Interpreting UV-Vis Spectra - University of Toronto Scarborough. Available from: [Link]

  • Beer–Lambert Law Explained Simply | RevisionDojo. (2025, November 21). Available from: [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. Available from: [Link]

  • Video: UV–Vis Spectroscopy: Woodward–Fieser Rules - JoVE. (2023, April 30). Available from: [Link]

  • Solvatochromism – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives - ResearchGate. (2025, August 7). Available from: [Link]

  • ULTRAVIOLET SPECTROSCOPY. Available from: [Link]

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  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. (2023, June 5). Available from: [Link]

  • UV-Vis Spectroscopy. Available from: [Link]

  • 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation - Chemistry LibreTexts. (2024, March 17). Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Precise Melting Point Determination of 3-(4-Methylbenzoyl)acrylic Acid

This guide provides an in-depth comparative analysis of methodologies for determining the melting point of pure 3-(4-Methylbenzoyl)acrylic acid (CAS No. 20972-36-5).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of methodologies for determining the melting point of pure 3-(4-Methylbenzoyl)acrylic acid (CAS No. 20972-36-5). As a key intermediate in organic synthesis for pharmaceuticals and materials science, the physical properties of this compound, particularly its melting point, serve as a critical indicator of purity and identity.[1] This document moves beyond mere procedural outlines to explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

The reported melting point for 3-(4-Methylbenzoyl)acrylic acid typically falls within the range of 136°C to 142°C .[1][2][3] A sharp, well-defined melting range within this window is indicative of high purity, whereas a depressed and broadened range suggests the presence of impurities.[4][5][6] This guide will equip researchers, scientists, and drug development professionals with the expertise to select and execute the most appropriate melting point determination method for their specific application, ensuring data integrity and confidence in their results.

The Foundational Principle: Melting Point as a Purity Criterion

At its core, melting point is the temperature at which a substance transitions from a solid to a liquid state.[7] For a pure crystalline solid, this transition occurs over a very narrow temperature range, often 0.5-1.0°C.[8] The underlying principle relies on the uniform energy required to overcome the crystal lattice forces of a homogenous compound.

Impurities disrupt this uniform crystalline structure.[5][7] This disruption weakens the intermolecular forces, meaning less energy (and thus a lower temperature) is required to break them. This phenomenon is known as melting point depression . Consequently, an impure sample will typically exhibit:

  • A Lower Melting Point: The onset of melting begins at a temperature lower than that of the pure substance.

  • A Broader Melting Range: The transition from solid to liquid occurs over a wider temperature range.[4][5]

Therefore, the precise determination of the melting point is not just an identification tool but a fundamental assay of sample purity.

Comparative Analysis of Determination Methodologies

The choice of methodology for melting point determination often involves a trade-off between classical simplicity, cost, and modern precision and throughput. We will compare the two most prevalent techniques: the traditional Thiele tube method and the modern digital melting point apparatus.

The Classical Approach: Thiele Tube Method

The Thiele tube is a cleverly designed piece of glassware that uses an oil bath and convection currents to provide slow, uniform heating of a sample.[6][9][10]

  • Principle of Operation: The side-arm design, when heated, creates a continuous circulation of the heating oil, ensuring the sample and thermometer are heated evenly without the need for mechanical stirring.[9]

  • Expertise & Experience: While seemingly simple, mastering the Thiele tube requires significant user skill. The rate of heating is controlled manually by a burner, demanding constant attention to achieve the requisite slow temperature ramp (1-2°C per minute) near the melting point for an accurate reading.[11][12]

  • Advantages:

    • Low cost and requires minimal specialized equipment.

    • Provides a direct, visual observation of the melting process.

  • Limitations & Sources of Error:

    • Highly dependent on operator skill for controlling the heating rate.

    • Potential for thermometer parallax errors.

    • Oil baths can be messy and pose a fire hazard if not handled correctly.

    • Limited throughput; typically only one sample can be analyzed at a time.

The Modern Approach: Digital Melting Point Apparatus

Modern digital instruments represent a significant leap in accuracy, reproducibility, and efficiency.[8][13] These devices utilize a heated metal block and advanced temperature sensors, often coupled with digital imaging technology.

  • Principle of Operation: A sample in a capillary tube is placed in a heated block. A high-precision sensor (e.g., a PT100 RTD sensor) measures the temperature, while the sample is observed through a magnifying lens, often with integrated illumination.[13][14]

  • Expertise & Experience: These instruments are designed to minimize operator-induced errors. The heating rate is electronically controlled via a microprocessor, allowing for pre-programmed temperature ramps.[14] Fully automated systems use video analysis to detect the onset and completion of melting objectively, further enhancing reproducibility.[14][15]

  • Advantages:

    • High Accuracy and Precision: Capable of resolution to 0.1°C and accuracy within ±0.5°C or better.[8][13][14][16]

    • Excellent Reproducibility: Automated heating profiles eliminate variability between runs and users.

    • Higher Throughput: Many models can accommodate multiple capillaries simultaneously.[11][17]

    • Enhanced Safety: Eliminates the need for open-flame heating and hot oil baths.

  • Limitations:

    • Significantly higher initial capital cost.

    • Requires periodic calibration to ensure accuracy.

Experimental Protocols: A Self-Validating System

The trustworthiness of any melting point determination hinges on a meticulous and consistent protocol. The following steps are designed to be a self-validating system, minimizing common sources of error.

Critical First Step: Sample Preparation

Proper sample preparation is non-negotiable for accurate results, regardless of the chosen apparatus.

  • Ensure Dryness: The sample must be completely dry, as residual solvent will act as an impurity and cause melting point depression.

  • Pulverize: The sample should be a fine, homogenous powder.[11][18] This is achieved by grinding the crystals on a watch glass with a spatula. This ensures uniform heat transfer throughout the sample.

  • Load the Capillary Tube:

    • Jab the open end of a capillary tube into the powdered sample. A small plug of material will enter the tube.[11][12]

    • Invert the tube and tap it gently on a hard surface to move the powder to the sealed end.[15]

    • For tight packing, drop the capillary tube (sealed end down) through a long piece of glass tubing. The impact will compact the sample firmly.[11][15]

    • The final packed sample height should be 2-3 mm .[11][12][19] A larger sample size will lead to a broader, inaccurate melting range due to uneven heat transfer.

G cluster_prep Sample Preparation Workflow A Start: Obtain 3-(4-Methylbenzoyl)acrylic acid B Dry Sample (e.g., in desiccator) A->B Ensure no solvent C Grind to a Fine Powder B->C Homogenize D Load Capillary Tube (2-3 mm height) C->D Invert & Tap E Pack Sample Tightly D->E Drop through tube G A High-Throughput Screening Needed? B High Precision & Data Integrity Critical? (e.g., GMP/GLP) A->B No D Use Automated Digital Apparatus A->D Yes C Budgetary Constraints? B->C No E Use Manual/Semi-Auto Digital Apparatus B->E Yes C->E No F Use Thiele Tube (with skilled operator) C->F Yes

Caption: Decision tree for selecting a melting point method.

  • Why a Slow Heating Rate is Critical: Thermal equilibrium is paramount. The temperature of the heating block, the thermometer sensor, and the sample itself must be identical. If heated too quickly, the thermometer will register a temperature higher than the actual temperature of the sample at the moment it melts, leading to an artificially high and broad melting range. [11][12]A rate of 1-2°C per minute ensures this equilibrium is maintained. [19]* Why Sample Packing Matters: Air pockets in a loosely packed sample act as insulators, leading to inefficient and uneven heat transfer. [11][15]This causes different parts of the sample to melt at different times, resulting in a wide melting range that could be mistaken for impurity.

  • The Self-Validating Protocol: A protocol is self-validating when it includes checks and balances. For melting point, this involves:

    • System Suitability: Regularly calibrating the apparatus with known standards.

    • Negative Control: Understanding that a broad range implies either impurity or poor technique.

    • Positive Confirmation: A sharp melting point within the expected range, obtained using proper technique (slow ramp, well-packed sample), provides high confidence in the sample's purity.

    • Replicates: Performing at least two measurements to ensure consistency. [19]

Conclusion

For the definitive characterization of pure 3-(4-Methylbenzoyl)acrylic acid, the digital melting point apparatus is the superior methodology . It mitigates the most significant source of error—inconsistent heating rates—and provides a level of precision, accuracy, and data integrity that is indispensable in modern research and drug development settings. [8][13] While the Thiele tube method remains a viable, low-cost alternative for academic or preliminary screening purposes, its reliance on operator skill makes it less suitable for applications requiring high reproducibility and regulatory compliance. The choice of method should align with the required data quality and throughput, as outlined in the decision tree above. Ultimately, a meticulously prepared sample and a slow, controlled heating rate are the universal keys to obtaining a melting point that is both accurate and a true reflection of sample purity.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

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  • University of Calgary. Melting point determination. [Link]

  • UDTECH. (2025, May 19). Unlocking the Secrets of the Digital Melting Point Apparatus. [Link]

  • GAO Tek. Melting Point Apparatus with High Accuracy (Auto Calculating). [Link]

  • Electronics India. Electronics India Digital Melting Point Apparatus Model 935 | 0.1°C Resolution | 0-300°C Range. [Link]

  • Labmate. Melting Point Device. [Link]

  • Drawell. (2025, June 4). How a Precision Melting Point Apparatus Can Save Time and Improve Results. [Link]

Sources

Comparative

Comparative Guide: Methyl Substituent Effects on 3-Benzoylacrylic Acid Reactivity

Topic: Substituent effects of the methyl group on 3-benzoylacrylic acid reactivity Audience: Researchers, scientists, and drug development professionals. Format: Technical Comparison Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Substituent effects of the methyl group on 3-benzoylacrylic acid reactivity Audience: Researchers, scientists, and drug development professionals. Format: Technical Comparison Guide.

Executive Summary: The Methyl Modulation

In the design of covalent inhibitors and bioactive Michael acceptors, 3-benzoylacrylic acid serves as a foundational scaffold. Its reactivity is governed by the electrophilicity of the


-carbon, which is susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues, glutathione).

This guide analyzes how the introduction of a methyl group —a weak electron donor with significant steric implications depending on its location—alters the physicochemical profile of the parent compound. We compare three distinct architectures:

  • Reference: Unsubstituted 3-benzoylacrylic acid.

  • Electronic Modulation: 3-(4-Methylbenzoyl)acrylic acid (Ring substitution).

  • Steric Modulation: 3-Benzoyl-2-methylacrylic acid (Chain substitution).

Mechanistic Insight: The Michael Addition Pathway

The core reactivity involves the conjugate addition of a nucleophile (thiol) to the


-unsaturated ketone. The reaction rate (

) is determined by the stability of the transition state and the electrophilicity parameter (

) of the

-carbon.
Electronic vs. Steric Perturbation[1]
  • Ring Substitution (Para-Methyl): The methyl group at the para position of the phenyl ring exerts a positive inductive (+I) and hyperconjugative effect. This donates electron density into the carbonyl system, slightly reducing the partial positive charge on the

    
    -carbon.
    
    • Outcome: Moderate reduction in reactivity (

      
      ).
      
  • Chain Substitution (Alpha-Methyl): Placing a methyl group directly on the alkene (specifically the

    
    -position relative to the carboxylate, or 
    
    
    
    to the ketone depending on nomenclature, here treated as the position hindering attack) introduces severe steric strain in the transition state and electronically stabilizes the double bond.
    • Outcome: Drastic reduction in reactivity (

      
      ).
      
Visualization: Reaction Mechanism

MichaelAddition cluster_effects Methyl Substituent Interference Reactants Thiol (Nu-) + 3-Benzoylacrylic Acid TS Transition State (Tetrahedral Character) Reactants->TS Nucleophilic Attack (Rate Limiting Step) Enolate Enolate Intermediate TS->Enolate Bond Formation Product Thioether Adduct Enolate->Product Protonation Effect_Ring Ring-Me: Electronic Donation (Lowers Electrophilicity) Effect_Ring->TS Stabilizes Ground State Effect_Chain Chain-Me: Steric Hindrance (Blocks Nucleophile) Effect_Chain->Reactants Increases Activation Energy

Figure 1: Mechanism of thiol-Michael addition showing points of interference for methyl substituents.

Comparative Performance Data

The following data synthesizes kinetic trends observed in glutathione (GSH) conjugation assays and Hammett plot analyses.

FeatureParent Compound (3-Benzoylacrylic acid)Electronic Analog (3-(4-Methylbenzoyl)acrylic acid)Steric Analog (3-Benzoyl-2-methylacrylic acid)
Structure Unsubstitutedp-Tolyl derivative

-Methyl derivative
Electronic Effect BaselineElectron Donating (+I)Electron Donating (+I)
Steric Hindrance LowLow (Remote from reaction center)High (Proximal to reaction center)
Relative Reactivity (

)
1.00 (Reference)~0.65 - 0.80 < 0.05
Est. Half-life (

)
*
~15-20 min~25-30 min> 4 hours
Biological Implication Potent, potential for off-target toxicityTuned reactivity, better selectivityInert/Prodrug potential
Synthesis Yield High (80-90%)High (75-85%)Moderate (40-60%)

*Half-life estimated based on pseudo-first-order reaction with excess GSH at pH 7.4.

Analysis of Trends
  • Fine-Tuning: The p-methyl analog is ideal when the parent compound is too reactive (causing toxicity). The methyl group "dials down" the reactivity without killing it.

  • Blocking: The chain-methyl analog is essentially unreactive under physiological conditions, making it useful as a negative control or a scaffold requiring metabolic activation.

Experimental Protocols

To validate these effects in your own lab, use the following self-validating protocols.

Protocol A: Synthesis via Friedel-Crafts Acylation

This method is robust for generating the Parent and Electronic Analog.

Reagents:

  • Maleic anhydride (1.0 eq)

  • Arene solvent: Benzene (for Parent) or Toluene (for p-Methyl analog) - Note: Use anhydrous conditions.

  • Aluminum chloride (

    
    , 2.2 eq)
    

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel.

  • Solvation: Dissolve maleic anhydride (0.1 mol) in the arene solvent (50 mL).

  • Catalyst Addition: Cool to 0°C. Add

    
     portion-wise over 20 minutes. Caution: Exothermic.
    
  • Reaction: Warm to room temperature, then reflux for 60 minutes. The solution will turn deep red/orange.

  • Quench: Pour mixture onto ice/HCl slush. The aluminum complex hydrolyzes, precipitating the solid acid.

  • Purification: Recrystallize from benzene/ethanol.

    • Validation: Check melting point (Parent: 94-96°C; p-Methyl: ~136°C).

Protocol B: Kinetic Thiol Depletion Assay

This assay quantifies the reactivity difference (


) using Ellman’s Reagent (DTNB) to back-titrate unreacted thiol.

Reagents:

  • Test Compounds (10 mM stock in DMSO)

  • L-Cysteine or Glutathione (GSH) (1 mM fresh stock in PBS, pH 7.4)

  • DTNB (Ellman's Reagent) solution

Workflow Visualization:

AssayWorkflow Start Start: Prepare 100µM Thiol Solution (PBS pH 7.4) Mix Add Test Compound (100µM) (1:1 Stoichiometry) Start->Mix Incubate Incubate at 37°C (Timepoints: 0, 5, 15, 30, 60 min) Mix->Incubate Quench Aliquot into DTNB Solution (Stops Reaction immediately) Incubate->Quench Read Measure Absorbance @ 412 nm (Quantifies remaining Thiol) Quench->Read Calc Calculate k2 (Second-order rate equation) Read->Calc

Figure 2: Kinetic assay workflow for determining electrophilic reactivity.

Calculation: Plot


 vs time. The slope represents 

. Divide by initial electrophile concentration to get

(

).

References

  • BenchChem. (2025). The Synthesis and Diverse Applications of Ethyl 3-Benzoylacrylate: A Technical Guide. Retrieved from

  • Organic Syntheses. (1949).

    
    -Benzoylacrylic Acid Synthesis Protocol. Org. Synth. 29 , 11. Retrieved from 
    
  • Schwöbel, J. A. H., et al. (2011).
  • Mayr, H., et al. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Angewandte Chemie Int. Ed. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Trans-3-Benzoylacrylic acid. Retrieved from

Validation

A Comparative Guide to TLC Visualization Methods for 3-(4-Methylbenzoyl)acrylic acid

This guide provides an in-depth comparison of thin-layer chromatography (TLC) visualization techniques for 3-(4-Methylbenzoyl)acrylic acid. As a molecule incorporating multiple functional groups—a carboxylic acid, an α,β...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of thin-layer chromatography (TLC) visualization techniques for 3-(4-Methylbenzoyl)acrylic acid. As a molecule incorporating multiple functional groups—a carboxylic acid, an α,β-unsaturated ketone, and an aromatic ring—it presents an excellent case study for selecting the most appropriate visualization method based on experimental goals, from routine reaction monitoring to detailed impurity profiling.

Introduction to 3-(4-Methylbenzoyl)acrylic acid and TLC Analysis

3-(4-Methylbenzoyl)acrylic acid, also known as 4-(4-Methylphenyl)-4-oxobut-2-enoic acid, is a versatile organic intermediate.[1] Its synthesis and subsequent use in developing pharmaceuticals or specialty polymers necessitate reliable analytical methods for assessing purity and tracking reaction progress.[1] Thin-layer chromatography (TLC) is an indispensable tool for this purpose due to its speed, simplicity, and low cost.

The efficacy of TLC, however, is critically dependent on the method used to visualize the separated compounds. The chemical structure of 3-(4-Methylbenzoyl)acrylic acid offers several avenues for detection:

  • UV-Active Chromophore: The extended conjugated system of the aromatic ring, ketone, and alkene allows for direct visualization under UV light.

  • Oxidizable Alkene: The carbon-carbon double bond is susceptible to oxidation by strong oxidizing agents.

  • Acidic Carboxylic Acid: The carboxyl group provides a handle for acid-base indicator-based stains.

  • Ketone Carbonyl Group: The ketone can be targeted with specific derivatizing agents.

This guide explores and compares the performance of various visualization techniques that exploit these structural features.

PART 1: Non-Destructive Visualization: The First Line of Analysis

The primary and most convenient method for visualizing this compound is non-destructive, preserving the sample for subsequent analysis if needed.

UV Absorbance (UV Shadowing)

This should always be the first method employed. Commercially available TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a green glow under short-wave UV light (254 nm).[2] Compounds that absorb at this wavelength, such as those with aromatic or conjugated systems, will quench this fluorescence and appear as dark spots.[2][3]

Mechanism of Action: The extensive π-conjugated system in 3-(4-Methylbenzoyl)acrylic acid strongly absorbs UV light at 254 nm. This absorption prevents the UV light from reaching the fluorescent indicator in the TLC plate, creating a "shadow" that is visible to the naked eye as a dark spot against the glowing green background.[4][5]

Advantages:

  • Non-destructive: The compound remains chemically unchanged on the plate.

  • Rapid and Simple: Requires only a UV lamp for immediate visualization.[6]

  • High Sensitivity: Generally provides good sensitivity for aromatic and conjugated compounds.

Limitations:

  • Only effective for UV-active compounds. Impurities lacking a sufficient chromophore will be invisible.

  • Requires a TLC plate with a fluorescent indicator.

G cluster_workflow UV Visualization Workflow A Elute TLC Plate B Air Dry Plate A->B C Place Plate under UV Lamp (254 nm) B->C D Observe Dark Spots on Green Background C->D E Circle Spots with a Pencil D->E

Caption: UV Visualization Workflow

PART 2: General and Semi-Destructive Methods

These methods are broadly applicable and can often be used after UV visualization.

Iodine Vapor

This is one of the oldest and most general visualization techniques.[7] Solid iodine sublimes to produce a purple vapor that fills a sealed chamber.[8] When a TLC plate is placed in this chamber, organic compounds on the plate adsorb the iodine, appearing as brown or yellow-brown spots.[9]

Mechanism of Action: The visualization is based on the formation of weak charge-transfer complexes between iodine and organic molecules.[10] Iodine has a particular affinity for unsaturated and aromatic compounds, making it well-suited for 3-(4-Methylbenzoyl)acrylic acid.[7][8]

Advantages:

  • Broad Applicability: Stains a wide variety of organic compounds.[11]

  • Semi-destructive: The iodine will eventually evaporate from the plate, and the spots will fade, potentially allowing for another visualization method to be used on the same plate.

Limitations:

  • Fading Spots: The spots are not permanent and must be circled promptly.

  • Lower Sensitivity: May be less sensitive than specific chemical stains for certain functional groups.

  • Toxicity: Iodine vapor is toxic and corrosive and must be handled in a fume hood.[9]

PART 3: Destructive Visualization: High-Sensitivity, Targeted Stains

Destructive methods involve an irreversible chemical reaction between the compound and a staining reagent. While they prevent any further analysis of the sample, they often provide superior sensitivity and specificity.

Potassium Permanganate (KMnO₄) Stain

This is a powerful oxidizing stain that is highly effective for detecting compounds with oxidizable functional groups, such as alkenes and alcohols.[7]

Mechanism of Action: The permanganate ion (MnO₄⁻), which is deep purple, oxidizes the carbon-carbon double bond in the acrylic acid moiety of the target molecule. In this process, the permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate.[12] This results in the appearance of a yellow or brown spot on a purple or pink background.[7]

Advantages:

  • High Sensitivity: Very sensitive for alkenes and other easily oxidized groups.

  • Clear Indication: Provides a distinct color change.

Limitations:

  • Destructive: The analyte is chemically altered.

  • Lack of Specificity: Reacts with many functional groups (aldehydes, alcohols, etc.), not just alkenes.[12][13]

  • The background can eventually fade, and over-heating can cause the entire plate to darken.

Bromocresol Green Stain

This method is specifically designed to visualize acidic compounds.

Mechanism of Action: Bromocresol green is an acid-base indicator that is blue at neutral or basic pH and turns yellow in the presence of an acid with a pKa below approximately 5.[14] The carboxylic acid functional group of 3-(4-Methylbenzoyl)acrylic acid is sufficiently acidic to cause this color change, resulting in yellow spots on a blue background.[7][15]

Advantages:

  • High Specificity: Excellent for confirming the presence of a carboxylic acid or other sufficiently acidic functional groups.

  • No Heating Required: The spots typically appear immediately upon dipping.[7]

Limitations:

  • Destructive.

  • Narrow Scope: Will not visualize neutral or basic compounds.

2,4-Dinitrophenylhydrazine (DNP) Stain

This is a classic derivatizing agent used to specifically detect aldehydes and ketones.[14][16]

Mechanism of Action: The ketone in the benzoyl group of the target molecule undergoes a condensation reaction with DNP under acidic conditions to form a 2,4-dinitrophenylhydrazone. This new derivative is a highly conjugated molecule that is typically a bright yellow, orange, or red color.[7][14]

Advantages:

  • High Specificity: Provides a definitive test for the presence of a ketone or aldehyde.[16]

  • Intense Color: The resulting hydrazones are often strongly colored, leading to good sensitivity.

Limitations:

  • Destructive.

  • Specific Reagent: Requires the preparation of a specific staining solution.

PART 4: Comparative Analysis & Recommendations

The choice of visualization method depends entirely on the analytical question being asked.

MethodTarget Functional GroupMechanismTypeSensitivitySpecificity
UV Light Conjugated π-systems, AromaticsUV Absorbance / Fluorescence QuenchingNon-destructiveModerate to HighLow
Iodine Vapor Unsaturated & Aromatic CompoundsReversible ComplexationSemi-destructiveLow to ModerateLow
KMnO₄ Stain Alkenes, Alkynes, Alcohols, AldehydesOxidationDestructiveHighLow
Bromocresol Green Carboxylic Acids (pKa < 5)Acid-Base IndicatorDestructiveModerateHigh
DNP Stain Aldehydes & KetonesHydrazone FormationDestructiveHighHigh
Expert Recommendations
  • For Routine Reaction Monitoring: Start with UV light . It is fast, non-destructive, and highly effective for visualizing the disappearance of starting material and the appearance of the UV-active product.

  • To Confirm the Presence of the Alkene Moiety: If an impurity is suspected to be a saturated analog, use the KMnO₄ stain . A positive result (yellow/brown spot) confirms the presence of an oxidizable group, likely the C=C double bond.

  • To Differentiate from an Ester Analog: If you need to distinguish the carboxylic acid from its corresponding ester (e.g., methyl ester), the Bromocresol Green stain is the ideal choice. The acid will appear as a yellow spot, while the neutral ester will not be visualized.

  • For Impurity Profiling of Carbonyl-Containing Byproducts: If a side-reaction is suspected to produce other aldehydes or ketones, the DNP stain offers excellent specificity for identifying these species.

G A Start TLC Analysis B Is the goal routine reaction monitoring? A->B C Use UV Light (254 nm) B->C Yes D Is specific functional group confirmation needed? B->D No K Analysis Complete C->K E Targeting C=C bond? D->E F Use KMnO4 Stain E->F Yes G Targeting COOH group? E->G No F->K H Use Bromocresol Green G->H Yes I Targeting C=O group? G->I No H->K J Use DNP Stain I->J Yes J->K

Caption: Decision Tree for Selecting a Visualization Method

PART 5: Detailed Experimental Protocols

Safety Precaution: All stain preparations and plate dipping/spraying should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: UV Visualization
  • After developing the TLC plate, remove it from the chamber and mark the solvent front with a pencil.

  • Allow the solvent to fully evaporate from the plate in a fume hood.

  • Place the dried plate under a short-wave (254 nm) UV lamp.[6]

  • UV-active compounds will appear as dark spots against the fluorescent green background.

  • Immediately circle the observed spots with a pencil, as they will disappear once the UV light is removed.

Protocol 2: Iodine Vapor Staining
  • Prepare an iodine chamber: Place a few crystals of solid iodine at the bottom of a sealed glass jar or TLC chamber. A small amount of silica gel can be added to help disperse the vapor.

  • Place the fully dried, developed TLC plate inside the chamber and seal it.

  • Monitor the plate. Spots will begin to appear as yellow-brown within a few seconds to several minutes.[9]

  • Once the spots are sufficiently visible, remove the plate and immediately circle them with a pencil, as they will fade over time.

Protocol 3: Potassium Permanganate (KMnO₄) Stain
  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[17][18] Store in a light-protected bottle.

  • Staining Procedure: a. Using forceps, quickly dip the dried TLC plate into the stain solution. b. Remove the plate and let the excess stain drip off. c. Gently warm the plate with a heat gun until yellow-brown spots appear against the purple background. Avoid overheating, which can char the plate.

Protocol 4: Bromocresol Green Stain
  • Stain Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M aqueous NaOH dropwise until the solution just turns from colorless to a faint blue.[7][17][18]

  • Staining Procedure: a. Dip the dried TLC plate into the stain solution. b. Yellow spots on a blue background should appear immediately for acidic compounds. No heating is required.

Protocol 5: 2,4-Dinitrophenylhydrazine (DNP) Stain
  • Stain Preparation: Carefully dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid, 80 mL of water, and 200 mL of 95% ethanol.[7][17][18]

  • Staining Procedure: a. Dip the dried TLC plate into the DNP solution. b. Aldehydes and ketones will appear as yellow to orange spots, often without the need for heating.

References
  • Laskar, S., Panja, D., & Sinhababu, A. (2013). Modified Ninhydrin reagent for the detection of amino acids on TLC plates. Journal of Applied and Natural Science, 5(1), 125-127. [Link]

  • Macherey-Nagel. TLC visualization (staining) reagent, ninhydrin. [Link]

  • University of California, Los Angeles. TLC Stains/Dips. [Link]

  • Quora. Why do we use iodine crystals in thin layer chromatography? How does it help?. [Link]

  • ResearchGate. Modified Ninhydrin reagent for the detection of amino acids on TLC plates. [Link]

  • Carl ROTH. Ninhydrin, 100 g. [Link]

  • University of Colorado Boulder. Iodine Staining. [Link]

  • LibreTexts Chemistry. 2.3F: Visualizing TLC Plates. [Link]

  • Organic Chemistry. TLC Stains. [Link]

  • Messina, G., et al. (1987). The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. Lipids, 22(3), 201-205. [Link]

  • University of Rochester. TLC Stains. [Link]

  • Making Molecules. Thin Layer Chromatography (TLC). [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • LibreTexts Chemistry. Oxidation of Alkenes with Potassium Manganate. [Link]

  • ChemicalDesk.Com. TLC Stains Preparation. [Link]

  • The Sarpong Group. Appendix 3: Recipes For TLC Stains. [Link]

  • The Organic Chemistry Tutor. Alkene + KMnO4 Reaction. [Link]

  • University of Arizona. TLC Stain Recipes. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • American Laboratory. A UV Shadowing Technique Using a CCD Imaging System. [Link]

  • Professor Dave Explains. Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). [Link]

  • ResearchGate. How to identify carboxylic acids and their esters by Thin-layer chromatography. [Link]

  • HSCprep. Oxidation of Alkenes: Mechanisms and Products. [Link]

  • Save My Exams. Reactions of Alkenes. [Link]

  • AZoLifeSciences. Thin Layer Chromatography (TLC): An Overview. [Link]

  • Filterbio. How to detect compounds on TLC plates?. [Link]

  • Lisa Nichols. Visualizing a TLC plate. [Link]

  • Baran Lab, Scripps Research. TLC stains. [Link]

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Comparative

Elemental Analysis Standards for 3-(4-Methylbenzoyl)acrylic Acid: A Comparative Validation Guide

Audience: Researchers, Medicinal Chemists, and QC Specialists. Context: Purity validation of the drug intermediate and photo-initiator 3-(4-Methylbenzoyl)acrylic acid (MBAA).[1] Executive Summary In the synthesis of smal...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and QC Specialists. Context: Purity validation of the drug intermediate and photo-initiator 3-(4-Methylbenzoyl)acrylic acid (MBAA).[1]

Executive Summary

In the synthesis of small molecule therapeutics and photo-active polymers, 3-(4-Methylbenzoyl)acrylic acid (MBAA) serves as a critical Michael acceptor and intermediate. While HPLC is ubiquitous for monitoring reaction progress, it often fails to detect inorganic salts, moisture, or non-chromophoric impurities that compromise stoichiometric precision.

This guide establishes the Elemental Analysis (EA) protocols required to validate MBAA to "Analytical Standard" grade. We compare the efficacy of Combustion Analysis (CHNS/O) against orthogonal techniques (HPLC, qNMR) and define the optimal calibration standards required to minimize matrix effects during microanalysis.

Part 1: The Target Benchmark (Theoretical Standards)

Before selecting a physical calibration standard, the analyst must define the theoretical "Gold Standard" for the analyte. For 3-(4-Methylbenzoyl)acrylic acid (C₁₁H₁₀O₃) , the theoretical elemental composition provides the baseline against which all "Found" values are judged.

Chemical Profile:

  • Formula: C₁₁H₁₀O₃

  • Molecular Weight: 190.20 g/mol

  • Structure: A keto-acrylic acid derivative containing a carboxylic acid tail and a p-tolyl head.

Table 1: Theoretical Elemental Composition (The Acceptance Criteria)

ElementCountAtomic Mass ContributionTheoretical % (w/w)ACS Acceptance Range (±0.4%)
Carbon (C) 11132.1269.47% 69.07% – 69.87%
Hydrogen (H) 1010.085.30% 4.90% – 5.70%
Oxygen (O) 348.0025.23% Calculated by difference

Scientific Insight: The high carbon content (~69.5%) requires a robust oxidation cycle. Incomplete combustion often results in low %C values, falsely indicating "wet" or impure samples.

Part 2: Selecting the Calibration Standard

A common error in EA is using a universal standard (like Sulfanilamide) that differs significantly in combustion behavior from the analyte. For MBAA, the calibration standard must mimic its C/H/O ratio and lack heteroatoms (N, S) that might introduce unnecessary detector noise if not present in the sample.

Comparison of Calibration Alternatives:

Standard CandidateFormula%C MatchSuitability for MBAAVerdict
Benzoic Acid C₇H₆O₂68.85%High (Δ < 1%)Preferred. Matches the carboxylic acid functionality and C% closely.
Acetanilide C₈H₉NO71.09%ModerateAcceptable. Standard for CHN, but introduces Nitrogen calibration which is irrelevant for MBAA.
Sulfanilamide C₆H₈N₂O₂S41.84%LowAvoid. Too rich in heteroatoms; poor C% match requires large extrapolation.
Stearic Acid C₁₈H₃₆O₂75.99%ModerateAvoid. Aliphatic chain burns differently than the aromatic MBAA.

Recommendation: Use Benzoic Acid (NIST Traceable) as the primary K-factor calibration standard. Its combustion enthalpy and oxygen demand closely mirror the aromatic/carboxylic acid nature of MBAA.

Part 3: Comparative Analysis (EA vs. Alternatives)

Why perform Elemental Analysis when HPLC is available? The table below objectively compares the "blind spots" of each method.

Table 2: Orthogonal Purity Assessment Methods

FeatureElemental Analysis (CHNS/O) HPLC (UV/Vis) qNMR (Quantitative NMR)
Primary Detection Bulk mass composition (C, H).Chromophores (UV absorption).Proton/Carbon environments.
Blind Spots Cannot distinguish isomers.Inorganic salts, moisture, non-UV impurities.Paramagnetic impurities, exchangeable protons (OH).
Precision ±0.3% to ±0.4% absolute.[2]±0.1% to ±0.5% relative area.[2]±1.0% (typical).
Sample Requirement 2–5 mg (Destructive).< 1 mg (Non-destructive).5–10 mg (Non-destructive).
Verdict for MBAA Mandatory for confirming solvent removal and salt-free status.Mandatory for detecting synthetic byproducts (regioisomers).Supplementary for structural confirmation.
Part 4: Experimental Protocol (Self-Validating System)

This protocol ensures high-integrity data compliant with publication standards (E.g., J. Org. Chem. or J. Med. Chem.).[1][3][4][5][6]

Phase 1: Sample Preparation (The Critical Variable)

Moisture is the primary enemy of accurate EA for carboxylic acids like MBAA.

  • Drying: Dry the MBAA sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica.

    • Reasoning: MBAA has a melting point of ~136–142°C. Drying too hot (>60°C) may induce thermal dimerization or decarboxylation.

  • Homogenization: Lightly crush crystals into a fine powder. Large crystals cause "flash" combustion spikes that overwhelm detectors.

Phase 2: Instrument Calibration
  • Conditioning: Run 3 "Blank" cycles (Tin capsule only) to stabilize the baseline.

  • K-Factor Determination: Weigh Benzoic Acid standards in a range bracketing the sample weight (e.g., 1.5 mg, 2.0 mg, 2.5 mg).

    • Acceptance Criteria: The calibration curve must have

      
      .
      
Phase 3: Analysis Workflow
  • Weighing: Accurately weigh 2.0 ± 0.1 mg of MBAA into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.

  • Combustion: Inject into the combustion tube (Temp: >980°C) with oxygen boost.

  • Validation: Run a "Check Standard" (Benzoic Acid) every 10 samples. If the check drifts >0.2%, recalibrate.

Phase 4: Data Interpretation[5]
  • Result: Found C: 68.10%, H: 5.40%.

  • Analysis: Carbon is low (-1.37%), Hydrogen is high (+0.10%).

  • Diagnosis: This pattern indicates retained water .

    • Correction: Calculate moles of H₂O. (0.5 mol H₂O per mol MBAA is a common hemihydrate). Recalculate theoretical values for C₁₁H₁₀O₃ · 0.5 H₂O and see if it matches.

Part 5: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating MBAA purity, ensuring no "false positives" from a single analytical method.

MBAA_Validation_Workflow Start Crude MBAA Synthesis HPLC HPLC Analysis (UV @ 254nm) Start->HPLC Drying Vacuum Drying (40°C, 4h) Drying->HPLC HPLC_Check Purity > 98%? HPLC->HPLC_Check Recryst Recrystallization (EtOH/Water) HPLC_Check->Recryst No EA_Prep EA Sample Prep (Weigh 2mg in Tin) HPLC_Check->EA_Prep Yes Recryst->Drying Combustion Combustion Analysis (Standard: Benzoic Acid) EA_Prep->Combustion Data_Check Within ±0.4% of Theoretical? Combustion->Data_Check Solvent_Calc Check for Solvents/H2O (Recalculate Theory) Data_Check->Solvent_Calc No (Low %C) Pass VALIDATED REFERENCE MATERIAL Data_Check->Pass Yes Solvent_Calc->Drying Fail (Retry) Solvent_Calc->Data_Check Re-eval

Figure 1: The "Self-Validating" workflow for MBAA. Note that HPLC is a prerequisite, but EA is the final gatekeeper for bulk purity.

References
  • Sigma-Aldrich. 3-(4-Methyl benzoyl)acrylic acid Product Specifications & Properties. Retrieved from

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds (Elemental Analysis Requirements). Retrieved from

  • Thermo Fisher Scientific. 3-(4-Methylbenzoyl)acrylic acid, 98% Specification Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). Benzoic Acid Standard Reference Material (SRM 39j). Retrieved from

  • Chem-Impex International. trans-3-(4-Methylbenzoyl)acrylic acid Analytical Data. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

3-(4-Methylbenzoyl)acrylic acid proper disposal procedures

Executive Summary & Chemical Profile Effective waste management of 3-(4-Methylbenzoyl)acrylic acid (MBAA) requires a bifurcated approach distinguishing between solid inventory and reaction-derived solutions. As a functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Effective waste management of 3-(4-Methylbenzoyl)acrylic acid (MBAA) requires a bifurcated approach distinguishing between solid inventory and reaction-derived solutions. As a functionalized acrylic acid derivative, this compound presents specific handling challenges due to its acidity and potential for Michael addition reactivity.

This guide provides a self-validating workflow for disposal, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing environmental toxicity risks.

Chemical Identity & Properties
PropertySpecification
Chemical Name 3-(4-Methylbenzoyl)acrylic acid
Synonyms 4-(4-Methylphenyl)-4-oxobut-2-enoic acid; MBAA
CAS Number 20972-36-5
Molecular Formula C₁₁H₁₀O₃
Physical State Pale yellow crystalline solid
Acidity (pKa) ~4.0–4.5 (Carboxylic acid moiety)
Solubility Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water
Hazard Characterization (GHS)

Based on Safety Data Sheet (SDS) for CAS 20972-36-5

GHS CodeHazard StatementSeverity
H302 Harmful if swallowedWarning
H315 Causes skin irritationWarning
H319 Causes serious eye irritationWarning
H335 May cause respiratory irritationWarning

Waste Characterization & Segregation Logic

Before disposal, you must characterize the waste stream.[1][2] MBAA is an Organic Acid and must be segregated from bases, oxidizers, and water-reactive chemicals to prevent exothermic neutralization or toxic gas generation.

Decision Matrix: Waste Stream Selection
  • Stream A (Solid Waste): Pure, expired, or excess solid chemical.[3]

  • Stream B (Liquid Waste): Dissolved compound in organic solvents (e.g., reaction mother liquors).

  • Stream C (Debris): Contaminated gloves, weigh boats, and paper towels.

Figure 1: Decision logic for segregating 3-(4-Methylbenzoyl)acrylic acid waste streams. Note that aqueous solutions should generally be collected as hazardous waste rather than drain-disposed due to aquatic toxicity concerns.

Detailed Disposal Procedures

Protocol A: Disposal of Solid Chemical (Pure)

Applicable for: Expired bottles, excess weighing material, or degraded solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "3-(4-Methylbenzoyl)acrylic acid".[4][5][6]

    • Hazards: Check "Toxic" and "Irritant".

  • Transfer: Transfer the solid carefully to the waste container. If the original bottle is to be discarded, ensure it is triple-rinsed with a suitable solvent (ethanol) before discarding the bottle as glass waste; collect the rinsate as liquid waste.

  • Storage: Store in the Solid Organic Waste satellite accumulation area.

Protocol B: Disposal of Liquid Solutions

Applicable for: Reaction mixtures, HPLC effluents, or mother liquors.

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, Methanol).

  • Segregation:

    • Halogenated Stream: Pour into the container dedicated to halogenated organics.

    • Non-Halogenated Stream: Pour into the flammable/organic waste container.

  • pH Check (Critical): If the solution is highly acidic due to the concentration of MBAA, consider neutralizing with a dilute base (e.g., Sodium Bicarbonate solution) before adding to a general organic waste drum to prevent corrosion of the drum or unexpected reactions, provided the waste acceptance criteria of your facility allows this.

    • Note: Most organic waste streams can accept weak acids without prior neutralization, but always verify with your EHS officer.

Protocol C: Spill Cleanup & Neutralization

Applicable for: Accidental benchtop spills.

Mechanism: The carboxylic acid group allows for neutralization using weak bases, converting the compound into a water-soluble salt (Sodium 3-(4-methylbenzoyl)acrylate), which is easier to clean but must still be collected as chemical waste.

Step-by-Step Cleanup:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Containment: If liquid, dike the spill with absorbent pillows. If solid, cover to prevent dust generation.

  • Neutralization:

    • Dust the area with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Spray lightly with water to activate the neutralization (look for bubbling/fizzing).

  • Collection:

    • Once bubbling ceases, scoop the resulting paste/slurry into a plastic bag or waste jar.

    • Label as "Spill Debris: 3-(4-Methylbenzoyl)acrylic acid + Sodium Carbonate".

  • Final Wash: Clean the surface with soap and water. Do not flush the initial spill material down the drain.[3][7]

Regulatory & Compliance Context

  • Drain Disposal: STRICTLY PROHIBITED. While MBAA is an organic acid, it is not a simple mineral acid. It has potential aquatic toxicity and does not degrade instantly. It must be treated as hazardous chemical waste.[8]

  • RCRA Status: While not explicitly listed as a P- or U-listed waste under 40 CFR 261.33, it falls under the "Characteristic Waste" definition if the waste exhibits corrosivity (pH ≤ 2) or toxicity. As a best practice, manage it as Non-Regulated Chemical Waste if pH > 2, or Hazardous Waste if mixed with regulated solvents.

  • Empty Containers: An empty container is defined by EPA standards as having <3% of the total capacity remaining (for containers <119 gallons). Triple-rinse empty bottles with ethanol or acetone, collect the rinsate, and deface the label before recycling the glass.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[9] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Handling

Technical Safety Guide: Handling 3-(4-Methylbenzoyl)acrylic acid (CAS 20972-36-5)

[1][2] Executive Summary & Compound Profile 3-(4-Methylbenzoyl)acrylic acid (MBAA) is a specialized organic intermediate, often utilized as a Michael acceptor in the synthesis of heterocycles and pharmaceutical scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Compound Profile

3-(4-Methylbenzoyl)acrylic acid (MBAA) is a specialized organic intermediate, often utilized as a Michael acceptor in the synthesis of heterocycles and pharmaceutical scaffolds.[1] While classified primarily as an irritant, its structural properties—specifically the


-unsaturated ketone moiety—impart distinct handling risks that generic safety protocols often overlook.[1]

Critical Hazard Insight: Beyond standard irritation, benzoylacrylic acid derivatives are known sternutators .[1] Even minor dust inhalation can trigger violent sneezing, lacrimation, and severe mucous membrane irritation [1].[1] This guide prioritizes dust control and respiratory isolation as the primary safety vectors.

Chemical Identity Table
ParameterDetail
Chemical Name 3-(4-Methylbenzoyl)acrylic acid
CAS Number 20972-36-5
Synonyms 4-(4-Methylphenyl)-4-oxobut-2-enoic acid; MBAA
Physical State Pale yellow crystalline solid/powder
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE Respiratory (H335) [2]
Reactivity Michael Acceptor (Electrophile); Sensitive to strong bases/oxidizers

The PPE Firewall: Task-Based Protection Matrix

Effective safety is not static; it adapts to the operation. The following matrix prescribes PPE based on the potential for exposure rather than a blanket rule.

Operational PhaseRespiratory ProtectionDermal ProtectionOcular ProtectionEngineering Controls
Phase A: Weighing & Transfer (High Dust Risk)N95/P100 Respirator (if outside hood) OR Fume Hood Sash at lowest working height.[1]Double Nitrile Gloves (0.11mm min).[1] Rationale: Outer glove captures dust; inner glove remains clean for instrument contact.[1]Chemical Splash Goggles . Note: Safety glasses are insufficient due to fine powder drift.[1]Static-Dissipative Balance Enclosure or Chemical Fume Hood (Face velocity: 80-100 fpm).[1]
Phase B: Solubilized Reaction (Splash Risk)Standard Lab Ventilation.[1]Single Nitrile Gloves . Inspect for swelling if using halogenated solvents (DCM/Chloroform).[1]Safety Glasses with side shields (unless heating/pressurizing).[1]Chemical Fume Hood . Sash closed when not actively manipulating.
Phase C: Quenching & Disposal (Exothermic Risk)Fume Hood Sash (Physical Barrier).[1]Chemically Resistant Gauntlet Gloves (Neoprene/Butyl) if handling large volumes of waste solvent.[1]Face Shield + Goggles if quenching reactive intermediates.[1]Fume Hood . Ensure waste containers are grounded.[1][2]

Scientific Rationale: The "Why" Behind the Protocol

Expertise & Experience Pillar

To trust the protocol, you must understand the mechanism of toxicity.[1]

  • The Michael Acceptor Threat: MBAA contains an olefin double bond conjugated with two carbonyl groups.[1] This makes it a potent electrophile .[1] Biologically, it reacts with nucleophilic amino acid residues (cysteine thiols, lysine amines) in your skin and respiratory tract proteins via 1,4-addition (Michael addition).[1]

    • Consequence: This covalent modification triggers the immune response, leading to contact dermatitis and sensitization [3].[1]

  • The Sternutatory Effect: The specific geometry of benzoylacrylic acids stimulates the trigeminal nerve endings in the nasal mucosa.[1]

    • Protocol Implication: This is why Phase A (Weighing) requires a P100 or strict Fume Hood usage.[1] A standard surgical mask provides zero protection against the irritation caused by molecular-scale dust.

Operational Workflow: Step-by-Step Handling

Trustworthiness Pillar: Self-Validating Systems[1]

Step 1: Pre-Operational Verification[1]
  • Airflow Check: Verify fume hood flow monitor reads between 80–100 fpm. A "Kimwipe test" (taping a tissue to the sash) provides immediate visual validation of inward airflow.[1]

  • Static Neutralization: MBAA is a dry organic powder and prone to static charge.[1] Use an ionizing bar or anti-static gun on the weighing boat before dispensing to prevent "powder jumping."[1]

Step 2: Safe Weighing Protocol
  • Place the balance inside the fume hood.[1] If vibration is an issue, use a heavy marble slab as a base.[1]

  • Don double nitrile gloves .[1]

  • Tare the weighing vessel.[1]

  • Transfer solid using a long-handled spatula to keep hands outside the immediate vertical air column of the vessel.

  • Self-Validation: After weighing, wipe the exterior of the weighing vessel with a solvent-dampened Kimwipe (acetone or ethanol) before removing it from the hood.[1] If the wipe turns yellow, your containment failed; re-clean.[1]

Step 3: Reaction & Cleanup[1][5][6]
  • Dissolve MBAA immediately.[1] Once in solution, the dust hazard is eliminated, and standard solvent handling applies.[1]

  • Spill Management: Do not sweep dry powder.[1]

    • Correct Method: Cover the spill with a solvent-wet pad (ethanol) to suppress dust, then wipe up.[1]

    • Disposal: Place all contaminated solid waste (gloves, wipes) into a dedicated "Solid Hazardous Waste" container, sealed immediately.[1]

Visual Logic: Risk Assessment & Workflow

The following diagram illustrates the decision logic for handling MBAA, ensuring no step is skipped.

MBAA_Handling_Workflow Start Start: Handling MBAA StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution StateCheck->Solution Dissolved DustControl CRITICAL: Dust Control (Sternutatory Hazard) Solid->DustControl PPE_Liquid PPE: Single Nitrile Gloves, Safety Glasses, Fume Hood Solution->PPE_Liquid PPE_Solid PPE: Double Nitrile Gloves, Goggles, Fume Hood REQUIRED DustControl->PPE_Solid Weighing Weighing Procedure: Use Static Gun + Wet Wipe Vessel PPE_Solid->Weighing Spill Spill Event? Weighing->Spill PPE_Liquid->Spill DrySweep DO NOT Dry Sweep Spill->DrySweep Incorrect WetWipe Cover with Wet Pad -> Wipe Spill->WetWipe Correct Disposal Disposal: Dissolve in combustible solvent Incinerate DrySweep->Disposal WetWipe->Disposal

Caption: Decision logic for MBAA handling, prioritizing dust suppression and appropriate waste management paths.

Emergency Response (Self-Validating)

  • Inhalation (Sternutatory Response):

    • Symptom:[1][2][3][4][5] Uncontrollable sneezing, burning sensation in nose/throat.[1]

    • Action: Immediately move to fresh air.[1][2][3] Do not return to the lab until symptoms resolve (typically 15-30 mins). If wheezing occurs, seek medical attention (asthmatic sensitization risk).[1]

  • Eye Contact:

    • Action: Flush for 15 minutes.

    • Validation: Use pH paper on the eye runoff (if available/safe) to ensure neutrality, though MBAA is a weak acid; mechanical removal of particles is the priority.[1]

  • Skin Contact:

    • Action: Wash with soap and water.[1][4][6][7] Do not use ethanol on skin, as it may enhance transdermal absorption of the compound.[1]

References

  • Organic Syntheses. (1955).[1] beta-Benzoylacrylic Acid.[1][5] Organic Syntheses, Coll. Vol. 3, p.109.[1][8] (Note 8 mentions sternutatory action of dust).[1][8][9] Link

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 3-(4-Methylbenzoyl)acrylic acid. Link[1]

  • PubChem. (n.d.).[1] Compound Summary: 3-(4-Methylbenzoyl)acrylic acid.[1][10][11][12][13][14] National Library of Medicine.[1] Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3-(4-Methylbenzoyl)acrylic acid.[1][11][12][13][14] Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Feasible Synthetic Routes

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